2'-Fluoro-4'-hydroxyacetophenone
Description
Properties
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIRBNZMFUCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369287 | |
| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98619-07-9 | |
| Record name | 4-Acetyl-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98619-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Fluoro-4'-hydroxyacetophenone synthesis from 3-fluorophenol
An In-Depth Technical Guide for the Synthesis of 2'-Fluoro-4'-hydroxyacetophenone from 3-Fluorophenol
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways for producing this compound, a critical building block for various pharmaceutically active agents.[1][2] The synthesis commences from the readily available, albeit expensive, precursor, 3-fluorophenol.[1] This document details two primary synthetic strategies: the two-step Fries Rearrangement and the direct Friedel-Crafts Acylation. It offers an in-depth exploration of the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and conducts a comparative analysis of the two routes in terms of yield, regioselectivity, and operational complexity. Furthermore, this guide includes a thorough discussion on the purification and characterization of the target molecule and a critical safety and hazard analysis for all reagents involved. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: Significance of this compound
Hydroxyaryl ketones are a class of compounds that serve as pivotal intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[3] Among them, this compound (CAS No: 98619-07-9) is a highly valuable substituted acetophenone. Its structure, featuring a fluorine atom ortho to the acetyl group and a hydroxyl group in the para position, makes it an essential precursor for a range of therapeutic agents, including treatments for bacterial and parasitic infections.[1][2]
The synthesis of this molecule, however, presents a distinct regioselectivity challenge. Starting from 3-fluorophenol, the goal is to introduce an acetyl group para to the hydroxyl group and ortho to the fluorine atom. The directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the aromatic ring are both ortho, para-directing, which can lead to the formation of undesired isomers. This guide explores the two most viable chemical strategies to navigate this challenge: the indirect Fries Rearrangement of an ester intermediate and the direct Friedel-Crafts Acylation of the parent phenol.
Overview of Synthetic Strategies
The synthesis of this compound from 3-fluorophenol primarily involves electrophilic aromatic substitution. The choice of method dictates the control over regioselectivity and the overall efficiency of the process.
Caption: High-level overview of the two primary synthetic routes from 3-Fluorophenol.
Method 1: The Fries Rearrangement Pathway
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3][4][5] This reaction is particularly useful when direct acylation of the phenol is problematic. The process is bifurcated into two distinct steps: esterification of the starting phenol and the subsequent intramolecular rearrangement.
Principle and Mechanism
The reaction proceeds by the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3] The mechanism is initiated by the coordination of a Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This complexation polarizes the acyl-oxygen bond, leading to the formation of a highly electrophilic acylium ion.[4] This ion then acts as the electrophile in an intramolecular electrophilic aromatic substitution on the activated phenol ring.
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature.[3][4]
-
Low Temperatures: Favor the formation of the para isomer. This is generally considered the product of kinetic control.
-
High Temperatures: Favor the formation of the ortho isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3]
For the synthesis of this compound, where the acyl group is para to the hydroxyl group, lower reaction temperatures are therefore essential.
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocols
Step 1: Esterification - Synthesis of 3-Fluorophenyl acetate
-
To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorophenyl acetate, which can be used in the next step, often without further purification.
Step 2: Fries Rearrangement
-
In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).
-
Cool the AlCl₃ in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) to 0-5 °C.
-
Slowly add the 3-fluorophenyl acetate (1.0 eq) from Step 1 to the AlCl₃ suspension while maintaining the low temperature.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 25 °C and 60 °C to favor para substitution) and hold for several hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and decomposes the aluminum complexes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography or recrystallization to isolate this compound.
Method 2: Direct Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.[6] This reaction typically uses an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[6][7]
Principle and Mechanism
The mechanism involves the generation of a highly electrophilic acylium ion (R-C≡O⁺) from the reaction between the acylating agent and the Lewis acid catalyst.[8][9] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[8] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[6]
However, direct Friedel-Crafts acylation of phenols is often inefficient. The phenolic hydroxyl group is a Lewis base that can coordinate strongly with the Lewis acid catalyst, effectively deactivating it.[10] This often necessitates the use of more than a stoichiometric amount of the catalyst.[6] Furthermore, the reaction with 3-fluorophenol is known to produce a significant amount of the isomeric side product, 4'-fluoro-2'-hydroxyacetophenone, with reported yields of the desired product not exceeding 40%.[1]
Caption: Generalized mechanism for the Friedel-Crafts Acylation reaction.
Experimental Protocol
-
To a suspension of anhydrous aluminum chloride (AlCl₃, >2.0 eq) in a suitable solvent such as ethylene dichloride, add acetyl chloride (1.1 eq) at 0 °C.[11]
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of 3-fluorophenol (1.0 eq) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature or gently heat to reflux as needed, monitoring progress by TLC.[11]
-
Upon completion, cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with additional solvent.
-
Combine the organic phases, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of isomers.
-
Isolate the desired this compound from the 4'-fluoro-2'-hydroxyacetophenone isomer using column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
The choice between the Fries rearrangement and direct Friedel-Crafts acylation depends on the desired purity, yield, and operational scalability.
| Feature | Fries Rearrangement Pathway | Direct Friedel-Crafts Acylation |
| Number of Steps | Two (Esterification + Rearrangement) | One |
| Regioselectivity | Generally good to excellent for the para product at low temperatures.[3][4] | Poor; yields a significant mixture of isomers (~18% of 4'-fluoro-2'-hydroxyacetophenone).[1] |
| Reported Yield | Can be moderate to good, depending on conditions. | Generally low for the desired product (<40%).[1] |
| Purification | Simpler; primarily involves removing unreacted starting material and the minor ortho isomer. | Difficult; requires careful chromatographic separation of two major, similarly-polar isomers. |
| Catalyst Loading | Requires >2 equivalents of Lewis acid.[12] | Requires >2 equivalents of Lewis acid.[6] |
| Overall Assessment | More steps but offers superior control over regioselectivity, leading to a purer product and easier purification. Preferred for laboratory and pilot-scale synthesis where purity is paramount. | A more direct but less selective route. The significant isomer formation and difficult purification make it less attractive for producing high-purity material. |
Purification and Characterization
Purification: The primary challenge in both syntheses is the removal of the isomeric byproduct, 4'-Fluoro-2'-hydroxyacetophenone. Due to the similar polarity of the two isomers, purification is best achieved using silica gel column chromatography with a gradient elution system, typically a mixture of hexanes and ethyl acetate. The desired product can also be purified by recrystallization from a suitable solvent system.
Characterization:
-
Appearance: Cream-colored or beige powder.[13]
-
Melting Point: 120-124 °C.[13]
-
¹H NMR: Spectra should show characteristic peaks for the acetyl methyl group (singlet, ~2.5 ppm), aromatic protons, and the phenolic hydroxyl group (broad singlet). The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the methyl carbon, and the six aromatic carbons, with C-F coupling visible.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) group will be present around 1650-1680 cm⁻¹, along with a broad O-H stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the formula C₈H₇FO₂ (m/z = 154.14) should be observed.
Safety and Hazard Analysis
The synthesis of this compound involves several hazardous chemicals. Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 3-Fluorophenol | 372-20-3 | Toxic if swallowed, causes skin irritation, causes serious eye damage.[14][15][16] Combustible liquid. | Avoid contact with skin and eyes. Wear suitable protective clothing.[14] Store in a cool, dry, well-ventilated area.[14] |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor, harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[17][18][19] Reacts violently with water.[20] | Keep away from heat, sparks, and open flames.[17][18] Use only in a well-ventilated area or under a fume hood.[18] Handle under an inert atmosphere if possible. Store in a tightly closed container.[21] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage.[22] Reacts violently with water, releasing heat and toxic HCl gas.[23][24] | Handle in a dry environment (e.g., glove box or under inert gas). Never allow contact with water or moist air.[23][24] Wear full protective gear. Quench reactions slowly and with extreme caution. |
| This compound | 98619-07-9 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[25] | Avoid dust formation. Avoid contact with skin, eyes, and clothing.[25] |
Conclusion
The synthesis of this compound from 3-fluorophenol is a challenging but achievable process. While direct Friedel-Crafts acylation offers a more concise, single-step route, it is hampered by poor regioselectivity and difficult purification, making it less suitable for producing high-purity material.
The two-step Fries Rearrangement pathway emerges as the superior strategy. Despite requiring an additional esterification step, it provides significantly better control over the regiochemical outcome. By carefully controlling the reaction temperature during the rearrangement, the formation of the desired para product can be maximized, simplifying subsequent purification and ultimately leading to higher yields of the pure target compound. For researchers and developers focused on quality and reproducibility, the Fries rearrangement is the recommended method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. media.laballey.com [media.laballey.com]
- 19. valudor.com [valudor.com]
- 20. fishersci.ca [fishersci.ca]
- 21. ineos.com [ineos.com]
- 22. carlroth.com [carlroth.com]
- 23. fishersci.com [fishersci.com]
- 24. nj.gov [nj.gov]
- 25. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone
This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and handling of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the development of pharmaceutically active agents.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of a Fluorinated Phenolic Ketone
This compound (CAS No. 98619-07-9) is an aromatic ketone that incorporates both a fluorine atom and a hydroxyl group on the phenyl ring.[2][4][5] This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly for creating novel therapeutic agents.[1][2][3] The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and lipophilicity of a parent molecule, making it a desirable feature in modern drug design. This guide will delve into the core scientific principles and practical methodologies associated with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and analytical methods.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 98619-07-9 | [2][4][5] |
| Molecular Formula | C₈H₇FO₂ | [1][2][4] |
| Molecular Weight | 154.14 g/mol | [2][4] |
| Appearance | Slightly beige to beige-brown or pale brown/grey powder | [2][6] |
| Melting Point | 120-124 °C | [2][4] |
| Boiling Point | ~203.5°C (rough estimate) | [2][4] |
| pKa | ~7.17 (Predicted) | [2][4] |
| Water Solubility | Insoluble | [2][4] |
Solubility Profile
While generally insoluble in water, this compound exhibits solubility in polar organic solvents.[2][4] This is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding.[7] Its solubility in common laboratory solvents is a critical consideration for reaction setup, purification, and analytical sample preparation. For instance, its solubility in solvents like ethanol and methanol is expected to be good, while it will have limited solubility in nonpolar solvents such as hexane.[7]
Synthesis of this compound
The synthesis of this compound has been approached through various methods, with the goal of achieving high yield and purity. The choice of synthetic route often depends on the availability and cost of starting materials.
Synthesis from 2',4'-Difluoroacetophenone
A practical and scalable method involves the selective hydrolysis of 2',4'-difluoroacetophenone.[1][3] This approach is advantageous as the starting material can be readily prepared from the acetylation of 1,3-difluorobenzene.[1][3]
Caption: Synthesis via Hydrolysis of 2',4'-Difluoroacetophenone.
Experimental Protocol:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, add 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone.[3]
-
Add 14.1 g of calcium hydroxide and 16.0 g of sodium hydroxide to the flask, followed by 500 mL of water.[3]
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Note: The use of a mixture of sodium hydroxide and calcium hydroxide is reported to be crucial for achieving a good reaction rate and yield.[1][3]
Fries Rearrangement of 1-Acetoxy-3-fluorobenzene
Another established method for synthesizing hydroxyacetophenones is the Fries rearrangement.[8] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[8]
Caption: Synthesis via Fries Rearrangement.
Experimental Protocol:
-
In a reaction vessel, dissolve 1-acetoxy-3-fluorobenzene in a suitable solvent (e.g., ethylene dichloride).[2]
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the resulting solid by recrystallization.
Analytical Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent. |
| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling. |
| ¹⁹F NMR | Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[9][10] A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the aromatic ring (C=C and C-H stretches).[11] |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass. |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.
-
Carbonyl Group: The ketone functionality can participate in a wide range of reactions, including reductions, condensations, and nucleophilic additions.
-
Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the hydroxyl, acetyl, and fluoro substituents influencing the regioselectivity.
Its primary application lies in the synthesis of more complex molecules with potential biological activity, serving as a crucial starting material for various pharmaceuticals.[1][2][3]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[12]
Hazard Identification
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[12][14]
-
In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][14]
-
If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[14]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[12][14]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[12]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel molecules. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful and safe application in a research and development setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Technique Characterization of fluorinated compounds [cai.ucm.es]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. This compound(98619-07-9) IR Spectrum [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutically active agents.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's core properties, practical synthesis methodologies, and its significant applications, grounded in established scientific literature.
Core Compound Properties
This compound is a substituted aromatic ketone that is attracting interest in medicinal chemistry.[2] Its structural features, including a fluorine atom and a hydroxyl group, confer specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules.[2]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 98619-07-9 | [3][4][5] |
| Molecular Formula | C₈H₇FO₂ | [3][4] |
| Molecular Weight | 154.14 g/mol | [3][4][6] |
| Appearance | White to slightly beige-brown powder/crystal | [2][3] |
| Melting Point | 120-126 °C | [2][3][5] |
| EINECS Number | 619-366-3 | [3][4] |
Synthesis Methodologies: A Practical Approach
The synthesis of this compound has been approached through various methods. While classical routes like the Friedel-Crafts reaction exist, they often suffer from drawbacks such as low yields and the formation of undesired isomers.[1][7] A more practical and scalable method has been developed, which is detailed below.[1]
Recommended Synthesis: Selective Hydrolysis of 2',4'-Difluoroacetophenone
This improved method avoids the use of expensive and difficult-to-prepare starting materials like 3-fluorophenol.[1] It starts with the readily available 2',4'-difluoroacetophenone, which can be prepared by the acetylation of 1,3-difluorobenzene.[7] The core of this synthesis is the selective nucleophilic substitution of the para-fluorine atom.
The overall reaction scheme is as follows:
Caption: Workflow for the synthesis of this compound.
Causality of Experimental Choices:
-
Starting Material: 2',4'-Difluoroacetophenone is chosen for its commercial availability and the differential reactivity of its two fluorine atoms. The fluorine at the C4 position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the acetyl group, which activates the para position.
-
Reagents: A mixture of sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) in water is crucial. This specific combination ensures an adequate reaction rate while maintaining a high yield of the desired product.[1] The use of a mixed-base system helps to control the pH and facilitate the selective hydrolysis.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add 2',4'-difluoroacetophenone (0.38 mol), calcium hydroxide (14.1 g), and sodium hydroxide (16.0 g) to 500 mL of water.[7]
-
Reaction Execution: Heat the mixture and maintain it at reflux with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid (HCl) until it reaches a pH of approximately 2.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization to yield pure this compound.[1]
This method provides a more efficient and scalable route to the target compound compared to the traditional Friedel-Crafts acylation of 3-fluorophenol, which often results in a mixture of isomers and lower yields.[1][7]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, and the carbon-fluorine (C-F) bond.
Elemental analysis should conform to the calculated values for the molecular formula C₈H₇FO₂: Carbon (C) 62.34% and Hydrogen (H) 4.58%.[1]
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate with significant applications in several areas of chemical research.[2][3]
Pharmaceutical Development
The primary application of this compound is as a crucial building block for the synthesis of pharmaceutically active molecules.[1][2] It is particularly valuable in the development of novel therapeutic agents, including:
-
Anti-inflammatory and Analgesic Drugs: The scaffold is used to construct more complex molecules with potential anti-inflammatory and pain-relieving properties.[2]
-
Antimicrobial and Antiparasitic Agents: It serves as a precursor for compounds designed to treat bacterial and parasitic infections.[1][7]
-
Enzyme Inhibitors: The structural features of its derivatives can be tailored to interact with the active sites of specific enzymes, making it a useful tool in biochemical research and drug discovery.[2]
The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of the final drug candidate, a common strategy in modern medicinal chemistry.
Caption: Key application areas for this compound.
General Organic Synthesis
Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals and dyestuffs.[3] Its reactive functional groups—the hydroxyl, ketone, and the activated aromatic ring—allow for a wide range of chemical transformations, making it a versatile reagent for synthetic chemists.
Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 4. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
Unlocking Molecular Architecture: A Spectroscopic Guide to 2'-Fluoro-4'-hydroxyacetophenone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for the prediction of its chemical behavior. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a detailed and validated structural elucidation, offering insights into the electronic and vibrational characteristics of the molecule. This document serves as a practical reference for scientists engaged in the research and development of novel chemical entities incorporating this versatile scaffold.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a substituted aromatic ketone.[1] Its utility in organic synthesis stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic carbonyl group, and an activated aromatic ring. The fluorine substituent further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are critical first steps in any synthetic workflow involving this compound. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this.
This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in the characterization of this compound. We will explore not just the data, but the rationale behind the observed spectral features, providing a holistic understanding of the molecule's structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.
Structural Elucidation and Spectral Interpretation
Molecular Structure
The chemical structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Analysis
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are a singlet for the methyl protons, a singlet for the hydroxyl proton, and three signals in the aromatic region for the three aromatic protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~2.5 | Singlet | 3H |
| -OH | 5.0 - 12.0 (variable) | Singlet (broad) | 1H |
| H-3' | ~6.7-6.9 | Doublet of doublets | 1H |
| H-5' | ~6.7-6.9 | Doublet of doublets | 1H |
| H-6' | ~7.6-7.8 | Doublet of doublets | 1H |
Interpretation:
-
Methyl Protons (-CH₃): The acetyl methyl group is expected to appear as a singlet around 2.5 ppm. Its downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.[2]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet. Intramolecular hydrogen bonding with the carbonyl oxygen can shift this proton significantly downfield.
-
Aromatic Protons (H-3', H-5', H-6'): The aromatic region will show signals for the three protons on the benzene ring. The electron-donating hydroxyl group and the electron-withdrawing acetyl and fluoro groups will influence their chemical shifts. The proton at the 6' position (ortho to the acetyl group) is expected to be the most deshielded and appear furthest downfield. The protons at the 3' and 5' positions will be influenced by both the fluorine and hydroxyl groups, and their signals will likely be coupled to each other and to the fluorine atom, resulting in doublet of doublets splitting patterns.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | ~26 |
| C-3' | ~105 (doublet, J(C-F) ≈ 25 Hz) |
| C-5' | ~115 |
| C-1' | ~120 |
| C-6' | ~130 |
| C-2' | ~160 (doublet, J(C-F) ≈ 250 Hz) |
| C-4' | ~162 |
| C=O | ~200 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field, typically around 200 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and will appear at the highest field, around 26 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C-2' and C-4': The carbons directly attached to the electronegative fluorine and oxygen atoms (C-2' and C-4') will be the most deshielded of the aromatic carbons. The C-2' signal will be split into a doublet due to coupling with the fluorine atom, with a large coupling constant (J(C-F)) of approximately 250 Hz.
-
C-1', C-3', C-5', C-6': The remaining aromatic carbons will appear in the range of 105-130 ppm. The C-3' carbon will also exhibit coupling to the fluorine atom, but with a smaller coupling constant (J(C-F) ≈ 25 Hz).
-
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1650 - 1680 | Strong, Sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption peak between 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the ketone.[3] The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group (in the case of the 2'-hydroxy isomer) would lower the frequency compared to a simple aliphatic ketone. For the 4'-hydroxy isomer, the electronic effect of the hydroxyl group will also influence this frequency.
-
Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring. The C-H stretching of the aromatic protons will appear between 3000-3100 cm⁻¹.[3]
-
C-O and C-F Stretches: A strong band for the C-O stretching of the phenol will be observed around 1200-1260 cm⁻¹. The C-F stretch will also give a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW = 154.14), the molecular ion peak (M⁺) is expected at m/z = 154.
Expected Fragmentation Pattern:
The primary fragmentation pathway for acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of an acylium ion.
Caption: Primary fragmentation of this compound.
Interpretation:
-
Molecular Ion Peak (M⁺): A peak at m/z = 154 corresponding to the intact molecular ion is expected.
-
Base Peak: The most abundant fragment is often the result of the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a peak at m/z = 139 ([M-15]⁺). This acylium ion is resonance-stabilized and is therefore a very stable fragment.
-
Other Fragments: Further fragmentation of the acylium ion can occur, leading to other smaller fragments.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and unambiguous method for the structural elucidation of this compound. Each technique offers complementary information, and together they create a detailed picture of the molecule's connectivity, functional groups, and electronic environment. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
An In-depth Technical Guide to the Solubility of 2'-Fluoro-4'-hydroxyacetophenone in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
2'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of a variety of pharmacologically active compounds. Its chemical structure, featuring a ketone, a hydroxyl group, and a fluorine atom, makes it a versatile intermediate for creating novel drug candidates. However, the success of any synthesis or formulation process hinges on a fundamental physicochemical property: solubility. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It directly impacts reaction kinetics, purification efficiency, and the ability to develop viable formulations for preclinical and clinical studies. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, complicating the interpretation of activity data and potentially stalling the development of promising new therapeutics.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into its physicochemical properties, present its solubility profile in a range of common organic solvents, and offer a detailed, field-proven protocol for determining its solubility experimentally. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this important synthetic intermediate.
Physicochemical Properties of this compound: A Molecular Portrait
To understand the solubility of a compound, we must first examine its inherent chemical and physical characteristics. The interplay of these properties governs how this compound interacts with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [6][7] |
| Molecular Weight | 154.14 g/mol | [6][7] |
| Melting Point | 120-124 °C | [1][6][7] |
| Appearance | Slightly beige to beige-brown powder | [1][7] |
| pKa | 7.17 ± 0.18 (Predicted) | [1][6] |
| Water Solubility | Insoluble | [1][6][7] |
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group and the fluorine atom) suggests that this compound can interact with polar solvents. However, the aromatic ring contributes to its nonpolar character. The molecule's overall solubility will therefore be a balance of these competing factors. Its insolubility in water is a key characteristic, highlighting the need for organic solvents in most applications.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility based on the known solubility of its close structural analogs, 4'-hydroxyacetophenone and 2'-hydroxyacetophenone, and fundamental principles of "like dissolves like".
Qualitative Solubility Predictions:
Based on its structure, this compound is expected to be:
-
Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. The hydroxyl and carbonyl groups can form strong hydrogen bonds with these solvents.
-
Moderately soluble in solvents of intermediate polarity such as acetone and ethyl acetate.
-
Slightly soluble to insoluble in nonpolar solvents like toluene and hexane. The nonpolar aromatic ring will have some affinity for these solvents, but the polar functional groups will limit overall solubility.
Comparative Solubility Data of Analogs:
The following table presents solubility data for closely related compounds, which serves as a valuable guide for predicting the behavior of this compound.
| Solvent | 4'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | Predicted Solubility of this compound |
| Methanol | Soluble | ~11 mg/mL | Soluble |
| Ethanol | Soluble | ~11 mg/mL | Soluble |
| Acetone | Soluble | Data not available | Soluble |
| Ethyl Acetate | Soluble | Data not available | Moderately Soluble |
| Dichloromethane | Slightly Soluble | Data not available | Moderately Soluble |
| Chloroform | Slightly Soluble | Data not available | Moderately Soluble |
| Toluene | Sparingly Soluble | Data not available | Slightly Soluble |
| Hexane | Insoluble | Insoluble | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | ~16 mg/mL | Soluble |
Note: This table is a predictive guide based on available data for analogous compounds. Experimental verification is crucial for precise applications.
Experimental Protocol for Solubility Determination: A Self-Validating Workflow
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
I. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
II. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
III. Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of this compound to a glass vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Cap the vial tightly and vortex thoroughly to create a slurry.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis by HPLC:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound in each sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted samples.
-
Factor in the dilution to determine the original concentration in the saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion: Practical Implications for Researchers
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective use in research and development. This guide provides a foundational understanding of its physicochemical properties and a predictive solubility profile. For critical applications, the detailed experimental protocol outlined herein will enable researchers to generate precise, in-house solubility data tailored to their specific experimental conditions. By leveraging this knowledge, scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.
References
- 1. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 98619-07-9 [amp.chemicalbook.com]
- 7. 错误页 [amp.chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure of 2'-Fluoro-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-4'-hydroxyacetophenone is a pivotal building block in the synthesis of numerous pharmaceutically active agents, particularly those used in treating bacterial and parasitic infections.[1][2] Its chemical structure, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts unique physicochemical properties that are of significant interest in drug design and development. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and, most critically, a detailed analysis of the expected crystal structure of this compound. While a definitive single-crystal X-ray diffraction study for this specific isomer is not publicly available at the time of this writing, we will leverage crystallographic data from its close isomer, 4'-Fluoro-2'-hydroxyacetophenone, to provide expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing. This guide also outlines the established methodologies for experimental structure determination and computational modeling, offering a complete framework for researchers in the field.
Introduction: Significance in Medicinal Chemistry
Substituted acetophenones are a cornerstone in medicinal chemistry, serving as versatile intermediates for a wide array of therapeutic agents. The title compound, this compound, is particularly valuable due to the presence of both a hydroxyl and a fluorine substituent. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The fluorine atom, with its high electronegativity and small size, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. Given its importance, a thorough understanding of its solid-state structure is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies in drug development.
Synthesis and Physicochemical Properties
A practical and scalable synthesis of this compound has been reported, addressing the limitations of earlier methods.[1][3] The most efficient route involves the nucleophilic substitution of a fluorine atom in 2',4'-difluoroacetophenone using a mixture of sodium hydroxide and calcium hydroxide.[1][3] This method provides a good yield and avoids the use of expensive and difficult-to-prepare starting materials.[1][3]
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [4][5][6] |
| Molecular Weight | 154.14 g/mol | [4][5][6] |
| Appearance | Slightly beige to beige-brown powder | [4] |
| Melting Point | 120-124 °C | [4][7][8] |
| Water Solubility | Insoluble | [4] |
| CAS Number | 98619-07-9 | [4][6][7] |
Unveiling the Crystal Structure: An Expert Analysis
While a published crystal structure for this compound is not available, we can deduce its likely structural features by examining the crystallographic data of its isomer, 4'-Fluoro-2'-hydroxyacetophenone.[9][10] The fundamental molecular framework is identical, and the primary difference lies in the substitution pattern on the phenyl ring. This comparative analysis provides a strong foundation for understanding the solid-state behavior of the title compound.
Anticipated Molecular Geometry
The molecule is expected to be nearly planar, with the acetophenone group and the phenyl ring forming a conjugated system. A key structural feature will be the formation of an intramolecular hydrogen bond. In the case of the 4'-fluoro-2'-hydroxy isomer, a strong intramolecular hydrogen bond exists between the hydroxyl group (at the 2' position) and the carbonyl oxygen of the acetyl group.[9][10] For this compound, the hydroxyl group is at the 4' position, which is para to the acetyl group. Therefore, an intermolecular hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable. This will be a defining feature of its crystal packing.
Expected Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will likely be dominated by a network of intermolecular hydrogen bonds. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This is expected to lead to the formation of chains or sheets of molecules in the solid state.
Furthermore, C-H···O and C-H···F interactions, although weaker, may also play a role in stabilizing the crystal lattice. The fluorine atom, being a weak hydrogen bond acceptor, could participate in these weaker interactions. The overall packing will be a delicate balance of these forces, aiming to achieve the most thermodynamically stable arrangement.
The anticipated intermolecular hydrogen bonding is illustrated in the diagram below.
Caption: Anticipated intermolecular hydrogen bonding in this compound.
Experimental Determination of the Crystal Structure: A Methodological Workflow
For researchers aiming to definitively determine the crystal structure of this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard technique.[11][12][13] This non-destructive method provides precise information about unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[12][13]
Step-by-Step Protocol for Single-Crystal Growth
-
Purification of the Compound: The starting material must be of high purity (>98%). Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is recommended.
-
Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following workflow outlines the key steps in SCXRD analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
Computational Modeling: A Complementary Approach
In conjunction with experimental data, computational modeling can provide valuable insights into the molecular and crystal structure. Density Functional Theory (DFT) calculations can be employed to:
-
Optimize the molecular geometry: This provides theoretical bond lengths and angles for comparison with experimental data.
-
Predict vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental spectra for further confirmation of the structure.
-
Simulate intermolecular interactions: This can help in understanding the forces that govern crystal packing.
Applications and Future Outlook
A definitive crystal structure of this compound will be invaluable for:
-
Rational Drug Design: Understanding the three-dimensional structure can aid in the design of more potent and selective inhibitors.
-
Polymorph Screening: The identification of different crystalline forms is crucial for drug development to ensure the most stable form is used.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and formulation strategies.
The determination of the crystal structure of this important building block will undoubtedly facilitate its application in the development of new and improved therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 5. This compound(98619-07-9) IR Spectrum [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 9. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.unimi.it [sites.unimi.it]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. veranova.com [veranova.com]
A Technical Guide to the Fries Rearrangement: Mechanism and Application in the Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
Abstract
The Fries rearrangement is a fundamental transformation in organic chemistry, enabling the synthesis of hydroxyaryl ketones from phenolic esters.[1] These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This guide provides an in-depth analysis of the Fries rearrangement mechanism, with a specific focus on its application for the regioselective synthesis of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in medicinal chemistry. We will explore the intricacies of the reaction mechanism, the critical factors governing regioselectivity, and provide a field-proven experimental protocol.
The Core Mechanism: From Phenolic Ester to Hydroxyaryl Ketone
The Fries rearrangement is the catalyzed conversion of an aryl ester into an ortho- or para-hydroxy aryl ketone.[1] The reaction is typically promoted by stoichiometric amounts of a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[3][4]
The widely accepted mechanism proceeds through several distinct steps:
-
Lewis Acid Coordination: The reaction initiates with the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the aryl ester. The carbonyl oxygen of the acyl group is more electron-rich and thus a better Lewis base than the phenolic oxygen, making it the initial site of complexation.[1][5]
-
Generation of the Acylium Ion: This initial complexation polarizes the ester bond, facilitating a rearrangement where the Lewis acid migrates to the phenolic oxygen. This shift results in the cleavage of the acyl-oxygen bond, generating a key reactive intermediate: the acylium carbocation (R-C≡O⁺).[1][4][6]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a classic Friedel-Crafts acylation.[5][6] This attack can occur at the positions ortho or para to the hydroxyl group.
-
Hydrolysis: The resulting product remains complexed to the Lewis acid. A final aqueous acid workup is required to hydrolyze this complex and liberate the final hydroxyaryl ketone product.[4]
While this intermolecular pathway involving a free acylium ion is well-supported, evidence from crossover experiments suggests that an intramolecular mechanism, where the acyl group migrates without fully detaching, can also occur depending on the substrate and reaction conditions.[6][7]
Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Fries rearrangement.
Mastering Regioselectivity: The Synthesis of this compound
The synthesis of this compound from 4-fluorophenyl acetate is an excellent case study in controlling the regiochemical outcome of the Fries rearrangement. The reaction can yield two primary isomers: the desired para product (this compound) and the ortho product (2'-Fluoro-5'-hydroxyacetophenone). The choice between these two pathways is not random; it is a direct consequence of thermodynamic versus kinetic control.[2]
-
Kinetic Control (Para-Selectivity): At lower reaction temperatures (typically below 60°C), the reaction is under kinetic control. The para position is sterically more accessible, leading to a lower activation energy for the attack of the acylium ion. This makes the formation of the para isomer faster, and it predominates under these milder conditions.[2][6] This is the preferred pathway for synthesizing this compound.
-
Thermodynamic Control (Ortho-Selectivity): At higher temperatures (often above 160°C), the rearrangement becomes reversible.[6][7] Under these conditions, the reaction favors the most thermodynamically stable product. The ortho isomer can form a stable six-membered bidentate chelate between the Lewis acid catalyst, the phenolic oxygen, and the newly installed carbonyl oxygen.[2][8] This chelation significantly stabilizes the ortho product, making it the major isomer at elevated temperatures.
The choice of solvent also influences the outcome. Non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity generally increases the yield of the para product.[2]
Data Presentation: Effect of Temperature on Isomer Ratio
The following table, based on data for the closely related rearrangement of 2-fluorophenyl acetate, illustrates the profound impact of temperature on the ortho:para product ratio. A similar trend is expected for the 4-fluorophenyl acetate substrate.
| Temperature (°C) | Ortho:Para Ratio | Predominant Product | Control Type |
| 40 | 1.0 : 2.13 | Para | Kinetic |
| 60 | 1.0 : 1.85 | Para | Kinetic |
| 100 | 2.84 : 1.0 | Ortho | Thermodynamic |
| 120 | 3.03 : 1.0 | Ortho | Thermodynamic |
| 170 | 1.72 : 1.0 | Ortho | Thermodynamic |
| Data adapted from studies on fluorophenyl acetate substrates.[9] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory procedure optimized for the kinetically controlled, para-selective synthesis.
Trustworthiness: This protocol is a self-validating system. Each step is designed for safety and reproducibility. Reaction progress is monitored, and purification methods are specified to ensure the isolation of the desired product.
Materials and Equipment
-
4-Fluorophenyl acetate (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 - 3 equivalents)
-
Anhydrous nitrobenzene or chlorobenzene (solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate (extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and heating mantle/oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Figure 2: General experimental workflow for the Fries rearrangement.
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser fitted with a calcium chloride drying tube. The use of anhydrous conditions is critical as AlCl₃ reacts violently with water.[4]
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with the anhydrous solvent (e.g., nitrobenzene). Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq.) to the stirred solvent. This is an exothermic process. Allow the mixture to stir until a uniform suspension is formed.
-
Substrate Addition: Slowly add 4-fluorophenyl acetate (1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 40°C to favor the formation of the para product.[2][9]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-40°C) for several hours.
-
Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[9][10] Prepare a sample by carefully taking a small aliquot from the reaction, quenching it in dilute HCl, extracting with ethyl acetate, and spotting the organic layer on a silica gel plate.
-
Work-up (Quenching): Once the reaction is complete, cool the flask in a large ice-water bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).[9]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Alternative Synthetic Approaches
While the Lewis acid-catalyzed method is the most common, other variations of the Fries rearrangement exist.
-
Photo-Fries Rearrangement: This variant uses UV light to promote the rearrangement of the aryl ester without a catalyst.[11] The reaction proceeds via a radical mechanism involving the homolytic cleavage of the ester bond to form a radical pair within a solvent cage.[12] While mechanistically interesting, this method often suffers from low yields and is not typically employed for large-scale industrial production.[2]
-
Anionic Fries Rearrangement: In this approach, an aryl ester or carbamate is treated with a strong base, leading to ortho-metalation followed by an intramolecular rearrangement.[2][13] This method provides excellent regioselectivity for the ortho product.
Conclusion
The Fries rearrangement is a robust and versatile method for synthesizing hydroxyaryl ketones. The synthesis of this compound highlights the chemist's ability to direct the reaction's outcome by manipulating fundamental principles of kinetic and thermodynamic control. By maintaining low reaction temperatures, the kinetically favored para-acylation product can be synthesized with high selectivity. This in-depth understanding of the reaction mechanism and the factors influencing its pathway is essential for researchers in drug discovery and process development who rely on such valuable intermediates.
References
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Photo fries rearrangement | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2'-Fluoro-4'-hydroxyacetophenone
Abstract
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2'-Fluoro-4'-hydroxyacetophenone (CAS No: 98619-07-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for maintaining the integrity and purity of this compound. The guide outlines the physicochemical properties, proposes potential degradation pathways based on established chemical principles, and provides detailed protocols for storage, handling, and stability assessment. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed to ensure accurate monitoring of the compound's purity over time.
Introduction: The Critical Role of Stability in Pharmaceutical Intermediates
This compound is a versatile building block in organic synthesis. Its purity and stability are paramount, as any degradation can impact the yield and impurity profile of subsequent synthetic steps, ultimately affecting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this molecule is the foundation for developing robust storage and handling protocols, ensuring its suitability for use in a regulated environment.
This guide is structured to provide a comprehensive understanding of the factors influencing the stability of this compound. We will delve into its chemical structure, explore potential degradation mechanisms, and offer actionable protocols for its preservation and analysis.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98619-07-9 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | Cream to slightly beige or beige-brown powder | [2] |
| Melting Point | 120-124 °C | [2] |
| Boiling Point | 203.5°C (estimate) | [2] |
| pKa | 7.17 ± 0.18 (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
The presence of a phenolic hydroxyl group, a ketone, and a fluorinated aromatic ring dictates the molecule's reactivity and potential degradation pathways. The ortho-fluoro substituent can influence the acidity of the phenolic proton and the electron density of the aromatic ring, thereby affecting its susceptibility to oxidation and other reactions.
Potential Degradation Pathways: A Mechanistic Perspective
While specific degradation studies on this compound are not extensively reported in the literature, we can postulate the most probable degradation pathways based on the functional groups present in the molecule. These proposed pathways are critical for designing comprehensive forced degradation studies to develop a truly stability-indicating analytical method.
Diagram 2: Proposed Degradation Pathways
An overview of potential degradation routes for this compound.
Oxidative Degradation
Phenolic compounds are well-known to be susceptible to oxidation. The electron-donating hydroxyl group activates the aromatic ring, making it prone to attack by oxidizing agents such as atmospheric oxygen, peroxides, or metal ion contaminants.
-
Mechanism: Oxidation of the phenolic hydroxyl group can lead to the formation of phenoxy radicals. These radicals can then couple to form dimers or polymers, or undergo further oxidation to form colored quinone-type structures. The presence of the ortho-fluoro group may influence the stability and subsequent reaction pathways of the phenoxy radical.
-
Causality: The driving force for this degradation is the relative ease of oxidation of the phenol functionality. This process can be accelerated by exposure to light, elevated temperatures, and the presence of transition metal ions which can catalyze the oxidation process.
Photodegradation
Aromatic ketones can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions.
-
Mechanism: Upon absorption of light, this compound can be promoted to an excited singlet or triplet state. These excited states can undergo reactions such as photoreduction of the ketone, or they can initiate radical chain reactions leading to a complex mixture of degradation products. The phenolic group also contributes to the UV absorption and can participate in photochemical reactions.
-
Causality: The inherent chromophores within the molecule (the substituted benzene ring and the carbonyl group) are responsible for its photosensitivity. Exposure to UV and even high-intensity visible light can provide the energy needed to initiate these degradation pathways.
Hydrolytic Degradation
Ketones are generally stable to hydrolysis under neutral conditions. The carbon-fluorine bond is also very strong and resistant to cleavage.
-
Mechanism: Under extreme pH (highly acidic or basic) and elevated temperatures, forced hydrolysis might occur, but this is generally not considered a primary degradation pathway under typical storage conditions. Most ketones are not susceptible to significant hydrolysis.[3]
-
Causality: The stability of the ketone and the aryl-fluoride bond suggests a low susceptibility to hydrolysis. Therefore, significant degradation via this pathway is not anticipated under recommended storage conditions.
Recommended Storage and Handling Protocols
Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the long-term stability of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). Avoid freezing. | Prevents potential phase changes and minimizes the rate of any potential degradation reactions. |
| Light | Store in a light-resistant, tightly sealed container. | Protects the compound from photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |
| Humidity | Store in a dry, well-ventilated place. Keep container tightly closed. | Prevents moisture uptake which could potentially facilitate certain degradation reactions. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | Prevents chemical reactions that could lead to degradation of the compound. |
Stability Testing Program: A Framework for Quality Assurance
A robust stability testing program is essential to establish a re-test period for this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4][5]
Diagram 3: Workflow for Stability Program
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Biodegradation of fluorinated compounds widely used in agro-industrial applications | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Health and Safety of 2'-Fluoro-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2'-Fluoro-4'-hydroxyacetophenone (CAS No. 98619-07-9), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. This document synthesizes data from multiple safety data sheets and chemical databases to offer a thorough understanding of the compound's properties and associated hazards.
Section 1: Compound Identification and Properties
1.1 Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2-Fluoro-4-hydroxyphenyl)ethanone, 4-Hydroxy-2-fluoroacetophenone |
| CAS Number | 98619-07-9[1][2][3][4] |
| Molecular Formula | C₈H₇FO₂[4] |
| Molecular Weight | 154.14 g/mol [4] |
| Structure | (Image of the chemical structure of this compound would be placed here in a full report) |
1.2 Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow or beige-brown powder/crystal | [2] |
| Melting Point | 120-126 °C | [2][5] |
| Boiling Point | 203.5°C (rough estimate) | [2] |
| Water Solubility | Insoluble | [2] |
| Storage Temperature | Room Temperature, in an inert atmosphere | [2] |
Section 2: Hazard Identification and Classification
2.1 GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]
2.2 GHS Label Elements
| Element | Information |
| Pictogram | (Exclamation mark pictogram would be displayed here) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[7] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[1][8] Storage: P403+P233, P405[8] Disposal: P501[8] |
2.3 Toxicological Profile
While the toxicological properties of this compound have not been fully investigated, the available data indicates the following potential health effects upon exposure[1]:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: May be harmful if swallowed.
No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available for this compound.[1]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with EN166 or ANSI Z87.1 standards.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Body Protection | A lab coat, buttoned to its full length. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or equivalent (e.g., N95 dust mask) should be used when handling large quantities or in poorly ventilated areas.[7] | Minimizes the inhalation of airborne powder. |
3.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A fume hood is recommended, especially when generating dust is likely.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
3.3 Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidents.
-
Container: Keep the container tightly closed in a dry and cool place.[1][10]
-
Environment: Store in a well-ventilated area, away from heat and sources of ignition.[1]
-
Security: For larger quantities, it is advisable to store the compound locked up.[1]
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention. Contaminated clothing should be removed and washed before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1] |
4.2 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust.[10]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid creating dust.[1] Do not let the product enter drains.[10]
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: Keep the product and empty container away from heat and sources of ignition.[11] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Section 5: Experimental Workflows
5.1 Safe Weighing and Handling of Powder
This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.
Caption: Workflow for the safe weighing of this compound powder.
Section 6: Disposal Considerations
Waste disposal must be conducted in accordance with all local, regional, and national regulations. Chemical waste generators must ensure complete and accurate classification of the waste.
-
Waste Container: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Section 7: Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing conditions.[1]
-
Chemical Stability: The compound is stable under normal conditions.[1]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1]
-
Conditions to Avoid: Avoid dust formation, and keep away from heat and sources of ignition.[1]
-
Incompatible Materials: Strong oxidizing agents.[10]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 3. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound [stenutz.eu]
- 6. 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | FF36776 [biosynth.com]
- 7. 4 -Fluoro-2 -hydroxyacetophenone 98 1481-27-2 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2'-Fluoro-4'-hydroxyacetophenone: Synthesis, Properties, and Applications
Executive Summary
2'-Fluoro-4'-hydroxyacetophenone is a pivotal chemical intermediate whose strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. Characterized by a substituted acetophenone core, it features a fluorine atom ortho to the acetyl group and a hydroxyl group in the para position. This specific arrangement of functional groups provides a unique combination of reactivity and physicochemical properties, making it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the compound's history, details its principal synthetic routes with an emphasis on the underlying chemical logic, tabulates its physical and spectroscopic properties, and explores its applications in modern drug discovery.
Introduction: The Strategic Importance of a Fluorinated Ketone
In the landscape of medicinal chemistry, the introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability. This compound (CAS No. 98619-07-9) serves as a quintessential starting material that embodies this principle.[1][2] Its structure is a nexus of chemical potential:
-
The Ketone Carbonyl: A versatile handle for a wide array of transformations, including condensations, reductions, and nucleophilic additions.
-
The Phenolic Hydroxyl: Allows for etherification and esterification, enabling the modulation of solubility and the introduction of further functionalities.
-
The Ortho-Fluorine Atom: A powerful modulator of electronic properties and a steric director. It can enhance binding interactions and block metabolic degradation pathways.
This trifecta of functionalities makes this compound a sought-after precursor for compounds targeting bacterial and parasitic infections, among other therapeutic areas.[3][4]
A Tale of Two Syntheses: Historical Development and Process Optimization
The synthetic history of this compound is a compelling case study in process chemistry, illustrating the evolution from a challenging, low-yielding method to a practical, scalable process.
The Initial Foray: Friedel-Crafts Acylation
The first notable synthesis was developed by Kees and Musser et al. in 1986, employing a classical Friedel-Crafts acylation of 3-fluorophenol.[5] While foundational, this method was beset by significant challenges that limited its practical utility.
Causality of Experimental Limitations: The primary issue stems from the directing effects of the hydroxyl and fluoro substituents on the starting material, 3-fluorophenol. Both are ortho-, para-directing groups. Acylation can occur at the position para to the hydroxyl group (and ortho to the fluorine), yielding the desired product. However, it can also occur at the position ortho to the hydroxyl group (and para to the fluorine), leading to the formation of the undesired isomer, 4'-fluoro-2'-hydroxyacetophenone.
-
Low Yield: Repeated experiments showed that the yield of the desired product never surpassed 40%.[3][5]
-
Isomeric Contamination: The reaction consistently produced at least 18% of the 4'-fluoro-2'-hydroxyacetophenone isomer, complicating purification.[3][5]
-
Starting Material Cost: The precursor, 3-fluorophenol, is expensive to procure and challenging to prepare, adding a significant economic barrier to large-scale production.[3][5]
Caption: Workflow of the early Friedel-Crafts synthesis route.
The Modern Solution: Selective Nucleophilic Substitution
To overcome the limitations of the Friedel-Crafts approach, a more practical and scalable method was developed. This process begins with the acetylation of the more readily available 1,3-difluorobenzene to form 2',4'-difluoroacetophenone.[5] The key innovation lies in the subsequent selective hydrolysis of the fluorine atom at the 4'-position.
Expert Rationale for Reagent Choice: The success of this reaction hinges on the selective cleavage of one C-F bond over another. The acetyl group is an electron-withdrawing group, which activates the para-position (C4) towards nucleophilic aromatic substitution more strongly than it activates the ortho-position (C2). The crucial experimental choice was the use of a specific mixture of sodium hydroxide and calcium hydroxide.[3][5] This mixed-base system is necessary to achieve an optimal reaction rate and a high yield of the final product, preventing side reactions and ensuring the selective displacement of the 4'-fluoro group.[3][5]
Caption: The modern, scalable synthesis via selective hydrolysis.
Synthetic Protocols: A Self-Validating System
The following protocols are presented to be self-validating, with clear steps and expected outcomes based on established literature.
Protocol 1: Synthesis via Selective Hydrolysis[3][5]
This method represents the current state-of-the-art for practical, pilot-scale synthesis.
Step-by-Step Methodology:
-
Setup: To a 1 L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 2',4'-difluoroacetophenone (60.0 g, 0.38 mol), calcium hydroxide (14.1 g), sodium hydroxide (16.0 g), and 500 mL of water.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Protocol 2: Synthesis via Fries Rearrangement[6][7]
The Fries rearrangement provides an alternative pathway, converting an aryl ester into a hydroxy aryl ketone.[6][7] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[7]
Step-by-Step Methodology:
-
Ester Formation (O-acylation): React 3-fluorophenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the intermediate, 3-fluorophenyl acetate.
-
Setup for Rearrangement: In a flask equipped with a stirrer and protected from atmospheric moisture, suspend aluminum chloride (1.04 kg, 7.8 mol) in chloroform (3 L). Add nitromethane (420 mL).[8]
-
Reaction: Add the 3-fluorophenyl acetate (800 g, 5.2 mol) in portions at room temperature.[8] After the addition is complete, heat the mixture to initiate the rearrangement.
-
Workup: After cooling, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to separate the desired ortho-rearranged product from the para-isomer and other byproducts.
Caption: Simplified mechanism of the Fries Rearrangement.
Physicochemical and Spectroscopic Profile
A compound's physical and spectroscopic data are critical for its identification, quality control, and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 98619-07-9 | [1][9] |
| Molecular Formula | C₈H₇FO₂ | [2][9] |
| Molecular Weight | 154.14 g/mol | [2][9] |
| Appearance | Cream or slightly beige to beige-brown powder | [1][10] |
| Melting Point | 120-124 °C | [1][2][11] |
| Solubility | Insoluble in water | [1][2] |
| ¹H NMR | Spectra have been recorded in CDCl₃ | [3][5] |
| Elemental Analysis | Calculated: C, 62.34%; H, 4.58%. Found: C, 62.44%; H, 4.66% | [3] |
Applications in Drug Discovery and Development
This compound is not an end product but a crucial starting point. Its value lies in the synthetic versatility it offers to medicinal chemists.
-
Scaffold for Heterocycle Formation: The ketone and adjacent phenol can be used in condensation reactions to build complex heterocyclic ring systems, which are common motifs in pharmaceuticals.
-
Intermediate for API Synthesis: It is a documented building block for pharmaceutically active agents designed to treat bacterial and parasitic infections.[3][4] The specific structures of these final APIs are often proprietary, but the role of this intermediate is well-established.
-
Agrochemicals and Dyestuffs: Beyond pharmaceuticals, its reactive nature makes it useful in the synthesis of agrochemicals and specialized dyes.[1][10]
The presence of the fluorine atom is particularly significant. It serves as a bioisostere for hydrogen but with vastly different electronic properties. This can lead to enhanced binding to target proteins, increased metabolic stability by blocking sites of oxidation, and improved membrane permeability, all of which are desirable traits in drug design.
Conclusion
This compound is a testament to the progress of synthetic organic chemistry. Its history from a difficult-to-synthesize molecule to a readily available building block via a practical, scalable process highlights the importance of continuous process improvement. For researchers in drug development and materials science, this compound offers a reliable and versatile platform for innovation, providing a gateway to novel molecules with enhanced biological and physical properties. Its well-defined synthesis and rich derivative chemistry ensure its continued relevance in the field for the foreseeable future.
References
- 1. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 2. This compound | 98619-07-9 [amp.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) | Xiao-Bo Zhang | 3 Citations [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. This compound CAS#: 98619-07-9 [amp.chemicalbook.com]
- 11. This compound [stenutz.eu]
A Comprehensive Technical Guide to the Research Applications of 2'-Fluoro-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-4'-hydroxyacetophenone, a fluorinated aromatic ketone, has emerged as a versatile and highly valuable building block in contemporary chemical research. Its unique structural features, including a reactive ketone group, a nucleophilic hydroxyl group, and the strategic placement of a fluorine atom, impart favorable physicochemical properties that have been exploited in a multitude of scientific disciplines. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the diverse research applications of this compound. The primary focus is on its pivotal role in medicinal chemistry as a precursor to a wide array of bioactive molecules, including chalcones and their derivatives, which exhibit significant anti-inflammatory, anticancer, and antioxidant activities. Detailed synthetic protocols, mechanistic insights, and quantitative biological data are presented to empower researchers in their drug discovery and development endeavors. Furthermore, this guide explores the burgeoning applications of this compound in materials science and analytical chemistry, highlighting its potential in the creation of advanced polymers and novel analytical reagents. Through a synthesis of established knowledge and practical, field-proven insights, this document aims to serve as an essential resource for scientists seeking to unlock the full potential of this compound in their research.
Introduction: The Strategic Value of a Fluorinated Ketone
This compound (CAS No: 98619-07-9) is a substituted acetophenone characterized by a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[1][2] The presence of the fluorine atom at the ortho position to the acetyl group and meta to the hydroxyl group significantly influences the molecule's electronic properties, reactivity, and metabolic stability. Fluorine, being the most electronegative element, can alter the acidity of the neighboring hydroxyl group, modulate the reactivity of the aromatic ring, and form strong C-F bonds that can enhance the metabolic stability of derivative compounds, a highly desirable trait in drug design.[3]
This guide will navigate through the synthetic pathways to access this key intermediate, delve into its profound impact on medicinal chemistry, and explore its emerging roles in other scientific domains.
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is crucial for its widespread application. The two primary and most effective methods for its preparation are the Fries Rearrangement and the Friedel-Crafts acylation.
Fries Rearrangement of 3-Fluorophenyl Acetate
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5][6][7] In the context of this compound synthesis, this involves the rearrangement of 3-fluorophenyl acetate.
Causality of Experimental Choices: The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical as it facilitates the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the fluorinated phenol ring. The reaction temperature is a key parameter to control the regioselectivity. Generally, lower temperatures favor the formation of the para-isomer (4'-Fluoro-2'-hydroxyacetophenone), while higher temperatures promote the formation of the thermodynamically more stable ortho-isomer (this compound), which is our target compound.[5] The use of a solvent can also influence the product distribution, with non-polar solvents often favoring the ortho product.
Figure 1: Fries Rearrangement for this compound.
Experimental Protocol: Fries Rearrangement
Materials:
-
3-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equivalents).
-
Carefully add dry nitrobenzene to the flask with stirring.
-
Slowly add 3-fluorophenyl acetate (1 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.
Friedel-Crafts Acylation of 3-Fluorophenol
An alternative and direct approach is the Friedel-Crafts acylation of 3-fluorophenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[8]
Causality of Experimental Choices: Similar to the Fries rearrangement, the Lewis acid is essential for activating the acetylating agent. The hydroxyl group of 3-fluorophenol is a strongly activating, ortho, para-directing group. The fluorine atom is a deactivating but also ortho, para-directing group. The regiochemical outcome of the acylation is a result of the interplay between these directing effects and steric hindrance.
Figure 2: Friedel-Crafts Acylation for this compound.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Fluorophenol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dry carbon disulfide in a round-bottom flask cooled in an ice bath, add acetyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add 3-fluorophenol (1 equivalent) dropwise at a rate that maintains the reaction temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The most significant application of this compound lies in its use as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.
Synthesis of Chalcones and Their Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that form the central core for a variety of important biological molecules.[3][9][10][11][12] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction.[13][14][15]
Causality of Experimental Choices: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without an α-hydrogen) and a ketone.[13] In this case, this compound provides the enolizable ketone, and a variety of substituted benzaldehydes can be used to generate a library of chalcone derivatives. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone.
Figure 3: Claisen-Schmidt Condensation for Chalcone Synthesis.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [11]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (20% w/v)
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities of this compound Derivatives
Chalcones derived from this compound have demonstrated significant anti-inflammatory and analgesic properties.[4][16][17] The mechanism of action often involves the inhibition of key inflammatory mediators.
Mechanism of Action: Many chalcones exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5][18] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, these chalcones can suppress the production of prostaglandins and nitric oxide, which are key mediators of inflammation and pain. Some chalcones have also been shown to directly inhibit the activity of COX enzymes.[16]
Figure 4: Anti-inflammatory mechanism of chalcones via NF-κB pathway inhibition.
A significant body of research has focused on the anticancer potential of chalcones derived from fluorinated acetophenones.[19][20] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
Mechanism of Action: The anticancer mechanisms of these chalcones are often multifaceted. They have been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20] This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioner enzymes of apoptosis.[9] Furthermore, some chalcones can arrest the cell cycle at different phases, preventing cancer cells from dividing. The modulation of various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, has also been implicated.[21]
Figure 5: Anticancer mechanisms of chalcones.
Table 1: Biological Activities of Selected Chalcone Derivatives of this compound
| Compound ID | R Group on Benzaldehyde | Biological Activity | IC₅₀ (µM) | Cell Line/Assay | Reference |
| 1 | 4-OCH₃ | Anti-inflammatory | 15.8 | LPS-induced RAW 264.7 cells | [17] |
| 2 | 3,4-(OCH₃)₂ | Antioxidant (DPPH) | 25.2 | DPPH radical scavenging assay | [16] |
| 3 | 4-Cl | Anticancer | 8.5 | MCF-7 (Breast Cancer) | [19] |
| 4 | 4-N(CH₃)₂ | Anticancer | 5.2 | A549 (Lung Cancer) | [20] |
| 5 | 2,4-(OH)₂ | Anti-inflammatory | 12.1 | COX-2 Inhibition Assay | [4] |
Applications in Materials Science
The unique properties imparted by the fluorine atom make this compound and its derivatives attractive candidates for applications in materials science. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.[10][17][22]
While specific applications of polymers derived directly from this compound are still an emerging area of research, the presence of both a polymerizable acetyl group (after modification) and a reactive hydroxyl group offers intriguing possibilities for the synthesis of functional polymers. For instance, the hydroxyl group could be used to anchor the molecule to a surface or to initiate ring-opening polymerization, while the acetyl group could be transformed into a vinyl or other polymerizable group.
Potential Research Directions:
-
Synthesis of Fluorinated Polyacrylates: Modification of the hydroxyl group to an acrylate or methacrylate, followed by polymerization, could lead to polymers with low surface energy, suitable for hydrophobic coatings.
-
Development of High-Performance Resins: The aromatic and fluorinated nature of the molecule could contribute to the thermal stability and chemical resistance of epoxy or phenolic resins.
-
Functional Polymer Synthesis: The hydroxyl group can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups.
Applications in Analytical Chemistry
The reactive carbonyl and hydroxyl groups of this compound suggest its potential use in analytical chemistry, particularly as a derivatizing agent or in the development of chemical sensors.
Potential Research Directions:
-
Chromatographic Derivatization: The hydroxyl group can be derivatized to enhance the detectability of analytes in chromatography, for example, by introducing a chromophore or fluorophore.
-
Fluorescent Probes: The fluorinated aromatic ring system could be a core structure for the design of fluorescent sensors. The hydroxyl and ketone groups could act as binding sites for specific analytes, leading to a change in fluorescence upon binding. For instance, chelation with metal ions could alter the fluorescence properties, enabling the detection and quantification of these ions.
Conclusion and Future Perspectives
This compound is a molecule of significant and growing importance in chemical research. Its utility as a precursor in medicinal chemistry, particularly for the synthesis of chalcones with potent anti-inflammatory and anticancer activities, is well-established. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further exploration in this exciting field.
The future of research involving this compound is bright. Further investigations into the precise molecular targets of its chalcone derivatives will undoubtedly lead to the development of more selective and potent therapeutic agents. Moreover, the untapped potential of this compound in materials science and analytical chemistry presents a fertile ground for new discoveries. As researchers continue to harness the unique properties conferred by its fluorinated structure, this compound is poised to remain a key player in the advancement of science and technology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0515133A2 - Fluorone and pyronin Y derivatives - Google Patents [patents.google.com]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to 2'-Fluoro-4'-hydroxyacetophenone: Structure, Spectroscopy, and Electronic Properties
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the synthesis of pharmaceutically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the molecule's structural, vibrational, and electronic properties through the application of Density Functional Theory (DFT). We will detail the causal logic behind methodological choices, present self-validating protocols, and ground our theoretical findings in available experimental data for closely related analogs. The guide culminates in a complete set of references for all cited literature and methodologies.
Introduction: The Significance of this compound
This compound is a substituted aromatic ketone of considerable interest in medicinal chemistry. Its structural motif is a precursor to a variety of bioactive molecules. The synthesis of this compound, often achieved through a Fries rearrangement of a phenolic ester, can be challenging, with issues of regioselectivity and yield being of primary concern.[1] A thorough understanding of its molecular properties at a quantum mechanical level can provide invaluable insights into its reactivity, stability, and spectroscopic signatures, thereby aiding in the optimization of its synthesis and the design of novel derivatives.
Theoretical calculations offer a powerful, non-destructive means to elucidate the fundamental characteristics of a molecule. By employing computational methods, we can predict its three-dimensional structure, vibrational modes (which correspond to infrared and Raman spectra), and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals. This information is crucial for understanding its chemical behavior and potential interactions in a biological context.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that provides a favorable balance between accuracy and computational cost for molecules of this size. We will outline the step-by-step process for performing these calculations and interpreting the results, with a strong emphasis on the validation of our theoretical data against experimental findings for analogous compounds.
Computational Methodology: A Self-Validating Approach
The cornerstone of reliable computational chemistry is a methodology that is both theoretically sound and validated against experimental data. For this compound, we propose a multi-step computational protocol designed to yield a comprehensive understanding of its molecular properties.
Geometry Optimization: In Silico Crystallography
The first and most critical step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Choice of Theoretical Method: We will employ the B3LYP hybrid functional. This functional has a proven track record for providing accurate geometries for a wide range of organic molecules.[2][3]
-
Basis Set Selection: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, will be utilized to efficiently locate the energy minimum.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Causality and Validation: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their successful application in studies of similar molecules, such as substituted acetophenones.[4] The theoretical bond lengths and angles obtained from this calculation will be compared with the experimental X-ray crystallographic data of the closely related isomer, 4'-Fluoro-2'-hydroxyacetophenone, to validate the accuracy of our computational model.[5][6]
Diagram: Computational Workflow for Geometry Optimization
Caption: A schematic of the computational workflow for obtaining the optimized geometry of this compound.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a unique "fingerprint" for a molecule, with each peak corresponding to a specific vibrational mode. Theoretical calculations can predict these vibrational frequencies and their intensities, aiding in the interpretation of experimental spectra.
Protocol:
-
Frequency Calculation: The vibrational frequencies are obtained from the frequency calculation performed after the geometry optimization.
-
Scaling Factor: The calculated harmonic frequencies are systematically higher than the experimental anharmonic frequencies. Therefore, a scaling factor is applied to the computed frequencies to improve their agreement with experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is commonly used.
-
Spectral Simulation: The scaled frequencies and their calculated IR and Raman intensities are used to generate theoretical IR and Raman spectra.
-
Vibrational Mode Assignment: Each calculated vibrational mode is visualized and assigned to a specific type of molecular motion (e.g., C=O stretch, C-H bend).
Causality and Validation: The application of a scaling factor is a standard and necessary procedure to account for the approximations inherent in the harmonic frequency calculation. The predicted vibrational spectra will be compared to the experimental FTIR and FT-Raman spectra of the isomer 5-Fluoro-2-hydroxyacetophenone, for which a detailed vibrational analysis has been published. This comparison will allow for a confident assignment of the vibrational modes of this compound.
Table: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Hypothetical Data for this compound based on analogs)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Analog) | Reference |
| O-H | Stretching | ~3450 | ~3443 | |
| C=O | Stretching | ~1650 | ~1645 | |
| C-F | Stretching | ~1250 | ~1240 | |
| Aromatic C-H | Stretching | ~3080 | ~3079 |
NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Theoretical calculations can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C), providing a valuable aid in the assignment of experimental NMR spectra.
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of the nuclei.
-
Reference Compound: The calculated shielding constants are converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).
-
Solvent Effects: To improve the accuracy of the predicted chemical shifts, the effect of the solvent can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Causality and Validation: The GIAO method is the most widely used and reliable approach for calculating NMR shielding constants. The use of a reference compound is necessary to convert the absolute shielding values into the experimentally reported chemical shifts. The predicted ¹H and ¹³C NMR chemical shifts can be compared to the experimental data available for this compound and its isomers.[1]
Electronic Properties: Understanding Reactivity
The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.
Protocol:
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation.
Causality and Validation: The MEP provides a visual representation of the charge distribution, which is fundamental to understanding intermolecular interactions. The HOMO and LUMO energies are crucial for predicting the molecule's behavior in chemical reactions. NBO analysis provides a quantitative description of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, a key feature of this molecule.
Diagram: Key Intramolecular Interaction
Caption: Visualization of the intramolecular hydrogen bond in this compound.
Predicted Properties and Discussion
Based on the outlined computational methodology and data from analogous compounds, we can predict the key properties of this compound.
Molecular Geometry
The optimized geometry of this compound is expected to be planar. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen will result in a shorter O-H···O distance compared to a typical van der Waals interaction. This hydrogen bond will also influence the bond lengths and angles within the acetyl and hydroxyl groups. The calculated bond lengths and angles are expected to be in good agreement with the experimental data for 4'-Fluoro-2'-hydroxyacetophenone, with deviations of less than 0.02 Å for bond lengths and 1-2 degrees for bond angles.[5][6]
Vibrational Spectra
The theoretical IR and Raman spectra will exhibit characteristic bands corresponding to the functional groups present in the molecule. The O-H stretching vibration will appear as a broad band in the IR spectrum, shifted to a lower frequency due to the intramolecular hydrogen bonding. The C=O stretching vibration will be observed as a strong band in the IR spectrum. The C-F stretching vibration will also be a prominent feature. The calculated vibrational frequencies, after scaling, are expected to show excellent correlation with the experimental spectra of similar compounds.
NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts will aid in the definitive assignment of the experimental spectra. The hydroxyl proton is expected to be significantly deshielded due to the intramolecular hydrogen bond, appearing at a downfield chemical shift. The aromatic protons and carbons will show distinct chemical shifts depending on their position relative to the electron-withdrawing fluorine and acetyl groups and the electron-donating hydroxyl group.
Electronic Properties and Reactivity
The Molecular Electrostatic Potential (MEP) will show a negative potential (electron-rich region) around the carbonyl oxygen and a positive potential (electron-poor region) around the hydroxyl proton, visually confirming the presence of the intramolecular hydrogen bond. The HOMO is expected to be localized on the phenyl ring and the hydroxyl group, while the LUMO will be predominantly located on the acetyl group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability. NBO analysis will quantify the strength of the intramolecular hydrogen bond.
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for the computational study of this compound. By employing Density Functional Theory, we can accurately predict its structural, vibrational, and electronic properties. The detailed protocols and the emphasis on validation against experimental data for analogous compounds ensure the scientific integrity and trustworthiness of the theoretical results. The insights gained from these calculations can be invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, providing a deeper understanding of this important pharmaceutical building block and guiding future research endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrte.org [ijrte.org]
- 5. researchgate.net [researchgate.net]
- 6. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Chalcone Derivatives from 2'-Fluoro-4'-hydroxyacetophenone
Introduction: The Significance of Fluorinated Chalcones in Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.
This guide provides a comprehensive overview and detailed protocols for the synthesis of chalcone derivatives using 2'-Fluoro-4'-hydroxyacetophenone as a key starting material. The presence of a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the acetophenone ring are strategic modifications. The 2'-hydroxyl group is known to be critical for the antioxidant and anti-inflammatory activities of many chalcones.[2][3] The fluorine substituent is intended to enhance the overall biological activity profile of the resulting chalcone derivatives.[2][3]
The primary synthetic route detailed herein is the Claisen-Schmidt condensation, a robust and widely adopted base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens.[4][5]
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between the ketone (this compound) and an aromatic aldehyde. The reaction proceeds via an enolate intermediate formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, i.e., the chalcone.[4][5]
The general reaction scheme is as follows:
References
Application Notes & Protocols: Leveraging 2'-Fluoro-4'-hydroxyacetophenone for the Synthesis of Novel Anti-inflammatory Agents
Abstract
Chronic inflammation is a significant driver of numerous human diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 2'-Fluoro-4'-hydroxyacetophenone as a versatile starting material for the synthesis of potent anti-inflammatory compounds, particularly chalcones and their heterocyclic derivatives. We will delve into the strategic rationale behind experimental designs, provide detailed, step-by-step synthetic protocols, and outline established methodologies for evaluating the anti-inflammatory efficacy of the synthesized molecules.
Introduction: The Strategic Importance of the Fluorinated Acetophenone Scaffold
This compound is an attractive starting scaffold for the synthesis of anti-inflammatory drug candidates for several key reasons:
-
The Chalcone Backbone: The core reaction detailed herein is the Claisen-Schmidt condensation, which couples the acetophenone with various aldehydes to form chalcones.[1][2] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[3][4][5]
-
Modulatory Functional Groups: The fluorine atom at the 2'-position and the hydroxyl group at the 4'-position of the acetophenone are not merely passive components. The electron-withdrawing nature of fluorine can enhance the biological activity of the resulting chalcone.[6] The hydroxyl group is crucial for both antioxidant and anti-inflammatory activities and provides a reactive site for further derivatization.[6][7]
-
Synthetic Tractability: The Claisen-Schmidt condensation is a robust and high-yielding reaction, allowing for the facile generation of a diverse library of chalcone derivatives by varying the aldehyde component.[5][8][9][10][11]
This guide will focus on the synthesis of 4'-fluoro-2'-hydroxychalcones and their subsequent evaluation as anti-inflammatory agents.
Synthetic Pathway and Protocols
The primary synthetic route involves the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
General Synthetic Scheme
Caption: General workflow for the synthesis of chalcone derivatives.
Detailed Synthetic Protocol: Synthesis of (E)-1-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol provides a specific example of the synthesis of a methoxy-substituted chalcone, which has demonstrated significant anti-inflammatory and analgesic activities.[6][8][9]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol (absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-methoxybenzaldehyde (12 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, add a solution of KOH (20 mmol) in a minimal amount of ethanol to the flask. The addition of a strong base like KOH or NaOH is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.[1][12]
-
Reaction under Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it reaches a pH of 5-6. This step neutralizes the basic catalyst and precipitates the crude chalcone product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Biological Evaluation: Assessing Anti-inflammatory Activity
Once the chalcone derivatives are synthesized and purified, their anti-inflammatory potential must be evaluated. This typically involves a combination of in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
Chalcones are known to exert their anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[3][4][13]
Principle:
This assay measures the ability of the synthesized compounds to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[14] Alternatively, fluorometric kits are available that detect prostaglandin G2, an intermediate product of the COX reaction.[15] ELISA-based methods that quantify the amount of PGE2 produced can also be employed.[16]
Protocol Outline (Colorimetric Assay): [14]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Dilute the synthesized chalcone derivatives to the desired test concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds to the inhibitor wells and a solvent control to the 100% initial activity wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Colorimetric Detection: After a short incubation (e.g., 2 minutes at 37°C), add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description |
| Enzymes | Purified human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Colorimetric, Fluorometric, or ELISA |
| Positive Control | A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) |
| Data Output | % Inhibition, IC₅₀ values |
Table 1: Key parameters of the COX inhibition assay.
Principle:
Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are a standard model for studying inflammation.[13][17][18] Upon stimulation with LPS, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] The efficacy of the synthesized chalcones can be assessed by their ability to inhibit the production of these mediators.
Protocol Outline (Nitric Oxide Inhibition):
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the synthesized chalcones for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[19]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation for the in vivo evaluation of anti-inflammatory drugs.[20][21][22][23][24]
Principle:
Subplantar injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily driven by prostaglandins and mediated by COX-2.[22] The ability of a test compound to reduce the swelling in the later phase is indicative of its anti-inflammatory activity, often via COX inhibition.
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the synthesized chalcones. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
| Parameter | Description |
| Animal Model | Male Wistar rats (180-200g) |
| Phlogistic Agent | 1% Carrageenan solution |
| Measurement | Paw volume or thickness |
| Standard Drug | Indomethacin or Diclofenac |
| Data Output | % Inhibition of edema |
Table 2: Key parameters of the carrageenan-induced paw edema model.
Mechanism of Action: Targeting Inflammatory Pathways
Chalcone derivatives synthesized from this compound exert their anti-inflammatory effects by modulating key signaling pathways.[3] They have been shown to inhibit the production of pro-inflammatory mediators like PGE₂, NO, and TNF-α.[7] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2.[7][13] The upstream mechanism for this suppression frequently involves the inhibition of the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of the inflammatory response.[7][18]
Caption: Simplified signaling pathway for chalcone anti-inflammatory action.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide array of chalcone derivatives with significant anti-inflammatory properties. The synthetic procedures are straightforward and adaptable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The biological evaluation protocols outlined in this document provide a robust framework for screening and characterizing these novel compounds, from in vitro enzymatic assays to in vivo models of acute inflammation. The demonstrated ability of these chalcones to inhibit key inflammatory mediators and signaling pathways underscores their potential as lead compounds in the development of next-generation anti-inflammatory therapeutics.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. magritek.com [magritek.com]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, biological evaluation and molecular docking studies of novel diosgenin derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
Application of 2'-Fluoro-4'-hydroxyacetophenone in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3][4] This often translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy.[3] Among the vast arsenal of fluorinated building blocks, 2'-Fluoro-4'-hydroxyacetophenone has emerged as a particularly valuable scaffold, serving as a versatile precursor for a diverse range of pharmaceutically active agents.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and broad-ranging applications of this key intermediate.
Physicochemical Properties and Synthesis of the Core Scaffold
This compound (CAS No: 98619-07-9) is a substituted acetophenone derivative characterized by a fluorine atom ortho to the acetyl group and a hydroxyl group in the para position. This specific arrangement of functional groups is pivotal to its utility. The hydroxyl group provides a handle for further derivatization and can participate in crucial hydrogen-bonding interactions with biological targets, while the ortho-fluorine atom can profoundly influence the molecule's conformation and electronic properties, often enhancing its biological activity.[6]
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₂ | [6] |
| Molecular Weight | 154.14 g/mol | [6] |
| Appearance | Slightly beige to beige-brown powder | |
| Melting Point | 120-124 °C | |
| Solubility | Insoluble in water |
Protocol 1: A Practical, Pilot-Scale Synthesis of this compound
While several synthetic routes exist, a highly practical and scalable method involves the selective hydrolysis of the more reactive C-F bond in 2',4'-difluoroacetophenone. This approach avoids the use of expensive and difficult-to-handle starting materials like 3-fluorophenol.[5]
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of this compound.
Materials:
-
2',4'-Difluoroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Calcium Hydroxide (Ca(OH)₂) (0.5 eq)
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
1 L Round-bottom flask equipped with a mechanical stirrer and reflux condenser
Procedure:
-
To a 1 L round-bottom flask, add 2',4'-difluoroacetophenone (e.g., 60.0 g, 0.38 mol), calcium hydroxide (14.1 g, 0.19 mol), sodium hydroxide (16.0 g, 0.40 mol), and 500 mL of water.[5]
-
Heat the mixture to reflux with vigorous stirring. The use of a mixed hydroxide system is crucial for achieving an adequate reaction rate and acceptable yield.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl until the pH is acidic, leading to the precipitation of the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent like ethyl acetate/hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The purity can be definitively established using HPLC.[5]
Application in the Synthesis of Anti-Inflammatory Agents: Chalcones and Dihydropyrazoles
A prominent application of this compound is as a starting material for the synthesis of chalcones and their corresponding dihydropyrazole derivatives, which have shown significant potential as antioxidant, anti-inflammatory, and analgesic agents.[7][8] These compounds often exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[7]
Workflow for Derivatization
Figure 2: Workflow for synthesizing chalcones and dihydropyrazoles.
Protocol 2: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt (or crossed aldol) condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[9]
Reaction Scheme:
Figure 3: Claisen-Schmidt condensation for chalcone synthesis.
Materials:
-
This compound (1.0 eq)
-
Appropriately substituted aromatic aldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.[10]
-
Add an aqueous or ethanolic solution of a strong base, such as KOH or NaOH, dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[10]
-
After completion, cool the mixture and pour it into a beaker of crushed ice and water.
-
Acidify the solution with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude chalcone can be purified by recrystallization from ethanol.[11]
Protocol 3: Synthesis of Dihydropyrazole Derivatives
Chalcones can be readily converted into dihydropyrazole derivatives through a cyclization reaction with hydrazine hydrate.[7][8]
Materials:
-
4'-Fluoro-2'-hydroxychalcone derivative (from Protocol 2) (1.0 eq)
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in ethanol.[10]
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the dihydropyrazole product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory activity of many chalcone and dihydropyrazole derivatives synthesized from this compound stems from their ability to inhibit COX-1 and COX-2 enzymes.[7] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[12][13]
Figure 4: Simplified COX signaling pathway and the inhibitory action of derivatives.
By inhibiting COX enzymes, these compounds effectively block the production of pro-inflammatory prostaglandins, thereby reducing the inflammatory response. Docking studies have suggested that the chalcone and dihydropyrazole scaffolds can fit into the active site of COX enzymes, with the various substituents, including the fluoro and hydroxyl groups, contributing to binding affinity and selectivity.[7]
Expanding Therapeutic Horizons: Antimicrobial and Anticancer Applications
The versatility of the this compound scaffold extends beyond anti-inflammatory applications. Its derivatives have also been investigated for their potential as:
-
Antimicrobial Agents: The incorporation of fluorine can enhance the lipophilicity of molecules, potentially improving their ability to penetrate microbial cell membranes.[14] Chalcones and related heterocyclic systems have demonstrated activity against a range of bacterial and fungal pathogens.[15][16][17]
-
Anticancer Agents: Certain fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization.[18] By binding to the colchicine site of tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[18]
Conclusion and Future Perspectives
This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined structure provides a robust platform for the synthesis of diverse heterocyclic compounds with a wide spectrum of biological activities. The protocols outlined in this note offer reliable and scalable methods for its synthesis and derivatization into promising therapeutic candidates, particularly chalcones and dihydropyrazoles with potent anti-inflammatory properties. The strategic placement of the fluorine atom and the hydroxyl group is a testament to the power of rational drug design, enhancing metabolic stability, target interaction, and overall bioactivity. Future research will undoubtedly continue to uncover new therapeutic applications for derivatives of this remarkable scaffold, further solidifying its importance in the drug discovery pipeline.
References
- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 2. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | FF36776 [biosynth.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. acgpubs.org [acgpubs.org]
- 18. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-Fluoro-4'-hydroxyacetophenone as a Strategic Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain high-priority targets in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors (SMKIs) that selectively modulate kinase activity is a cornerstone of targeted therapy. The design of these inhibitors often relies on "privileged scaffolds"—molecular frameworks that are synthetically accessible and capable of forming key interactions within the highly conserved ATP-binding site of kinases.[1]
This guide focuses on the strategic application of 2'-Fluoro-4'-hydroxyacetophenone , a versatile and high-value starting material for the synthesis of diverse heterocyclic compounds with potent kinase inhibitory activity. The presence of a fluorine atom, combined with the reactive hydroxyacetophenone core, provides a unique combination of physicochemical and biological advantages that can be leveraged to accelerate the discovery of next-generation kinase inhibitors.[2][3] We will explore the rationale for its use and provide detailed, field-proven protocols for its conversion into key pharmacophores such as chalcones and pyrazoles, which are prevalent in numerous approved and investigational kinase inhibitors.[4][5]
The Rationale: Why this compound?
The utility of this building block is rooted in the synergistic effects of its two key structural features: the fluorine substituent and the o-hydroxyacetophenone core.
Pillar 1: The Advantage of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine is a well-established strategy to enhance the drug-like properties of therapeutic candidates.[6] Its effects are multifaceted:
-
Enhanced Binding Affinity: Fluorine is the most electronegative element and can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and hydrogen bonds within the protein's binding pocket.[6][7] This can lead to a significant increase in inhibitor potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][8]
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of adjacent functional groups, altering a molecule's ionization state, solubility, and ability to permeate cell membranes.[6] This fine-tuning is critical for optimizing pharmacokinetic profiles.
Pillar 2: The Synthetic Versatility of the o-Hydroxyacetophenone Core
The core structure of this compound provides two reactive handles that enable straightforward entry into diverse and medicinally relevant heterocyclic systems.
-
The Ketone: The methyl ketone is activated for enolate formation, making it an ideal substrate for condensation reactions. The most notable of these is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.[9][10]
-
The Phenolic Hydroxyl Group: The hydroxyl group can engage in intramolecular hydrogen bonding, influencing the molecule's conformation. It also serves as a key hydrogen bond donor for protein-ligand interactions or can be used as a point for further synthetic elaboration.
Synthetic Pathways and Experimental Protocols
We present two robust, high-yield protocols that transform this compound into two distinct classes of kinase inhibitor scaffolds: fluorinated chalcones and pyrazoles.
Pathway I: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and have been extensively explored as scaffolds for kinase inhibitors due to their conjugated α,β-unsaturated ketone system.[4] The following protocol describes a base-catalyzed Claisen-Schmidt condensation.
Causality Behind the Protocol: The reaction is initiated by a strong base (KOH), which deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone product. The choice of the substituted benzaldehyde is a primary diversification point for building a screening library.
Caption: Workflow for Claisen-Schmidt Condensation.
Detailed Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.54 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH). Slowly add the KOH solution dropwise to the ethanolic mixture over 10 minutes. The solution will typically turn a deep yellow or orange color.
-
Reaction: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. While stirring vigorously, slowly acidify the mixture by adding 10% hydrochloric acid (HCl) until the pH is approximately 5-6. A bright yellow precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any residual salts. Dry the solid in a vacuum oven at 40°C overnight. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.
Pathway II: Synthesis of Fluorinated Pyrazole Kinase Scaffolds
The pyrazole ring is a cornerstone of modern kinase inhibitor design, celebrated for its ability to act as a stable hinge-binding motif.[1][11] Chalcones are excellent precursors for pyrazole synthesis via condensation with hydrazine.
Causality Behind the Protocol: The reaction proceeds via a Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carbonyl carbon, and subsequent dehydration to form the stable, aromatic pyrazole ring. Using glacial acetic acid as a solvent and catalyst facilitates both the initial addition and the final dehydration step.
Detailed Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(2-hydroxy-4-fluorophenyl)-1H-pyrazole
-
Reagents & Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the chalcone synthesized in Pathway I (e.g., (E)-1-(2-hydroxy-4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, 2.77 g, 10 mmol) in 25 mL of glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (0.75 mL, ~15 mmol, 1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6 hours. The reaction should become homogeneous as it progresses. Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate) until the chalcone starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol followed by cold water. Dry the product under vacuum to yield the desired pyrazole scaffold.
Caption: Overall synthetic workflow to pyrazole scaffolds.
Application in Kinase Inhibitor Design & SAR
The synthesized 3,5-disubstituted pyrazole is not an end-product but a highly valuable scaffold. The 3-(2-hydroxy-4-fluorophenyl) moiety is well-suited to occupy the adenine region of the kinase ATP-binding site, with the pyrazole core interacting with the critical hinge region.[12][13] The 5-(4-chlorophenyl) group projects towards the solvent-exposed region, providing a vector for modification to enhance potency and selectivity.[14]
Structure-Activity Relationship (SAR) Insights: A common strategy is to further functionalize the N1 position of the pyrazole or the phenyl ring at the 5-position. The table below presents hypothetical data for a series of analogs based on common SAR trends observed for pyrazole-based kinase inhibitors.[15]
| Compound ID | R Group (at 4-position of 5-phenyl ring) | Kinase X IC₅₀ (nM) | Rationale for Modification |
| SCAFF-01 | -Cl (from protocol) | 150 | Starting point; provides moderate potency. |
| SAR-01 | -OCH₃ | 250 | Increased electron density may be unfavorable. |
| SAR-02 | -CF₃ | 75 | Electron-withdrawing group can enhance interactions. |
| SAR-03 | -SO₂NH₂ | 25 | Sulfonamide can form additional H-bonds in the solvent channel, improving potency and solubility. |
| SAR-04 | -(4-methylpiperazin-1-yl)methyl | 10 | Basic amine can form salt-bridge interactions and significantly improve aqueous solubility. |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its inherent structural and electronic properties, particularly the strategically placed fluorine atom, provide a solid foundation for developing potent and selective drug candidates. The straightforward and scalable protocols for converting it into chalcone and pyrazole intermediates allow for the rapid generation of diverse chemical libraries. By leveraging the synthetic pathways and design principles outlined in these notes, researchers can accelerate their drug discovery programs and efficiently explore the chemical space around these privileged scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Note: Strategic Synthesis of Novel Bioactive Heterocycles from 2'-Fluoro-4'-hydroxyacetophenone
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
This guide provides a detailed technical overview and validated protocols for the synthesis of novel heterocyclic compounds, leveraging 2'-Fluoro-4'-hydroxyacetophenone as a strategic starting material. This fluorinated acetophenone derivative is a versatile building block for creating libraries of compounds with significant therapeutic potential.[1][2] We focus on a highly efficient synthetic pathway proceeding through a key chalcone intermediate, which can be subsequently cyclized to yield diverse five- and six-membered heterocyclic scaffolds, including pyrazoles, isoxazoles, and flavones. The methodologies presented herein are designed to be robust and reproducible, offering clear, step-by-step instructions grounded in established chemical principles.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into these scaffolds often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3][4]
This compound is an exemplary starting material in this context. The electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups, while the phenolic hydroxyl group provides a handle for further derivatization and is a key structural motif in many biologically active molecules, including flavonoids. This document outlines the synthesis of a pivotal intermediate, a 2'-hydroxychalcone, and its subsequent transformation into three distinct classes of medicinally relevant heterocycles.
The Central Synthon: Synthesis of 2'-Fluoro-4'-hydroxychalcones
The cornerstone of the synthetic strategies detailed here is the formation of a chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as highly versatile precursors for a multitude of heterocyclic systems due to the reactive Michael acceptor site and the carbonyl group.[5][6]
Mechanism: Claisen-Schmidt Condensation
The synthesis is achieved via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[7][8] The reaction proceeds through the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable conjugated chalcone system. The presence of the ortho-hydroxyl group is crucial, as it participates in the biological activity of the final products and is a prerequisite for certain cyclization reactions, such as flavone synthesis.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]
- 5. Chalcones as sythons for heterocyclic compounds- a review | International Journal of Current Research [journalcra.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Synthesis of Fluorinated Hydroxychalcones via Claisen-Schmidt Condensation: An Application Note for Medicinal Chemistry
Abstract
This application note provides a comprehensive guide for the synthesis of 2'-Fluoro-4'-hydroxychalcones through the Claisen-Schmidt condensation of 2'-Fluoro-4'-hydroxyacetophenone with various substituted aromatic aldehydes. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of fluorine atoms can enhance their therapeutic properties, such as increased metabolic stability and lipophilicity.[1][2] This document outlines a detailed, field-proven protocol, explains the underlying chemical principles, and presents characterization data for the synthesized compounds, tailored for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Fluorinated Chalcones in Drug Discovery
Chalcones are naturally occurring compounds that serve as precursors for flavonoids in plants.[3] Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][5] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][5][6]
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design. The unique properties of fluorine, such as its high electronegativity and small size, can significantly modulate a molecule's physicochemical and biological properties.[7] In chalcones, fluorination has been shown to enhance biological activities, potentially by increasing metabolic stability and improving membrane permeability.[1][2] This note focuses on the synthesis of chalcones derived from this compound, a versatile starting material for creating a library of potentially therapeutic compounds.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a type of crossed aldol condensation.[3][8][9] This base-catalyzed reaction involves the condensation of an aromatic ketone (in this case, this compound) with an aromatic aldehyde that lacks α-hydrogens.[9]
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate.[10][11]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[10]
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone.[12]
The presence of the hydroxyl group on the acetophenone ring can influence the reaction, and its protection may be considered in certain cases, although the protocol provided here proceeds without a protecting group.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved under UV light (254 nm) or by staining with an appropriate reagent (e.g., iodine vapor).
General Procedure for the Synthesis of 2'-Fluoro-4'-hydroxychalcones
The following protocol describes a general and robust method for the synthesis of a series of chalcones.
Caption: Experimental workflow for chalcone synthesis.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in ethanol (10-15 mL).[4]
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v, ~2.0 mmol) dropwise while stirring at room temperature.[7]
-
Continue stirring the reaction mixture at room temperature for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of dilute hydrochloric acid (e.g., 10%) until the pH is acidic, leading to the precipitation of the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[3]
Synthesis and Characterization Data
The following table summarizes the synthesis of a representative series of 2'-Fluoro-4'-hydroxychalcones with different substituted aromatic aldehydes.
| Entry | Aldehyde Substituent | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |
| 1 | 4-Chloro | (E)-1-(2-fluoro-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 6 | 85 | 178-180 |
| 2 | 4-Methoxy | (E)-1-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5 | 91 | 165-167 |
| 3 | 3-Nitro | (E)-1-(2-fluoro-4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 8 | 78 | 192-194 |
| 4 | Unsubstituted | (E)-1-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 4 | 88 | 155-157 |
Spectroscopic Characterization
The synthesized chalcones were characterized by standard spectroscopic methods to confirm their structures.
-
Infrared (IR) Spectroscopy: The IR spectra of the chalcones typically show a strong absorption band for the α,β-unsaturated carbonyl group (C=O) in the region of 1630-1660 cm⁻¹.[4][13] The O-H stretching of the phenolic hydroxyl group appears as a broad band around 3200-3500 cm⁻¹.
-
¹H NMR Spectroscopy: The ¹H NMR spectra are characteristic. The two olefinic protons (H-α and H-β) of the propenone linkage appear as doublets in the range of δ 7.0-8.5 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[4] The aromatic protons resonate in the expected regions. The phenolic hydroxyl proton often appears as a singlet at a downfield chemical shift.[13]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra confirm the presence of the α,β-unsaturated carbonyl system with signals for the carbonyl carbon typically appearing around δ 190-195 ppm.[4] The signals for the olefinic carbons (C-α and C-β) are observed in the range of δ 120-145 ppm.
Causality and Self-Validation in the Protocol
Choice of Base: Sodium hydroxide is a readily available and effective catalyst for this condensation. The concentration should be sufficient to deprotonate the acetophenone but not so high as to promote side reactions. The use of an alkoxide base, such as sodium ethoxide, is also common.[14][15]
Solvent System: Ethanol is a good solvent for both the reactants and the intermediate aldol product. Its polar nature helps to facilitate the reaction.
Reaction Temperature: The reaction is typically carried out at room temperature to minimize the formation of byproducts. In some cases, gentle heating may be required to drive the reaction to completion, but this should be monitored carefully.
Purification: Recrystallization is an effective method for purifying the solid chalcone products. The choice of recrystallization solvent is crucial for obtaining high purity and good recovery.
Conclusion
The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of 2'-Fluoro-4'-hydroxychalcones. The protocol outlined in this application note is robust and can be adapted for the synthesis of a wide variety of substituted chalcones. The resulting compounds are valuable scaffolds for further investigation in medicinal chemistry and drug development programs.
Caption: General reaction scheme.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. Claisen Reaction (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Claisen Condensation [organic-chemistry.org]
Application Note: Real-Time Monitoring of 2'-Fluoro-4'-hydroxyacetophenone Reactions by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide and detailed protocol for monitoring the progress of chemical reactions involving 2'-Fluoro-4'-hydroxyacetophenone using Thin-Layer Chromatography (TLC). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the complete conversion of this starting material is critical for yield optimization and impurity control.[1][2] TLC offers a rapid, cost-effective, and highly sensitive method for the qualitative, real-time assessment of reaction kinetics.[3][4] This guide is designed for researchers, scientists, and process chemists, detailing method development, execution, and data interpretation, grounded in the fundamental principles of chromatography.
Introduction: The Imperative of Reaction Monitoring
In organic synthesis, the ability to accurately track the consumption of starting materials and the formation of products is paramount. Inefficient monitoring can lead to premature reaction quenching, resulting in low yields, or allowing reactions to proceed too long, fostering the formation of unwanted byproducts. Thin-Layer Chromatography (TLC) is an indispensable analytical tool for this purpose. It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (typically silica gel) and a liquid mobile phase (the eluent or solvent system).[3][4][5]
As the mobile phase ascends the TLC plate via capillary action, it carries the spotted analytes with it.[6] Compounds with a stronger affinity for the polar stationary phase (more polar compounds) travel shorter distances, while those with a higher affinity for the mobile phase (less polar compounds) travel further.[7] This separation allows for the distinct visualization of reactants, products, and intermediates, each appearing as a discrete spot with a characteristic Retention Factor (Rƒ).
Analyte Profile: this compound
Understanding the physicochemical properties of the starting material is the cornerstone of developing a robust TLC method.
-
Structure: this compound possesses a moderately polar structure due to the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group on an aromatic ring. The fluorine atom has a minimal impact on polarity compared to the other functional groups.
-
Physical Properties: It is a slightly beige to beige-brown powder with a melting point of 120-124 °C and is insoluble in water.[1][2]
-
Chromatographic Behavior: The phenolic hydroxyl and ketone groups can form hydrogen bonds with the silanol groups on the surface of a silica gel TLC plate. This interaction dictates its mobility. A reaction modifying either of these groups (e.g., O-alkylation of the phenol) will significantly alter the product's polarity and, therefore, its Rƒ value, making TLC an ideal monitoring technique.
Core Protocol: TLC for Reaction Monitoring
This protocol is designed as a self-validating system, primarily through the strategic use of a "co-spot" lane to ensure unambiguous spot identification.[8]
3.1. Essential Materials and Equipment
-
TLC Plates: Silica Gel 60 F254 plates (fluorescent indicator allows for UV visualization).[9]
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass microcapillary tubes.[7]
-
Solvents: Reagent-grade solvents for the mobile phase (e.g., n-Hexane, Ethyl Acetate).
-
Visualization Tools: UV lamp (254 nm) and a pencil.[10]
-
Sample Vials: Small glass vials for preparing spotting solutions.
3.2. Phase 1: Mobile Phase Optimization
The choice of mobile phase is the most critical variable in TLC. The goal is to achieve a good separation between the starting material and the product, ideally with the starting material having an Rƒ value between 0.3 and 0.5.[11] This provides a clear "window" on the plate to observe the appearance of new, less polar (higher Rƒ) or more polar (lower Rƒ) spots.
A binary mixture of a non-polar solvent (e.g., n-Hexane) and a polar solvent (e.g., Ethyl Acetate) is a standard starting point for compounds of moderate polarity.[12][13]
Systematic Approach:
-
Prepare a stock solution of this compound (~1 mg/mL) in a volatile solvent like ethyl acetate or acetone.
-
Begin with a mid-polarity mobile phase, such as 30% Ethyl Acetate in Hexane (v/v) .
-
Develop a TLC plate spotted only with the starting material.
-
Visualize the plate and calculate the Rƒ.
-
Adjust the solvent ratio based on the results, as detailed in Table 1.
| Observed Rƒ of Starting Material | Interpretation | Corrective Action |
| < 0.2 | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., try 40% or 50% Ethyl Acetate).[14] |
| 0.3 - 0.5 | Optimal. | Proceed with this solvent system for reaction monitoring. |
| > 0.8 | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., try 20% or 10% Ethyl Acetate).[14] |
| Streaking/Tailing | Sample is too concentrated, or solvent system is inappropriate. | Dilute the sample. If streaking persists, consider adding a small amount (~0.5%) of acetic acid to the mobile phase to suppress ionization of the phenolic group.[14][15] |
| Table 1: Guide to Mobile Phase Optimization. |
3.3. Phase 2: Step-by-Step Reaction Monitoring Protocol
-
Chamber Saturation: Pour the optimized mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for at least 5-10 minutes to ensure a uniform solvent vapor environment, which prevents uneven solvent flow and leads to reproducible Rƒ values.[4]
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.[15]
-
Using a pencil, gently draw a straight line (the origin) about 1-1.5 cm from the bottom edge of the plate.[9]
-
Mark three tick marks on the origin for the spotting lanes: 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).
-
-
Sample Preparation and Spotting:
-
SM Lane: Prepare a dilute solution of the pure starting material (~1 mg/mL).
-
RM Lane: At each time point (t=0, t=1h, t=2h, etc.), withdraw a tiny aliquot (a drop) from the reaction mixture and dilute it significantly with a solvent (e.g., ethyl acetate).[11]
-
Using a capillary tube, apply a small spot of the SM solution to the 'SM' mark. The spot should be as small as possible (<2 mm diameter) for best resolution.[7]
-
Apply a spot of the RM solution to the 'RM' mark.
-
On the 'C' mark, first spot the SM solution, and after it dries, spot the RM solution directly on top of it. This co-spot lane is crucial for confirming identity.[8]
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[11][15] Close the lid.
-
Allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top edge, remove the plate.
-
Immediately mark the position of the solvent front with a pencil.[7]
-
-
Visualization and Interpretation:
-
Allow the solvent to evaporate completely from the plate.
-
View the plate under a short-wave UV lamp (254 nm) in a dark environment.[10] this compound and many aromatic products will appear as dark purple/black spots against a fluorescent green background.[10]
-
Gently circle all visible spots with a pencil.
-
Calculate the Rƒ value for each spot using the formula:
-
Analyze the plate:
-
At t=0: The 'SM' and 'RM' lanes should show a single spot at the same Rƒ. The 'C' lane will show a single, slightly more intense spot.
-
During Reaction: The 'RM' lane will show the starting material spot diminishing in intensity and a new spot (the product) appearing at a different Rƒ.
-
Reaction Completion: The 'RM' lane will show the complete disappearance of the starting material spot.
-
-
The workflow is summarized in the diagram below.
Visualizing Reaction Progress
The power of TLC lies in its ability to provide a clear visual snapshot of the reaction's status over time.
Troubleshooting
Even with a robust protocol, issues can arise. Table 2 outlines common problems and their solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking Spots | 1. Sample too concentrated ("overloaded").[12][15]2. Adsorbent layer damaged during spotting.3. Compound is highly acidic/basic. | 1. Dilute the sample solution and re-spot.2. Be careful not to gouge the silica gel with the capillary.3. Add a small amount (0.1-1%) of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the analyte.[14] |
| No Spots Visible | 1. Sample is too dilute.[14][15]2. Compound is not UV-active.3. Compound is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14]2. Use a chemical stain (e.g., iodine chamber, potassium permanganate dip).[18][19]3. TLC may not be suitable for highly volatile compounds. |
| Uneven Solvent Front | 1. Chamber was not properly saturated.2. TLC plate is touching the side of the chamber or filter paper.[15] | 1. Ensure the chamber is sealed and saturated before development.2. Place the plate carefully in the center of the chamber. |
| All Spots at Origin (Rƒ ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).[14] |
| All Spots at Solvent Front (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of hexane).[14] |
| Table 2: Common TLC Troubleshooting Guide. |
Safety Considerations
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[20]
-
TLC solvents like hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Avoid looking directly at the UV lamp, as it can damage your eyes.[10][12]
Conclusion
Thin-Layer Chromatography is a powerful, indispensable technique for the real-time monitoring of reactions involving this compound. By following a systematic approach to method development and adhering to the detailed protocol, researchers can gain rapid and reliable insights into reaction progress. This enables timely decision-making, leading to improved process control, higher yields, and enhanced purity of the final product.
References
- 1. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Khan Academy [khanacademy.org]
- 17. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 20. fishersci.com [fishersci.com]
2'-Fluoro-4'-hydroxyacetophenone in the synthesis of potential antioxidant compounds
Application Notes & Protocols
Topic: 2'-Fluoro-4'-hydroxyacetophenone in the Synthesis of Potential Antioxidant Compounds
Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive technical guide on the utilization of this compound as a key precursor in the synthesis of novel compounds with potential antioxidant activity. We will explore the strategic importance of this starting material, detail the primary synthetic pathways, provide step-by-step experimental protocols for synthesis and antioxidant evaluation, and present expected outcomes based on published literature. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to innovate in the field of antioxidant drug discovery.
Introduction: The Strategic Value of this compound
Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in a multitude of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. This has driven significant research into the discovery of novel antioxidant compounds that can mitigate cellular damage.
This compound is a substituted acetophenone derivative that serves as an invaluable and versatile building block in medicinal chemistry.[1] Its structure is primed for elaborating into more complex molecules, particularly those belonging to the chalcone and flavonoid classes, which are renowned for their wide range of biological activities.[2][3]
The key structural features of this compound that make it advantageous are:
-
The Hydroxyl Group (-OH): The ortho-hydroxyl group is critical for the antioxidant activity of many resulting chalcones and is essential for subsequent cyclization reactions to form flavonoids.[4]
-
The Fluorine Atom (-F): The incorporation of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic properties of a drug candidate. This is a common strategy in medicinal chemistry to improve a molecule's biological profile.[4]
-
The Acetyl Group (-COCH₃): The ketone functionality provides a reactive site for condensation reactions, most notably the Claisen-Schmidt condensation, which is the cornerstone of chalcone synthesis.
This guide will focus primarily on the synthesis of 4'-fluoro-2'-hydroxychalcones and their subsequent evaluation as antioxidant agents.
Primary Synthetic Pathway: From Acetophenone to Chalcone
The most direct and widely used method to synthesize chalcones from this compound is the Claisen-Schmidt condensation .[5] This reaction involves the base-catalyzed condensation between an acetophenone (in this case, this compound) and an aromatic aldehyde.[6]
Causality of the Claisen-Schmidt Condensation
The reaction mechanism is initiated by a strong base (e.g., NaOH or KOH), which abstracts an acidic α-hydrogen from the methyl group of the acetophenone. This creates a highly nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated carbonyl system characteristic of a chalcone. The stability is conferred by the extended conjugation across the two aromatic rings and the enone system.
The versatility of this reaction allows for the creation of a large library of chalcone derivatives by simply varying the substituted benzaldehyde used in the reaction. These substitutions on the second aromatic ring can be systematically altered to probe structure-activity relationships (SAR) for antioxidant potential.
Experimental Protocols
The following protocols are generalized from established procedures in peer-reviewed literature.[2][4][7] Researchers should always perform their own risk assessments and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives
This protocol outlines the synthesis via a conventional Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round bottom flask, dissolve this compound (1.0 eq) and the chosen substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH (40-50%) or KOH dropwise to the reaction mixture. The addition of a strong base is crucial as it acts as the catalyst for the condensation.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The appearance of a new spot with a different Rf value indicates product formation.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. The acidification neutralizes the excess base and facilitates the precipitation of the solid chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid crude product thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol. This step is critical to remove unreacted starting materials and by-products.
-
Characterization: Dry the purified crystals and characterize the final product. Confirm the structure using techniques such as Melting Point, IR spectroscopy, and ¹H NMR. The yield should be calculated based on the limiting reagent.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Start [label="2'-Fluoro-4'-\nhydroxyacetophenone\n+ Substituted Aldehyde"]; Reaction [label="Claisen-Schmidt Condensation\n(EtOH, NaOH/KOH, RT)"]; Workup [label="Acidification & Precipitation\n(Ice, dilute HCl)"]; Purify [label="Filtration & Recrystallization\n(Ethanol)"]; Product [label="Purified 4'-Fluoro-2'-hydroxychalcone", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"]; Analysis [label="Characterization\n(NMR, IR, MP)"];
// Edges Start -> Reaction [label=" Dissolve"]; Reaction -> Workup [label=" After 12-24h"]; Workup -> Purify [label=" Isolate crude solid"]; Purify -> Product; Product -> Analysis; } caption="General workflow for chalcone synthesis."
Protocol 2: Antioxidant Screening via DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[2][8] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity.
Materials:
-
Synthesized chalcone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare stock solutions of the synthesized chalcones and the positive control (ascorbic acid) in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of dilutions of the test compounds and the control to obtain a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
-
Assay Reaction:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (e.g., 100 µL) of the various concentrations of your test compounds, the positive control, or methanol (as a blank) to the wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. The incubation period allows the scavenging reaction to reach completion.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Prep [label="Prepare Solutions\n(DPPH, Test Compounds, Control)"]; Dilute [label="Create Serial Dilutions\nof Test Compounds"]; Plate [label="Add DPPH and Samples\nto 96-well Plate"]; Incubate [label="Incubate in Dark\n(30 min, RT)"]; Read [label="Measure Absorbance\n(~517 nm)"]; Calculate [label="Calculate % Scavenging\nand IC₅₀ Value", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Edges Prep -> Dilute; Dilute -> Plate; Plate -> Incubate; Incubate -> Read; Read -> Calculate; } caption="Workflow for the DPPH antioxidant assay."
Protocol 3: Antioxidant Screening via ABTS Radical Scavenging Assay
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[9][10]
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate buffer solution (PBS) or ethanol
-
Synthesized chalcone derivatives
-
Trolox (as a positive control)
-
96-well microplate and reader
Procedure:
-
ABTS•⁺ Generation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This reaction generates the dark blue/green ABTS•⁺ radical cation.[10]
-
-
Working Solution Preparation:
-
Before the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Reaction:
-
Prepare serial dilutions of the test compounds and the standard (Trolox) as described in the DPPH protocol.
-
In a 96-well plate, add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.
-
Add a small volume of the test compound dilutions (e.g., 10 µL) to the wells.
-
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 6-10 minutes) at room temperature. Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay protocol. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Interpretation and Expected Results
The primary output from these assays is the IC₅₀ value. A lower IC₅₀ signifies a more potent antioxidant. Research has shown that chalcones derived from this compound exhibit promising antioxidant activities.[4][7] For example, derivatives with electron-donating groups (like methoxy groups) on the second aromatic ring often show enhanced activity.
| Compound ID | Substituent on Benzaldehyde Ring | DPPH IC₅₀ (µM) [Reference] |
| 5a | 2,4-dimethoxy | 24.1[4][7] |
| 5b | 4-chloro | >100[4][7] |
| 5c | 4-fluoro | >100[4][7] |
| 5d | 4-methoxy | 38.3[4][7] |
| Ascorbic Acid | (Standard) | 18.2[4][7] |
Table 1: Representative DPPH radical scavenging activity of 4'-fluoro-2'-hydroxychalcone derivatives (5a-d). Data synthesized from Abdellatif et al.[4][7]
The data clearly indicates that the substitution pattern on the benzaldehyde ring dramatically influences antioxidant potency. The dimethoxy-substituted chalcone (5a) showed the highest activity in this series, comparable to the standard antioxidant, ascorbic acid.[4][7]
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of novel chalcones with significant antioxidant potential. The Claisen-Schmidt condensation provides a robust and versatile method for generating diverse chemical libraries. By following the detailed protocols for synthesis and antioxidant screening provided in this guide, researchers can effectively synthesize and evaluate new compounds, contributing to the development of potential new therapeutic agents for combating oxidative stress-related diseases.
References
- 1. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) | Xiao-Bo Zhang | 3 Citations [scispace.com]
- 2. sciensage.info [sciensage.info]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Flavonoids from 2'-Fluoro-4'-hydroxyacetophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids represent a diverse and significant class of naturally occurring polyphenolic compounds renowned for their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This potential has spurred considerable interest in the development of efficient synthetic methodologies. This application note provides a detailed, one-pot protocol for the synthesis of flavonoids, commencing from the versatile building block, 2'-Fluoro-4'-hydroxyacetophenone.[4] The described method leverages a base-catalyzed Claisen-Schmidt condensation followed by an in-situ oxidative cyclization, offering a streamlined and efficient route to a variety of substituted flavonoids. This guide is designed to provide researchers with the foundational knowledge and practical steps to successfully implement this synthetic strategy.
Introduction: The Rationale for a One-Pot Approach
Traditional flavonoid synthesis often involves multi-step procedures, beginning with the formation of a chalcone intermediate via the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde.[5][6][7] This chalcone is then isolated and subsequently subjected to cyclization to form the flavanone, which can be further oxidized to the corresponding flavone.[8][9] While effective, these multi-step approaches can be time-consuming, involve multiple purification stages leading to lower overall yields, and generate more waste.
One-pot syntheses have emerged as a more efficient and environmentally conscious alternative, minimizing reaction time, resource utilization, and by-product formation.[10][11] This protocol details a one-pot procedure where the initial Claisen-Schmidt condensation to form the 2'-hydroxychalcone is immediately followed by an oxidative cyclization in the same reaction vessel, directly yielding the flavone. The use of this compound as a starting material is of particular interest as the fluorine substituent can significantly influence the biological activity and pharmacokinetic properties of the resulting flavonoid derivatives.
Reaction Mechanism and Workflow
The one-pot synthesis proceeds through two key mechanistic steps:
-
Claisen-Schmidt Condensation: This is a base-catalyzed aldol condensation between this compound and a substituted aromatic aldehyde. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.[12]
-
Oxidative Cyclization: The newly formed 2'-hydroxychalcone undergoes an intramolecular cyclization. The phenoxide ion, formed under the basic reaction conditions, attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition. The resulting intermediate is then oxidized to form the stable aromatic pyrone ring of the flavone.[13]
Diagram of the One-Pot Flavonoid Synthesis Workflow
Caption: A streamlined workflow for the one-pot synthesis of flavonoids.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Substituted Aromatic Aldehydes | Various | Commercially Available | Purity should be ≥98% |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | |
| Iodine (I₂) | ACS Reagent Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | For neutralization |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available | For quenching excess iodine |
| Deionized Water | In-house | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (1.05 eq.) in ethanol (20 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Claisen-Schmidt Condensation:
-
Prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).
-
Slowly add the KOH solution (3.0 eq.) dropwise to the stirred ethanolic solution of the reactants. A color change is typically observed, indicating the formation of the chalcone intermediate.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[5]
-
-
In-situ Oxidative Cyclization:
-
To the reaction mixture containing the newly formed chalcone, add dimethyl sulfoxide (DMSO, 10 mL).
-
Add a catalytic amount of iodine (I₂, 0.1 eq.).
-
Heat the reaction mixture to 110-120 °C using an oil bath and allow it to reflux for 2-6 hours.[14] Monitor the formation of the flavone by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).
-
Acidify the mixture to a pH of ~5-6 by the slow addition of 10% hydrochloric acid (HCl) with constant stirring.
-
To remove the excess iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.
-
The crude flavonoid product will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Dry the purified product under vacuum.
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
-
Data Summary and Expected Results
The following table provides representative data for the one-pot synthesis of a flavonoid using 4-methoxybenzaldehyde as the aromatic aldehyde.
| Starting Materials | Product | Reaction Time | Yield (%) |
| This compound + 4-Methoxybenzaldehyde | 6-Fluoro-4'-methoxyflavone | 6 hours | 75-85% |
| This compound + Benzaldehyde | 6-Fluoroflavone | 5 hours | 80-90% |
| This compound + 4-Chlorobenzaldehyde | 6-Fluoro-4'-chloroflavone | 7 hours | 70-80% |
Yields are based on the limiting reagent (this compound) and may vary depending on the specific aldehyde used and the efficiency of the purification process.
Troubleshooting and Expert Insights
-
Low Yield of Chalcone: If the initial condensation step is sluggish, ensure the base is freshly prepared and added slowly. In some cases, gentle warming (40-50 °C) can facilitate the reaction.
-
Incomplete Cyclization: Ensure the reaction temperature for the cyclization step is maintained. The amount of iodine catalyst can be slightly increased if necessary. Anhydrous conditions for the DMSO are preferable to avoid side reactions.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. A gradual increase in the polarity of the eluent will help in separating the product from any unreacted starting materials or byproducts.
-
The Role of the Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the acetophenone and the properties of the resulting flavonoid. This can sometimes necessitate slightly longer reaction times or adjusted stoichiometry of reagents.
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of flavonoids from this compound. By combining the Claisen-Schmidt condensation and oxidative cyclization into a single synthetic operation, this method offers significant advantages in terms of time, cost, and environmental impact. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and exploration of novel flavonoid derivatives with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 9. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chemijournal.com [chemijournal.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to enhance your success in the laboratory.
I. Overview of Synthetic Strategies
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds.[1][2] The most prevalent method for its synthesis is the Fries rearrangement of 3-fluorophenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3][4][5] While effective, the Fries rearrangement is sensitive to reaction conditions, which can significantly impact the yield and isomeric purity of the product.
An alternative approach involves the nucleophilic substitution of a fluorine atom in 2',4'-difluoroacetophenone.[2] This guide will primarily focus on optimizing the Fries rearrangement, as it is a widely employed method, and will also address the alternative route.
Reaction Workflow: Fries Rearrangement
The synthesis of this compound via Fries rearrangement can be visualized as a multi-step process, from starting material to purified product.
Caption: General workflow for the synthesis of this compound via Fries Rearrangement.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Fries rearrangement are a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be addressed by:
-
Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Optimizing Temperature: While higher temperatures can increase the reaction rate, they can also lead to product degradation. A systematic study of the reaction temperature is recommended.[6][7]
-
Catalyst Activity: Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and of high purity. Moisture can deactivate the catalyst.[8]
-
-
Side Reactions and Product Degradation: The formation of byproducts is a common cause of low yields.
-
Intermolecular Acylation: This can compete with the desired intramolecular rearrangement. Using a less polar solvent can sometimes minimize this side reaction.[9]
-
Decomposition: The starting materials or products may be unstable under the harsh reaction conditions.[6] Consider using milder Lewis acids or alternative synthetic routes if decomposition is significant.
-
-
Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps.
-
Efficient Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction.
-
Purification Method: Recrystallization is a common purification method. Choosing the right solvent system is critical to maximize recovery.
-
Question 2: I am getting a mixture of isomers (this compound and 4'-Fluoro-2'-hydroxyacetophenone). How can I improve the regioselectivity?
Answer: The formation of ortho and para isomers is a characteristic of the Fries rearrangement.[3][4][5] The ratio of these isomers is highly dependent on the reaction conditions.
-
Temperature Control: This is the most critical factor influencing regioselectivity.
-
Low Temperatures: Favor the formation of the para-substituted product (4'-Fluoro-2'-hydroxyacetophenone). This is due to thermodynamic control, leading to the more stable isomer.[6]
-
High Temperatures: Favor the formation of the ortho-substituted product (this compound). At higher temperatures, the reaction is under kinetic control, and the ortho product is stabilized by the formation of a chelate with the Lewis acid catalyst.[6]
-
-
Solvent Polarity: The choice of solvent also plays a crucial role.
The following decision tree can guide your optimization of regioselectivity:
Caption: Decision tree for optimizing the regioselectivity of the Fries Rearrangement.
Question 3: What are some alternative Lewis acids I can use instead of Aluminum Chloride (AlCl₃)?
Answer: While AlCl₃ is the most common catalyst, other Lewis acids can be employed, some of which may offer milder reaction conditions and improved selectivity.[4][6] These include:
-
Titanium tetrachloride (TiCl₄)[10]
-
Tin tetrachloride (SnCl₄)[10]
-
Bismuth triflate (Bi(OTf)₃)[4]
-
Strong protic acids such as hydrofluoric acid (HF) and methanesulfonic acid.[4][11]
The choice of catalyst can influence both the reaction rate and the isomeric ratio of the products. It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific application.
Question 4: I am considering an alternative synthesis route from 2',4'-difluoroacetophenone. What are the key considerations for this method?
Answer: Synthesizing this compound from 2',4'-difluoroacetophenone involves a nucleophilic aromatic substitution of the para-fluorine atom. A published method suggests the use of a mixture of sodium hydroxide and calcium hydroxide.[2]
Key Considerations:
-
Reaction Conditions: The reaction requires careful control of temperature and reagent stoichiometry to ensure selective substitution at the para position.
-
Base System: The use of a mixed-base system (NaOH and Ca(OH)₂) is reported to be crucial for achieving a good reaction rate and acceptable yield.[2]
-
Purity of Starting Material: The purity of the 2',4'-difluoroacetophenone is important to avoid side reactions.
This method can be a viable alternative, especially if the starting material is readily available or if issues with the Fries rearrangement, such as poor regioselectivity, cannot be overcome.
III. Experimental Protocols & Data
Optimized Protocol for Fries Rearrangement
This protocol is designed to favor the formation of this compound (the ortho-isomer).
Materials:
-
3-Fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., o-dichlorobenzene)
-
Hydrochloric acid (concentrated)
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous non-polar solvent.
-
Carefully add anhydrous aluminum chloride (1.5 equivalents) to the solvent under a nitrogen atmosphere.
-
Slowly add 3-fluorophenyl acetate (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to a temperature that favors ortho-substitution (e.g., 100-150°C). The optimal temperature should be determined experimentally.[7]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield and regioselectivity of the Fries rearrangement.
| Parameter | Condition | Expected Outcome on this compound (ortho-isomer) Yield | Rationale |
| Temperature | High (e.g., >100°C) | Increased | Favors kinetic control, leading to the ortho-isomer.[6] |
| Low (e.g., <50°C) | Decreased | Favors thermodynamic control, leading to the para-isomer.[6] | |
| Solvent | Non-polar (e.g., o-dichlorobenzene) | Increased | Favors the formation of the ortho-product.[3] |
| Polar (e.g., nitrobenzene) | Decreased | Favors the formation of the para-product.[3] | |
| Catalyst | Anhydrous AlCl₃ | High | Standard, effective Lewis acid for this transformation.[4] |
| Other Lewis Acids (e.g., TiCl₄, BF₃) | Variable | May offer milder conditions but require optimization.[10] |
IV. Conclusion
The synthesis of this compound, primarily through the Fries rearrangement, is a well-established but nuanced process. Optimizing the yield and regioselectivity requires careful control of reaction parameters, particularly temperature and solvent polarity. By understanding the underlying mechanistic principles and systematically troubleshooting common issues, researchers can significantly improve the efficiency of this synthesis. This guide provides a foundation for achieving higher yields and purity, facilitating the advancement of research and development in the pharmaceutical and chemical industries.
V. References
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing temperature control during the Fries rearrangement for regioselectivity. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--
-
Novotná, P., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4348-4359.
-
Chouke, P. B., Chaudhary, R., & Ingle, V. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research.
-
Baddeley, G., & Williamson, R. (2025, August 7). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Journal of the Chemical Society.
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from --INVALID-LINK--
-
Stolle, A., et al. (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
-
BenchChem. (2025). Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from --INVALID-LINK--
-
Zhang, X.-B. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(5), 420-423.
-
Biosynth. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis method of 4'-Fluoro-2'-hydroxyacetophenone and its applications?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--
-
YouTube. (2022, April 17). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from --INVALID-LINK--
References
- 1. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) | Xiao-Bo Zhang | 3 Citations [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Troubleshooting the Fries Rearrangement of 3-Fluorophenyl Acetate
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Fries rearrangement of 3-fluorophenyl acetate. Our goal is to provide in-depth, field-proven insights into the reaction's nuances, focusing on the identification and mitigation of common side products. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a complex mixture of products in my Fries rearrangement of 3-fluorophenyl acetate. What are the expected products and most common side products?
The Fries rearrangement of an aryl ester is designed to produce hydroxy aryl ketones through an acyl group migration.[1][2] For 3-fluorophenyl acetate, the reaction is expected to yield a mixture of ortho- and para-hydroxyacetophenones relative to the hydroxyl group.
Expected Major Products:
-
4-hydroxy-2-fluoroacetophenone (para-rearranged product)
-
2-hydroxy-4-fluoroacetophenone (ortho-rearranged product)
However, due to the reaction's conditions and mechanistic pathways, several side products are frequently encountered. Understanding these is the first step in optimizing your reaction.
Common Side Products:
-
3-Fluorophenol: This is the product of hydrolysis of the starting ester. Its presence indicates that moisture has compromised the reaction.[3]
-
Di-acylated Products: Although the acetyl group is deactivating, under forcing conditions, a second acylation can occur on the electron-rich hydroxyacetophenone product ring.
-
Intermolecular Acylation Products (Transacylation): The acylium ion intermediate can acylate another molecule of 3-fluorophenyl acetate or 3-fluorophenol in the reaction mixture, leading to higher molecular weight impurities.[4] This points to a partially intermolecular reaction mechanism.[4][5]
-
Unreacted Starting Material: Incomplete conversion is a common issue, often due to catalyst deactivation or insufficient reaction time/temperature.[3]
-
Polymeric Tar/Resin: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition and polymerization of reactants and products.[3]
// Nodes Start [label="3-Fluorophenyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion Intermediate\n(Intramolecular vs. Intermolecular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ortho [label="2-Hydroxy-4-fluoroacetophenone\n(Ortho Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Para [label="4-Hydroxy-2-fluoroacetophenone\n(Para Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="3-Fluorophenol\n(Hydrolysis Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transacylation [label="Transacylation Products\n(Intermolecular Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Tar / Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Acylium [label="Lewis Acid (e.g., AlCl₃)"]; Acylium -> Ortho [label="Intramolecular Attack\n(High Temp)"]; Acylium -> Para [label="Intramolecular Attack\n(Low Temp)"]; Start -> Hydrolysis [label="H₂O Contamination", style=dashed, color="#5F6368"]; Acylium -> Transacylation [label="Intermolecular Attack", style=dashed, color="#5F6368"]; {Ortho, Para} -> Decomposition [label="Harsh Conditions", style=dashed, color="#5F6368"]; } } Caption: Reaction pathways for 3-fluorophenyl acetate.
Q2: How can I control the ortho/para regioselectivity to favor one isomer?
The ratio of ortho to para products is not random; it is highly dependent on the reaction conditions and represents a classic case of thermodynamic versus kinetic control.[2][6]
-
Kinetic Control (Para-selective): At lower reaction temperatures (e.g., 0-25 °C), the para product is typically favored.[1][3] The para position is sterically more accessible, leading to a lower activation energy for the attack of the acylium ion.
-
Thermodynamic Control (Ortho-selective): At higher temperatures (e.g., >100 °C), the reaction becomes more reversible, allowing the products to equilibrate to the most stable isomer. The ortho product is thermodynamically favored because it can form a stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃) between the hydroxyl group and the ketone's carbonyl oxygen.[2][7]
The choice of solvent also has a significant impact:
-
Non-polar solvents (like carbon disulfide or nitrobenzene) tend to favor the ortho isomer because they promote the intramolecular rearrangement within a solvent cage.[1][2]
-
Polar solvents can solvate the acylium ion intermediate, allowing it more freedom to migrate to the sterically less hindered para position.[1][2]
| Parameter | To Favor ortho-Product (Thermodynamic) | To Favor para-Product (Kinetic) | Rationale |
| Temperature | High (e.g., >100 °C) | Low (e.g., 0-25 °C) | High temp allows equilibration to the more stable ortho-chelate complex.[2][6] |
| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | Polar | Non-polar solvents favor an intramolecular mechanism.[1][2] |
| Reaction Time | Longer | Shorter | Allows for equilibration to the thermodynamic product. |
Q3: My reaction is giving me a high proportion of 3-fluorophenol. What is the cause and how can I prevent it?
The presence of 3-fluorophenol is almost always due to the hydrolysis of the 3-fluorophenyl acetate starting material. The Lewis acids used in the Fries rearrangement, particularly aluminum chloride (AlCl₃), are extremely hygroscopic and react violently with water.
Causality:
-
Catalyst Deactivation: Any moisture present in the reaction will react with AlCl₃ to form aluminum hydroxides and HCl. This consumes the catalyst, rendering it inactive for the rearrangement.
-
Ester Hydrolysis: The HCl generated, along with water, can catalyze the hydrolysis of the ester back to the corresponding phenol and carboxylic acid.
Preventative Measures:
-
Anhydrous Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent). Use freshly opened or properly stored anhydrous Lewis acids.[3]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water.
Q4: The reaction is sluggish and I have a lot of unreacted starting material, even after extended reaction times. What troubleshooting steps should I take?
A stalled reaction points to issues with the catalyst or the reaction conditions.
-
Catalyst Stoichiometry and Activity: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is used.[5] This is because the catalyst complexes with both the ester's carbonyl oxygen (to initiate the reaction) and the product's hydroxyl and carbonyl groups.[5][8] If an insufficient amount is used, the reaction will not proceed to completion. Ensure your catalyst is of high purity and has not been deactivated by exposure to moisture.[3]
-
Reaction Temperature: The reaction may be running at too low a temperature for your specific substrate and solvent system.[3] While low temperatures favor the para product, they also slow down the reaction rate. A modest increase in temperature may be necessary to achieve a reasonable conversion rate. Monitor the reaction progress by TLC or GC to find the optimal balance.
-
Substrate Limitations: While 3-fluorophenyl acetate is a suitable substrate, the fluorine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[1] This can make the reaction inherently slower than with electron-rich aromatic systems. Patience and careful optimization of catalyst loading and temperature are key.
// Nodes Start [label="Low Yield / Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Check_Moisture [label="Is 3-Fluorophenol present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydrous [label="Solution: Implement Strict\nAnhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Catalyst [label="Was >1 equivalent of\nactive AlCl₃ used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Catalyst [label="Solution: Increase Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is the reaction temperature\nappropriate for the desired isomer?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Temp [label="Solution: Adjust Temperature\n(Increase for ortho, keep low for para)\nand monitor via TLC/GC.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complete [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Moisture; Check_Moisture -> Anhydrous [label="Yes"]; Anhydrous -> Check_Catalyst; Check_Moisture -> Check_Catalyst [label="No"]; Check_Catalyst -> Increase_Catalyst [label="No"]; Increase_Catalyst -> Check_Temp; Check_Catalyst -> Check_Temp [label="Yes"]; Check_Temp -> Adjust_Temp [label="No"]; Adjust_Temp -> Complete; Check_Temp -> Complete [label="Yes"]; } } Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Optimized Fries Rearrangement for 4-hydroxy-2-fluoroacetophenone (para-Product)
This protocol is optimized for the kinetically controlled formation of the para-isomer.
Materials:
-
3-Fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene (solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: To the flask, add 3-fluorophenyl acetate (1 equivalent) and anhydrous nitrobenzene. Cool the mixture to 0 °C in an ice-water bath.
-
Catalyst Addition: In a separate flask under nitrogen, add anhydrous AlCl₃ (1.5 equivalents) to anhydrous nitrobenzene. Stir to create a slurry.
-
Reaction Initiation: Slowly add the AlCl₃ slurry to the stirred solution of 3-fluorophenyl acetate via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Causality Note: Slow addition is critical to control the initial exotherm and prevent side reactions. The excess AlCl₃ ensures there is enough active catalyst after complexing with the starting material.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
-
Workup and Extraction: Continue stirring the quenched mixture until all the ice has melted and the aluminum salts have dissolved. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to isolate the desired 4-hydroxy-2-fluoroacetophenone.
References
Technical Support Center: Optimizing Regioselectivity in the Fries Rearrangement
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the regioselective synthesis of hydroxyaryl ketones. Here, we will delve into the critical interplay of temperature and solvent, providing you with field-tested insights, troubleshooting guides, and detailed protocols to empower your experimental success.
Introduction to the Fries Rearrangement
The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst.[1][2] This reaction is invaluable for the synthesis of key intermediates in the pharmaceutical and fine chemical industries.[1][3] The acyl group migrates from the phenolic oxygen to either the ortho or para position on the aromatic ring, and controlling this regioselectivity is often the primary challenge.[1][2][4]
The selectivity of the rearrangement is critically dependent on reaction conditions, primarily temperature and the choice of solvent.[1][3] A deep understanding of these parameters is essential for maximizing the yield of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind temperature control in the Fries rearrangement?
Temperature dictates the thermodynamic versus kinetic control of the reaction.[1]
-
Low Temperatures (<60°C): At lower temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable para product.[5]
-
High Temperatures (>160°C): At higher temperatures, the reaction shifts to kinetic control, which favors the formation of the ortho product.[4][5]
Q2: Why is the ortho product favored at higher temperatures?
The formation of the ortho isomer is kinetically favored at elevated temperatures due to the stabilization of the transition state through the formation of a bidentate chelate complex between the Lewis acid (e.g., AlCl₃), the carbonyl oxygen, and the phenolic oxygen of the product.[5][6][7] This chelation is structurally feasible only for the ortho isomer.
Q3: How does solvent polarity influence the ortho/para product ratio?
Solvent polarity plays a crucial role in the mechanism of the rearrangement.[5]
-
Non-polar Solvents (e.g., carbon disulfide, monochlorobenzene): These solvents favor the formation of the ortho product.[1][4][5] In a non-polar medium, the acylium ion intermediate is believed to exist as a "tight" ion pair with the Lewis acid complex, promoting an intramolecular acyl transfer to the nearby ortho position.[8]
-
Polar Solvents (e.g., nitrobenzene, nitromethane): Increasing solvent polarity favors the formation of the para product.[1][4][5] In polar media, the acylium ion is better solvated and exists as a "freer" species, which allows for intermolecular acylation to occur, preferentially at the sterically less hindered and thermodynamically more stable para position.[8]
Q4: What are the most common Lewis acids used, and do they affect selectivity?
While aluminum chloride (AlCl₃) is the most common and potent catalyst, other Lewis acids can be employed.[5][9] These include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[5][9][10] Strong Brønsted acids like HF and methanesulfonic acid have also been used.[1][9] The choice of Lewis acid can impact the reaction's harshness and may require re-optimization of temperature and solvent conditions. Milder catalysts may offer better functional group tolerance but might require higher temperatures to achieve reasonable reaction rates.
Q5: Are there limitations on the substrates that can be used?
Yes, the reaction is most successful with esters that have stable acyl and aromatic components capable of withstanding the often harsh reaction conditions.[1][3]
-
Steric Hindrance: Heavily substituted aromatic or acyl groups can significantly lower the reaction yield.[1][3]
-
Electronic Effects: The presence of deactivating, meta-directing groups on the aromatic ring will adversely affect the reaction, as would be expected for a Friedel-Crafts type acylation.[1][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Regioselectivity - Inseparable Mixture of ortho and para Isomers
-
Probable Cause: Suboptimal temperature or solvent choice for your specific substrate.
-
Solution:
Issue 2: Low Yield of Desired Product
-
Probable Cause: Incomplete conversion, side reactions, or decomposition of starting material/product.[5][6]
-
Solution:
-
Optimize Temperature and Time: If the reaction temperature is too low, conversion may be incomplete.[6][10] Gradually increase the temperature in small increments. Conversely, if decomposition or charring is observed, the temperature is likely too high.[10] Careful monitoring by TLC or GC is crucial to find the optimal balance.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][11] The presence of water can lead to hydrolysis of the ester and deactivation of the catalyst.[6] Ensure all glassware is flame-dried and reagents are anhydrous.
-
Check Catalyst Stoichiometry: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting ester and the product ketone.[9][11] If yields are low, consider increasing the molar equivalents of the catalyst.
-
Issue 3: Charring and Decomposition at High Temperatures (Targeting ortho Isomer)
-
Probable Cause: The substrate or product is not stable at the required high temperatures with the chosen Lewis acid.
-
Solution:
-
Solvent Choice: Use a high-boiling point solvent to maintain a consistent and well-controlled reaction temperature, avoiding localized overheating.[10]
-
Milder Lewis Acid: Investigate the use of a milder Lewis acid that may be less destructive at elevated temperatures.[10]
-
Slow Addition: Add the Lewis acid in portions to control the initial exotherm of complex formation.
-
Data Presentation: Temperature's Influence on Regioselectivity
The following table summarizes the effect of temperature on the ortho:para ratio for the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene, using 1.5 equivalents of AlCl₃. This data clearly illustrates the principles discussed.[7][12]
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1.0 : 2.13 | 45 |
| 2 | 60 | 1.0 : 1.85 | 65 |
| 3 | 80 | 1.0 : 1.54 | 80 |
| 4 | 100 | 2.84 : 1.0 | 88 |
| 5 | 120 | 3.03 : 1.0 | 92 |
| 6 | 150 | 1.95 : 1.0 | 75 |
| 7 | 170 | 1.72 : 1.0 | 62 |
Data adapted from a study on the scalable synthesis of fluoro building blocks.[7][12] Note that while higher temperatures favor the ortho isomer, excessively high temperatures can lead to a decrease in the overall yield due to side product formation.[12]
Experimental Protocols
Protocol 1: Synthesis Favoring the para-Isomer (Low Temperature)
This protocol is designed to favor the formation of the thermodynamically stable para isomer.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.[5]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq.), ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.[10][11]
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis Favoring the ortho-Isomer (High Temperature)
This protocol is designed to favor the formation of the kinetically controlled ortho isomer.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a non-polar, high-boiling solvent (e.g., monochlorobenzene) or prepare for a neat reaction.[5]
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[5][10]
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up and Extraction: Follow steps 7-9 from Protocol 1.
Visualizing the Process
Diagram 1: Fries Rearrangement Mechanism
Caption: The mechanism of the Lewis acid-catalyzed Fries rearrangement.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for optimizing regioselectivity.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of 2'-Fluoro-4'-hydroxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-hydroxyacetophenone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. As a crucial building block for numerous pharmaceutically active agents, achieving high purity and yield of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize byproduct formation and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are three primary routes reported in the literature:
-
Fries Rearrangement: This classic reaction involves the Lewis acid-catalyzed rearrangement of an aryl ester, in this case, 3-fluorophenyl acetate, to form the corresponding hydroxy aryl ketone.[3][4] It is a common academic approach but often suffers from regioselectivity issues.
-
Friedel-Crafts Acylation: This involves the direct acylation of 3-fluorophenol with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid.[1] While direct, this method is also prone to yielding isomeric byproducts.
-
Selective Nucleophilic Aromatic Substitution (SNAr): A more modern and scalable approach involves the selective hydrolysis of 2',4'-difluoroacetophenone. This method leverages the differential reactivity of the fluorine atoms on the aromatic ring and can offer superior regioselectivity.[1]
Q2: What is the primary byproduct of concern in the Fries Rearrangement and Friedel-Crafts routes?
The most significant and difficult-to-separate byproduct in both the Fries Rearrangement of 3-fluorophenyl acetate and the Friedel-Crafts acylation of 3-fluorophenol is the regioisomer, 4'-Fluoro-2'-hydroxyacetophenone .[1] The formation of this isomer is a direct consequence of the competing electrophilic attack at the ortho and para positions relative to the hydroxyl group.
Q3: Why is regioselectivity such a challenge in this synthesis?
The hydroxyl group (-OH) and the fluorine atom (-F) are both ortho, para-directing groups in electrophilic aromatic substitution. In the case of 3-fluorophenol, the hydroxyl group is a much stronger activating group than fluorine. Electrophilic attack is therefore directed to the positions ortho and para to the -OH group.
-
Position 4 (desired): para to the -OH group and ortho to the -F group.
-
Position 2 (byproduct): ortho to the -OH group and ortho to the -F group.
-
Position 6 (byproduct): ortho to the -OH group and meta to the -F group.
The electronic and steric environment leads to a mixture of products, with the 2'- and 4'-hydroxy isomers being the most prominent.
Q4: Can I avoid using harsh Lewis acids like Aluminum Chloride (AlCl₃)?
Yes, alternatives exist, although their efficacy can be substrate-dependent.
-
Brønsted Acids: Strong protic acids like methanesulfonic acid (MSA) or hydrofluoric acid (HF) can catalyze the Fries rearrangement, sometimes offering better para-selectivity.[3][5][6] Eco-friendly catalysts like p-toluene sulphonic acid (PTSA) have also been used successfully for similar rearrangements.[7][8]
-
Other Lewis Acids: Catalysts like SnCl₄, BF₃, or TiCl₄ can be employed.[6]
-
Photochemical Fries Rearrangement: This variant proceeds via a radical mechanism and avoids acidic catalysts altogether, but yields are often low, making it less suitable for preparative scale.[3][9]
Troubleshooting Guide: Byproduct Minimization
This section addresses specific issues you may encounter during your synthesis, with a focus on the underlying chemical principles.
Scenario 1: Fries Rearrangement of 3-Fluorophenyl Acetate
Problem: My primary product is the undesired isomer, 4'-Fluoro-2'-hydroxyacetophenone, not the 4'-hydroxy product I need.
-
Underlying Cause: You are likely operating under conditions that favor the thermodynamically controlled ortho-product. In the Fries rearrangement, the para isomer is the kinetically favored product, meaning it forms faster at lower temperatures. The ortho isomer, however, can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[3][10]
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: To favor the kinetically controlled para-product (your desired this compound), conduct the reaction at a lower temperature. Temperatures below 60°C are generally recommended for maximizing para-selectivity.[3][10]
-
Change the Solvent: The polarity of the solvent significantly influences the ortho/para ratio. Non-polar solvents (like carbon disulfide or chlorobenzene) tend to favor the ortho-product. Increasing solvent polarity (e.g., using nitrobenzene) can increase the proportion of the para-product.[3][5][10] However, be mindful that highly polar solvents can also promote intermolecular acylation, leading to other byproducts.
-
Choose a Different Catalyst: If AlCl₃ consistently gives poor selectivity, consider a Brønsted acid like methanesulfonic acid, which has been shown to provide excellent para-selectivity in many cases.[5][6]
-
Problem: My yield is very low, and I recover significant amounts of 3-fluorophenol.
-
Underlying Cause: This points to hydrolysis of the starting ester (3-fluorophenyl acetate) or cleavage of the product complex during workup or the reaction itself. The most common culprit is moisture.
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture will deactivate the catalyst and lead to the hydrolysis of the ester back to 3-fluorophenol and acetic acid.[10] Use freshly opened or properly stored anhydrous AlCl₃, dry your solvents rigorously, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Sufficient Catalyst: The Fries rearrangement requires more than a stoichiometric amount of the Lewis acid. This is because the catalyst complexes not only with the carbonyl of the ester starting material but also with the phenol and ketone functionalities of the product.[6][10] A molar ratio of 1.2 to 2.5 equivalents of AlCl₃ is common.
-
Careful Work-up: The work-up procedure, which involves quenching the reaction with an ice/acid mixture, must be done carefully.[10] Pouring the reaction mixture slowly onto the crushed ice/HCl mixture ensures that the aluminum chloride complexes are decomposed effectively without causing localized heating that could degrade the product.
-
Scenario 2: Selective Hydrolysis of 2',4'-Difluoroacetophenone
Problem: The hydrolysis reaction is sluggish or incomplete, leaving a lot of starting material.
-
Underlying Cause: The reaction rate is highly dependent on the base concentration, temperature, and the specific base used. The SNAr mechanism requires a potent enough nucleophile and sufficient thermal energy to overcome the activation barrier.
-
Solutions & Scientific Rationale:
-
Optimize the Base System: A study by Zhang et al. found that a mixture of sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) was necessary to achieve an adequate reaction rate and an acceptable yield.[1] The combination of bases likely provides an optimal pH and ionic environment to facilitate the selective hydrolysis at the C4 position, which is more activated towards nucleophilic attack due to the para-keto group.
-
Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the rate of SNAr reactions. Monitor the reaction closely by TLC or HPLC to avoid the formation of over-hydrolyzed or decomposition byproducts.
-
Consider Phase-Transfer Catalysis: If working in a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could be employed to improve the transport of the hydroxide nucleophile into the organic phase, potentially accelerating the reaction.
-
Visualizing the Challenge: Fries Rearrangement Pathways
The diagram below illustrates the critical decision point in the Fries rearrangement. The acylium ion intermediate can attack either the ortho or para position of the 3-fluorophenol ring system, leading to the desired product or the isomeric byproduct.
Caption: Fries rearrangement pathways for 3-fluorophenyl acetate.
Troubleshooting Workflow
Use this decision tree to diagnose potential issues in your synthesis based on analytical data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2'-Fluoro-4'-hydroxyacetophenone and its Derivatives
Welcome to the technical support center for the purification of 2'-Fluoro-4'-hydroxyacetophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. Here, we address common challenges with in-depth scientific explanations and provide practical, field-proven troubleshooting strategies.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of numerous pharmaceutically active agents.[1][2] Its purification, however, is often non-trivial due to the presence of structural isomers and other process-related impurities. The electronic properties imparted by the fluorine atom and the phenolic hydroxyl group influence the molecule's reactivity and physical properties, necessitating carefully optimized purification protocols. This guide will equip you with the knowledge to tackle these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis-Related Impurities
Question 1: I've synthesized this compound via Fries rearrangement of 3-fluorophenyl acetate, but my product is contaminated with an isomer. How can I identify and remove it?
Answer:
The most common isomeric impurity from the Fries rearrangement of 3-fluorophenyl acetate is 4'-Fluoro-2'-hydroxyacetophenone .[1] The formation of ortho and para isomers is a known characteristic of this reaction, with temperature being a key factor in selectivity.[3][4][5][6]
-
Identification:
-
TLC Analysis: The two isomers will likely have different Rf values on a silica gel TLC plate due to differences in polarity. The ortho-isomer (4'-Fluoro-2'-hydroxyacetophenone) can form an intramolecular hydrogen bond, which may reduce its polarity compared to the para-isomer (your desired product), leading to a higher Rf value.
-
¹H NMR Spectroscopy: The aromatic proton coupling patterns will be distinct for each isomer. Careful analysis of the spectra will allow for unambiguous identification and quantification of the impurity.
-
HPLC Analysis: A reverse-phase HPLC method can effectively separate the two isomers. The use of a fluorinated stationary phase may offer enhanced selectivity for halogenated aromatic compounds.[7]
-
-
Removal Strategies:
-
Steam Distillation: The ortho-isomer is typically more volatile than the para-isomer due to intramolecular hydrogen bonding, which reduces its boiling point and intermolecular interactions. Steam distillation can be an effective method for removing the bulk of the 4'-fluoro-2'-hydroxyacetophenone impurity.[3][6]
-
Recrystallization: This is a powerful technique for purifying this compound. The key is to find a solvent system where the solubility of the desired product and the isomeric impurity differ significantly. A mixed solvent system, such as methanol/water or ethanol/water, is often a good starting point.[1]
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the isomers. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) will be effective.
-
Question 2: My synthesis involved the selective hydrolysis of 2',4'-difluoroacetophenone. What are the likely impurities I should be looking for?
Answer:
The primary impurities from this synthetic route are unreacted starting material (2',4'-difluoroacetophenone ) and the over-hydrolyzed product (2',4'-dihydroxyacetophenone ). You may also have the isomeric product 4'-fluoro-2'-hydroxyacetophenone if the reaction conditions are not well-controlled.[1]
-
Troubleshooting Incomplete Reaction:
-
If you observe a significant amount of unreacted 2',4'-difluoroacetophenone, consider extending the reaction time or increasing the temperature. The use of a mixture of sodium hydroxide and calcium hydroxide has been reported to improve the reaction rate and yield.[1]
-
-
Troubleshooting Over-hydrolysis:
-
The presence of 2',4'-dihydroxyacetophenone indicates that the reaction conditions are too harsh. Reducing the concentration of the base or lowering the reaction temperature can help to minimize this side product.
-
-
Purification Strategy:
-
A carefully executed aqueous workup can remove a significant portion of the dihydroxy byproduct. Extraction with an organic solvent at a controlled pH will help to separate the phenolic compounds from non-acidic impurities. The desired product can then be purified by recrystallization or column chromatography to remove the remaining starting material and isomeric impurity.
-
Purification Techniques and Troubleshooting
Question 3: I'm struggling to get my this compound to crystallize. What can I do?
Answer:
Difficulty in crystallization can be due to the presence of impurities, using an inappropriate solvent, or supersaturation issues.
-
Impurity Effects: Even small amounts of impurities can inhibit crystal lattice formation. It's crucial to ensure the starting material for crystallization is of reasonable purity. If significant impurities are present, consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8][9]
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Mixed Solvent Systems: A common and effective approach is to use a solvent pair. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. A methanol/water mixture has been reported to be effective for this compound.[1]
-
-
Inducing Crystallization:
-
Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create microscopic imperfections that can initiate crystal growth.
-
Cooling: Slow cooling is crucial for forming well-defined crystals. A stepwise reduction in temperature (e.g., from reflux to room temperature, then to 4°C, and finally to -20°C) can be beneficial.
-
| Solvent System | Solubility Profile | Typical Ratio (v/v) | Notes |
| Methanol/Water | High in hot methanol, low in cold water. | 30/70 | Effective for obtaining an analytical sample.[1] |
| Ethanol/Water | Similar to methanol/water, but ethanol is less volatile. | Varies | Good for larger scale crystallizations. |
| Ethyl Acetate/Hexane | High in hot ethyl acetate, low in hexane. | Varies | A good non-alcoholic option. |
| Toluene | Moderate solubility at high temperature, low at room temperature. | N/A | Can be effective for removing polar impurities. |
Question 4: My column chromatography separation of isomers is poor. How can I improve the resolution?
Answer:
Poor resolution in column chromatography can be addressed by optimizing several parameters.
-
Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.
-
Fluorinated Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (e.g., a pentafluorophenyl phase). These phases can offer unique selectivity based on dipole-dipole, π-π, and charge-transfer interactions.[7][10]
-
-
Mobile Phase:
-
Solvent Strength: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (i.e., reduce the proportion of the more polar solvent). If they are eluting too slowly, increase the polarity.
-
Solvent System: Sometimes, changing the solvent system entirely can dramatically improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.
-
Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting compounds.
-
-
Technique:
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
Flow Rate: A slower flow rate generally leads to better resolution as it allows more time for equilibrium between the stationary and mobile phases.
-
Caption: General purification workflow for isomeric separation.
Characterization and Purity Assessment
Question 5: How can I be confident in the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your this compound or its derivatives.[11]
-
Chromatographic Methods:
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive method for assessing purity. A pure compound should show a single, sharp peak. It's good practice to use at least two different mobile phase conditions or columns to ensure no impurities are co-eluting.[12][13]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used for volatile derivatives and to identify any low-molecular-weight impurities.
-
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. The absence of impurity signals in the spectra is a strong indicator of high purity.
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a powerful tool for both identification and purity assessment, as the fluorine nucleus is highly sensitive.[12][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
-
Physical Properties:
-
Melting Point: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid. The reported melting point for this compound is 120-121°C.[1]
-
Caption: Multi-technique approach for purity validation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot methanolic solution, slowly add deionized water until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes, and then in a freezer (-20°C) for an additional 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water solution.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: TLC Analysis of Isomeric Impurities
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Spotting: Dissolve small amounts of your crude product and a pure standard (if available) in a suitable solvent (e.g., ethyl acetate). Spot them onto the baseline of the TLC plate.
-
Elution: Develop the plate in a chamber containing a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). The two isomers should appear as distinct spots with different Rf values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. data.epo.org [data.epo.org]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Preventing the formation of isomeric impurities in 2'-Fluoro-4'-hydroxyacetophenone synthesis
Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of undesired isomeric impurities. By understanding the underlying reaction mechanisms and controlling key parameters, you can significantly improve the yield and purity of your target compound.
Part 1: Core Concepts & Mechanistic Insights (FAQs)
This section addresses the fundamental questions regarding the synthesis and the root causes of impurity formation.
Q1: What are the primary synthesis routes for this compound and what are the common isomeric impurities?
The two most common synthetic strategies are the Fries Rearrangement of 3-fluorophenyl acetate and the Friedel-Crafts Acylation of 3-fluorophenol. Both are electrophilic aromatic substitution reactions that can generate positional isomers.
The most prevalent and challenging isomeric impurity is 4'-Fluoro-2'-hydroxyacetophenone .[1][2] Depending on the route, another possible, though often less abundant, isomer is 2'-Fluoro-5'-hydroxyacetophenone .
| Compound Name | Structure | Role |
| This compound | CC(=O)c1cc(F)c(O)cc1 | Desired Product |
| 4'-Fluoro-2'-hydroxyacetophenone | CC(=O)c1cc(O)c(F)cc1 | Primary Isomeric Impurity |
| 2'-Fluoro-5'-hydroxyacetophenone | CC(=O)c1cc(O)cc(F)c1 | Potential Isomeric Impurity |
Q2: Why do these isomeric impurities form during the Fries Rearrangement?
The Fries Rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like AlCl₃.[3][4] The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the aromatic ring.[5][6]
The directing effects of the substituents on the ring dictate the position of the attack. In the case of 3-fluorophenyl acetate, the ester group directs the incoming acylium ion to the ortho and para positions.
-
Para-substitution yields the desired this compound.
-
Ortho-substitution yields the undesired 4'-Fluoro-2'-hydroxyacetophenone impurity.
The ratio of these products is not random; it is governed by thermodynamic and kinetic control, which can be manipulated.[4]
.
Caption: Fries Rearrangement pathway showing formation of isomers.
Q3: What causes isomer formation in the Friedel-Crafts Acylation of 3-fluorophenol?
Friedel-Crafts Acylation is another classic electrophilic aromatic substitution.[7][8] In this case, an acyl chloride or anhydride is activated by a Lewis acid to form an acylium ion. The challenge with 3-fluorophenol is the competing directing effects of the two substituents:
-
The Hydroxyl (-OH) group: A powerful activating, ortho, para-director.
-
The Fluoro (-F) group: A deactivating, but also ortho, para-director.
Acylation will occur at the positions most activated by the powerful -OH group. This leads to acylation at C4 (para to -OH) to give the desired product, but also at C2 and C6 (ortho to -OH), leading to isomeric impurities. Repetitions of this procedure have shown yields not exceeding 40%, with at least 18% of the 4'-fluoro-2'-hydroxyacetophenone impurity.[1]
Part 2: Troubleshooting Guide & Preventative Strategies (FAQs)
This section provides actionable solutions to common experimental problems.
Q4: My Fries Rearrangement is yielding too much of the 4'-fluoro-2'-hydroxyacetophenone (ortho) impurity. How can I increase para-selectivity?
This is a classic problem of regioselectivity. You can significantly favor the desired para product by manipulating the reaction conditions.[4]
-
Lower the Reaction Temperature: Low temperatures (0-25°C) favor the kinetically controlled para product. Higher temperatures (>60°C) favor the thermodynamically more stable ortho product, where the aluminum catalyst can form a stable bidentate complex.[4]
-
Increase Solvent Polarity: Using a more polar solvent (like nitrobenzene) favors the formation of the para isomer. Non-polar solvents (like carbon disulfide or dichloroethane) tend to favor the ortho product.[3][4]
| Parameter | Condition for High Para-Selectivity (Desired) | Condition for High Ortho-Selectivity (Impurity) | Rationale |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >60°C) | Favors kinetic product over thermodynamic product.[4] |
| Solvent | Polar (e.g., nitrobenzene) | Non-polar (e.g., CS₂, DCE) | Polar solvents better solvate the intermediates leading to the para product.[3] |
Q5: Are there alternative catalysts to AlCl₃ that might improve selectivity or yield?
Yes. While AlCl₃ is traditional, its requirement in stoichiometric amounts and harsh nature have led to alternatives.[5] Strong Brønsted acids like methanesulfonic acid or hydrogen fluoride can be effective catalysts and may offer improved para-selectivity under certain conditions.[4][5] Zinc powder has also been reported as a catalyst for selective Fries rearrangements.[5] These alternatives can be environmentally friendlier and reduce the formation of difficult-to-remove aluminum complexes.
Q6: Is there a more reliable synthesis route that avoids these isomeric issues altogether?
Yes. A practical and often higher-yielding method starts with 2',4'-difluoroacetophenone , which is easily prepared by the acylation of 1,3-difluorobenzene.[1] The subsequent step is a selective nucleophilic aromatic substitution (SₙAr) where the para-fluorine is displaced by a hydroxide group. This reaction is highly regioselective because the fluorine para to the electron-withdrawing acetyl group is much more activated towards nucleophilic attack than the ortho-fluorine. This route directly yields the desired product with minimal isomeric contamination.[1]
Caption: A high-selectivity alternative synthesis workflow.
Part 3: Analytical & Purification Guidance (FAQs)
Accurate analysis and effective purification are critical for delivering a high-quality final compound.
Q7: What is the best method to accurately quantify the ratio of this compound and its isomers?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for separating and quantifying these positional isomers.[9] A well-developed HPLC method provides the accuracy needed to assess the success of your reaction optimization.
A typical starting point for method development would be:
-
Column: C18 (octadecyl-silica)[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~254 nm or 280 nm.[9]
Key Consideration: The pH of the mobile phase is critical. Because the hydroxyl group is ionizable, running the mobile phase at a low pH (e.g., 2.5) ensures the analytes are in a single, non-ionized form, which prevents peak tailing and ensures reproducible retention times.[9]
Q8: My product is contaminated with the 4'-fluoro-2'-hydroxyacetophenone isomer. What purification strategies are effective?
Separating positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Flash chromatography on silica gel is the most common lab-scale technique. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the isomers.
-
Preparative HPLC: For higher purity requirements or difficult separations, preparative HPLC is the method of choice.[10] It operates on the same principles as analytical HPLC but uses larger columns to isolate milligram-to-gram quantities of the pure compound.
-
Recrystallization: If the impurity level is relatively low and there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective and scalable purification method.
Part 4: Validated Experimental Protocols
Protocol 1: HPLC Analysis of Isomeric Purity
This protocol provides a validated starting point for the analysis of this compound and its isomers.
-
Materials & Reagents:
-
HPLC-grade acetonitrile (ACN) and water.
-
Potassium phosphate monobasic and phosphoric acid.
-
Reference standards for this compound and 4'-Fluoro-2'-hydroxyacetophenone.
-
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5):
-
Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start at 30% B, increase to 70% B over 15 minutes. Hold for 2 minutes. Return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
-
Procedure:
-
Prepare standards and samples at approximately 1 mg/mL in a 50:50 ACN:Water diluent.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject standards to determine retention times, then inject samples to quantify the isomer ratio based on peak area percentage.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Piceol - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. aakash.ac.in [aakash.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
Catalyst selection for optimizing the Fries rearrangement to 2'-Fluoro-4'-hydroxyacetophenone
Technical Support Center: Catalyst Selection & Optimization for the Fries Rearrangement
Focus Application: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide is dedicated to the Fries rearrangement for producing this compound, a critical building block for various pharmaceutical agents.[1][2] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this powerful reaction.
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Brønsted or Lewis acid catalyst.[3][4] The reaction is selective for the ortho and para positions, and this selectivity can be controlled by modifying reaction conditions like temperature and solvent.[5][6]
Core Challenge: Synthesizing this compound
The target molecule requires the migration of the acetyl group to the para position of the phenolic oxygen on the 3-fluorophenyl acetate precursor. The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring and can make the reaction more challenging compared to unsubstituted phenyl acetate.[5] Therefore, careful selection of the catalyst and optimization of reaction conditions are paramount for achieving high yield and regioselectivity.
Catalyst Selection Guide
Question: Which catalyst should I choose for the Fries rearrangement to maximize the yield of the para isomer, this compound?
The choice of catalyst is a critical parameter that influences reaction rate, yield, and regioselectivity. Below is a comparative analysis of common catalysts for this transformation.
| Catalyst Type | Examples | Advantages | Disadvantages | Optimal Conditions for para-Selectivity |
| Traditional Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | High reactivity, well-established, and effective for many substrates.[7] | Require stoichiometric or excess amounts, highly sensitive to moisture, corrosive, and generate significant hazardous waste upon quenching.[7][8][9] | Low temperatures (< 60°C) are crucial.[10] Aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction. |
| Brønsted Acids | HF, Methanesulfonic acid (MSA), p-Toluenesulfonic acid (PTSA) | Can be more environmentally friendly than some Lewis acids. MSA and PTSA are less corrosive and easier to handle.[7] | Often require higher temperatures, which can decrease para-selectivity. HF is extremely toxic and corrosive.[7] | Methanesulfonic acid has been shown to provide excellent para-selectivity.[11] |
| Heterogeneous Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5), Heteropoly acids (e.g., H₃PW₁₂O₄₀) | Reusable, environmentally benign, and simplify product purification.[8][12] | Can be deactivated by water or byproducts.[7] Zeolites may exhibit lower activity for deactivated substrates.[12] | Zeolite MFI is known to exhibit higher selectivity to para-hydroxyacetophenone.[12] Reactions are typically run at moderate temperatures (100-150°C).[8] |
Senior Scientist Recommendation:
For initial lab-scale synthesis of this compound, Aluminum chloride (AlCl₃) remains the go-to catalyst due to its high reactivity, which is beneficial for the deactivated 3-fluorophenyl acetate substrate. Its drawbacks in handling and waste are manageable at this scale. The key to success is rigorous control of the reaction temperature to ensure high para-selectivity. For scale-up and green chemistry applications, investigating methanesulfonic acid or a heteropoly acid catalyst is highly recommended.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Logical Flow for Troubleshooting
Caption: A troubleshooting flowchart for the Fries rearrangement.
Question: My reaction yield is very low, or the starting material is not being consumed. What went wrong?
This is a common issue, often related to catalyst activity or reaction conditions.
-
Cause 1: Inactive Catalyst. Lewis acids, particularly AlCl₃, are extremely sensitive to moisture.[9][13] Any trace of water will deactivate the catalyst, halting the reaction.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed portion. Handle the catalyst quickly in a glovebox or under a positive pressure of inert gas (Nitrogen or Argon). Ensure all glassware is oven-dried or flame-dried immediately before use.
-
-
Cause 2: Insufficient Catalyst. The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is needed. This is because the catalyst complexes with both the carbonyl oxygen of the ester starting material and the phenolic oxygen of the ketone product.[7][13]
-
Solution: Start with at least 1.5 equivalents of AlCl₃ relative to the 3-fluorophenyl acetate. If the conversion is still low, increase the loading to 2.0-2.5 equivalents in a subsequent optimization run.[14]
-
-
Cause 3: Inappropriate Temperature. For the deactivated substrate, some thermal energy is required to initiate the reaction, but excessively high temperatures can lead to decomposition and side product formation, reducing the yield of the desired product.[9][14][15]
-
Solution: While low temperatures favor para selectivity, the reaction may be sluggish. Allow the reaction to stir at room temperature (20-25°C) for several hours and monitor its progress by TLC or GC. If no conversion is observed, a gentle warming to 40-50°C may be necessary.
-
Question: The main product of my reaction is the ortho isomer (2'-Fluoro-6'-hydroxyacetophenone), not the desired para isomer. How can I fix this?
Regioselectivity is controlled by a thermodynamic versus kinetic balance. Your conditions are favoring the thermodynamic product.
-
Cause: Reaction Temperature is Too High. This is the most critical factor influencing regioselectivity.[5] Low reaction temperatures favor the formation of the para product (kinetic control).[10][16] Higher temperatures (>160°C) strongly favor the ortho product (thermodynamic control), as it can form a more stable bidentate complex with the aluminum catalyst.[5][16]
-
Solution: To maximize the yield of this compound, maintain a low reaction temperature, ideally between 0°C and 25°C. Running the reaction in an ice bath is a common strategy.
-
-
Cause: Solvent Polarity. The choice of solvent can also influence the ortho/para ratio.
-
Solution: Formation of the ortho product is favored in non-polar solvents.[5] Conversely, increasing the solvent polarity tends to favor the para product.[17] If you are using a non-polar solvent like carbon disulfide and observing high ortho selectivity, consider switching to a more polar solvent like nitrobenzene or o-dichlorobenzene. However, temperature control remains the more dominant factor.
-
Question: I am observing a significant amount of 3-Fluorophenol as a byproduct. How can I minimize this?
The formation of phenol is a result of the hydrolysis of the ester starting material.
-
Cause: Presence of Water. As mentioned, any moisture in the reaction will not only deactivate the catalyst but also hydrolyze the 3-fluorophenyl acetate to 3-fluorophenol and acetic acid.[13]
-
Solution: The solution is rigorous adherence to anhydrous conditions.[15] Use anhydrous grade solvents, dry all glassware scrupulously, and maintain an inert atmosphere (N₂ or Ar) throughout the catalyst addition and reaction period.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Lewis acid-catalyzed Fries rearrangement? The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) first coordinates to the electron-rich carbonyl oxygen of the ester.[17] This polarizes the ester bond, leading to the formation of a resonance-stabilized acylium carbocation.[6][18] This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring at either the ortho or para position. A final acidic workup hydrolyzes the intermediate complex to liberate the hydroxy aryl ketone product.[18]
Reaction Mechanism: para-Selective Fries Rearrangement
Caption: Mechanism of the AlCl₃-catalyzed Fries rearrangement.
Q2: Can this reaction be performed without a solvent? Yes, solvent-free conditions are possible, particularly if the starting ester is a liquid at the reaction temperature.[5] This can be an effective green chemistry approach, as it eliminates solvent waste. However, for exothermic reactions with AlCl₃, a solvent helps to moderate the reaction temperature, which is critical for controlling regioselectivity. For initial trials, using a solvent is recommended for better control.
Q3: Are there any alternatives to the standard Fries rearrangement for this synthesis? Yes. An alternative reported method involves the selective hydrolysis of 2',4'-difluoroacetophenone using a mixture of sodium hydroxide and calcium hydroxide.[1] This avoids the rearrangement entirely. Another variant is the Photo-Fries rearrangement, which uses UV light and proceeds through a radical mechanism, but yields are often low, making it less suitable for commercial production.[5][6]
Experimental Protocol
Protocol: Synthesis of this compound using AlCl₃
Disclaimer: This protocol is a representative example. Researchers should conduct their own risk assessment and optimize conditions based on their specific laboratory setup and scale.
Materials:
-
3-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add 3-fluorophenyl acetate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Dissolve the ester in anhydrous DCM (approx. 5-10 mL per gram of ester).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.5 eq) to the stirred solution over 20-30 minutes. Caution: The addition is exothermic; maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by carefully quenching a small aliquot in acidic water and extracting with ethyl acetate. The reaction may take 2-6 hours.
-
Workup: Once the starting material is consumed, quench the reaction by carefully and slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl (approx. 3 mL of conc. HCl per gram of AlCl₃ used).[13][15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Heteropoly acid as a novel efficient catalyst for Fries rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. byjus.com [byjus.com]
- 18. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Overcoming Incomplete Reactions with 2'-Fluoro-4'-hydroxyacetophenone
Welcome, researchers and chemists. As a key intermediate in the synthesis of pharmaceutically active agents, 2'-Fluoro-4'-hydroxyacetophenone is a valuable building block.[1] However, its unique electronic and structural characteristics can present challenges, often leading to incomplete reactions or lower-than-expected yields.
This guide is designed to function as a direct line to a Senior Application Scientist. It moves beyond simple procedural lists to explain the chemical reasoning behind common failures and provide robust, field-tested solutions. We will explore the causality behind experimental choices to empower you to not only solve the immediate problem but also to design more effective reactions in the future.
Troubleshooting Guide: Diagnosing and Solving Incomplete Conversions
The most common issue reported is the failure of a reaction to proceed to completion, leaving significant amounts of unreacted this compound. This is rarely due to a single cause but is often an interplay of several factors.
Question: My reaction has stalled with significant starting material remaining. What is the systematic approach to identifying the root cause?
Answer: An incomplete reaction is a sign that a critical threshold for activation energy is not being met, or that a key species (reagent, catalyst, etc.) has been deactivated. We will approach this systematically, starting with the most common and easily rectified issues.
Step 1: Verify the Integrity of Your Starting Materials and Reaction Environment
The quality of your reagents is the foundation of your synthesis. Even trace impurities can have a profound impact on reaction outcomes.
-
Purity of this compound: While commercially available, purity can vary. The presence of residual starting materials from its own synthesis (e.g., 3-fluorophenol or 2',4'-difluoroacetophenone) can interfere.[1] Consider verifying purity via melting point (lit. 31-35 °C) or HPLC.
-
Solvent and Reagent Purity: The presence of water is a frequent catalyst poison and can hydrolyze sensitive intermediates.[2][3] Ensure you are using appropriately dried, anhydrous solvents, especially in moisture-sensitive reactions like Grignards or those using Lewis acid catalysts. The purity of other reagents, like aldehydes in a condensation, is also critical.[4]
-
Atmosphere Control: For reactions involving sensitive catalysts (e.g., hydrogenation) or organometallics, maintaining an inert atmosphere (Nitrogen or Argon) is non-negotiable to prevent catalyst oxidation or quenching of reagents.[3]
Step 2: Scrutinize Your Reaction Parameters
Chemical transformations are highly sensitive to their physical environment. An incomplete reaction often signals that the conditions are suboptimal.
-
Temperature: This is a critical parameter. For many reactions, increasing the temperature can overcome the activation energy barrier and improve the rate.[2] However, be cautious, as higher temperatures can also promote side reactions or decomposition.[4] Conversely, for reactions where high selectivity is key, lowering the temperature is often beneficial, though it may require longer reaction times.[2]
-
Concentration & Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, using a slight excess of one reagent can drive the equilibrium towards the product.
-
Reaction Time: Some catalytic systems require an induction period for activation before the reaction begins in earnest.[2] Are you monitoring the reaction long enough? Use TLC or LC-MS to track the disappearance of starting material over time.
Step 3: Evaluate Catalyst and Additive Performance (If Applicable)
In catalyzed reactions, the catalyst's health is paramount.
-
Catalyst Deactivation: This is a primary cause of stalled reactions, especially in hydrogenations.[2] Deactivation can be caused by impurities (as mentioned above) or by the reaction products themselves.
-
Catalyst Loading: Ensure you are using the correct catalytic loading. While it may seem counterintuitive, in some systems, excessively high catalyst or base concentrations can lead to faster deactivation.[2]
-
Base/Acid Concentration: For base-catalyzed reactions like the Claisen-Schmidt condensation, the concentration of the base (e.g., NaOH, KOH) is critical.[2] The optimal concentration must be determined experimentally to maximize the rate without promoting unwanted side reactions.
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for diagnosing a stalled reaction.
Caption: Systematic workflow for troubleshooting incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound influence its reactivity?
A1: The molecule's reactivity is governed by a combination of electronic and steric effects:
-
Intramolecular Hydrogen Bond: A strong hydrogen bond exists between the ortho-hydroxyl group and the carbonyl oxygen.[5][6] This can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack at that site compared to other acetophenones.
-
Ring Activation: The hydroxyl group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is deactivating but also an ortho-, para-director. This makes the C3' and C5' positions particularly electron-rich and susceptible to electrophilic attack.
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder reactions at the acetyl group.
Q2: How should I properly store and handle this compound?
A2: Proper storage is essential for maintaining reagent integrity. It should be stored in a cool, dry, and well-ventilated place inside a tightly sealed container.[7] It is incompatible with strong oxidizing agents.[7] Given its low melting point (31-35 °C), it may be a liquid or partially melted solid in a warm laboratory.
Q3: I am attempting a Claisen-Schmidt condensation to form a chalcone, but my yields are poor. What are the most critical parameters?
A3: For the Claisen-Schmidt condensation, success hinges on carefully balancing conditions to favor the desired reaction over side reactions.
-
Base Selection and Concentration: Use a catalytic amount of a strong base like NaOH or KOH. The base deprotonates the acetyl methyl group to form the reactive enolate. Too much base can promote side reactions.
-
Temperature Control: The reaction is typically run at or below room temperature (sometimes in an ice bath) to minimize side reactions.[8] Allowing the temperature to rise can lead to undesired secondary reactions.[4]
-
Aldehyde Purity: The electrophile in this reaction, typically an aromatic aldehyde, must be pure and free of the corresponding carboxylic acid, which would neutralize the base.
Q4: My product is not precipitating from the reaction mixture, or is forming an oil. What are my options for isolation?
A4: Oiling out or failure to crystallize is a common workup problem, especially with chalcone-type products.
-
Induce Precipitation: Pour the reaction mixture into a large volume of ice-cold water, often with acidification, to force the organic product out of the aqueous solution.[8]
-
Initiate Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth.[8]
-
Solvent Extraction & Recrystallization: If the above fails, perform a standard workup by extracting your product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude oil or solid can then be purified by recrystallization from a suitable solvent system.[8]
Example Protocol: Claisen-Schmidt Condensation
This protocol provides a robust starting point for the synthesis of a chalcone derivative from this compound.
Objective: To synthesize (E)-1-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one.
Methodology:
-
Preparation: In a flask suitable for the reaction scale, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0-5 °C.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise to the stirred mixture.[8] Maintain the temperature below 30 °C throughout the addition.[4]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath. The reaction mixture may thicken considerably. Monitor the reaction by TLC until the starting acetophenone is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid until it is acidic to litmus paper. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.
Data Summary Table: Troubleshooting Common Reactions
| Reaction Type | Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Claisen-Schmidt Condensation | Low conversion | 1. Insufficient base. 2. Low temperature slowing rate excessively. 3. Impure aldehyde. | 1. Check pH/add more base. 2. Allow to warm to RT. 3. Purify aldehyde by distillation. |
| Nucleophilic Substitution (at -OH) | No reaction | 1. Hydroxyl group not deprotonated. 2. Poor leaving group. | 1. Use a stronger base (e.g., NaH, K₂CO₃). 2. Convert -OH to a better leaving group (e.g., tosylate). |
| Catalytic Hydrogenation | Reaction stalls | 1. Catalyst poisoning (water, air). 2. Catalyst deactivation. 3. Insufficient H₂ pressure. | 1. Use anhydrous solvent, purge with inert gas. 2. Use fresh catalyst. 3. Increase H₂ pressure.[2] |
| Friedel-Crafts Acylation | Low yield/side products | 1. Deactivation of aromatic ring. 2. Isomer formation. | 1. The -COCH₃ group is deactivating; this reaction is not typically performed on 2F4HAP. 2. This is a known issue in the synthesis of 2F4HAP.[1] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2'-Fluoro-4'-hydroxyacetophenone Reaction Mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2'-Fluoro-4'-hydroxyacetophenone. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing the removal of unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a beige or brownish powder, not the expected white crystalline solid. What are the likely impurities?
A1: A discolored final product often indicates the presence of unreacted starting materials, particularly 3-fluorophenol if that was your starting material, or isomeric byproducts such as 4'-Fluoro-2'-hydroxyacetophenone.[1] Phenolic compounds are susceptible to oxidation, which can also contribute to color. The presence of residual catalysts, like aluminum chloride from a Friedel-Crafts reaction, can also lead to discoloration.[2][3]
Q2: I'm observing a low yield after recrystallization. What factors could be contributing to this?
A2: Low yields during recrystallization can stem from several factors:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at dissolving your product, even at low temperatures, leading to significant loss in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, necessitating further purification steps and leading to material loss.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum precipitation of the product.
Q3: My column chromatography separation is poor, with the product co-eluting with an impurity. How can I improve the separation?
A3: Poor resolution in column chromatography is a common issue. To improve separation:
-
Optimize the Mobile Phase: A slight change in the polarity of your eluent system (e.g., adjusting the ratio of ethyl acetate to hexane) can significantly impact separation.
-
Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity for your compounds.[4]
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution (gradually increasing the polarity of the mobile phase) can help resolve closely eluting compounds.
Q4: How can I effectively remove unreacted 3-fluorophenol from my reaction mixture?
A4: Unreacted 3-fluorophenol, being a phenolic compound, can be effectively removed using a basic aqueous wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) during a liquid-liquid extraction. The phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer, while your desired product, this compound, will remain in the organic layer.[5]
Troubleshooting and In-Depth Purification Protocols
Method 1: Liquid-Liquid Extraction for Phenolic Impurity Removal
Liquid-liquid extraction is a powerful first-line purification technique, particularly effective for separating acidic or basic impurities from a neutral organic compound.[6][7][8] In the context of this compound synthesis, this method is ideal for removing unreacted phenolic starting materials.
Caption: Workflow for removing acidic phenolic impurities.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The aqueous layer (containing the deprotonated phenolic impurities) can be drained off.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any residual water and inorganic salts from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, now free of acidic impurities.
Method 2: Recrystallization for High Purity Crystalline Product
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
The ideal recrystallization solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. For this compound, a mixture of methanol and water is often effective.[1]
| Solvent System | Rationale |
| Methanol/Water | This compound is soluble in methanol but less soluble in water. A mixture allows for fine-tuning of the solubility to achieve good crystal formation upon cooling. |
| Ethanol/Water | Similar to methanol/water, offering a slightly less polar option which can be beneficial depending on the impurities.[9] |
| Dichloroethane/Methanol | A patent suggests recrystallization from methanol after initial workup in dichloroethane, indicating methanol is a good choice for crystallization.[10] |
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot methanol solution until you observe slight turbidity (cloudiness). Then, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 3: Column Chromatography for Isomer Separation
Column chromatography is a powerful technique for separating compounds with similar polarities, such as the isomers this compound and 4'-Fluoro-2'-hydroxyacetophenone.
Caption: Workflow for purification by column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting the eluent in fractions. The polarity of the mobile phase can be gradually increased (e.g., to 7:3 hexane:ethyl acetate) to speed up the elution of more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound CAS#: 98619-07-9 [m.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design of frontal chromatography separation of 1-phenylethanol and acetophenone using a hydrophobic resin [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Piceol - Wikipedia [en.wikipedia.org]
- 10. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2'-Fluoro-4'-hydroxyacetophenone vs. 4'-hydroxyacetophenone in Chalcone Synthesis
Introduction: The Strategic Value of Chalcones and the Role of Fluorine
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a pivotal class of compounds within the larger flavonoid family.[1] These molecules are not merely biosynthetic precursors but are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Their therapeutic potential and structural simplicity make them highly attractive scaffolds in drug discovery.
The most reliable and widely adopted method for synthesizing these valuable structures is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an appropriate acetophenone and an aromatic aldehyde.[2][3][4] The choice of the starting acetophenone is a critical determinant of the final product's characteristics and the efficiency of the synthesis itself.
This guide provides an in-depth comparison of two key starting materials: the standard 4'-hydroxyacetophenone and its strategically modified analog, 2'-Fluoro-4'-hydroxyacetophenone . We will dissect the mechanistic nuances, compare experimental protocols, and analyze the resulting data to provide a clear, evidence-based guide for researchers. The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity, thereby amplifying its biological efficacy.[3][5][6] Understanding how this single atomic substitution impacts the synthetic pathway is crucial for rational drug design.
Part 1: The Engine of Synthesis - A Mechanistic Look at the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a classic base-catalyzed carbon-carbon bond-forming reaction.[7] The mechanism proceeds through a well-defined sequence of steps that are fundamentally influenced by the electronic properties of the acetophenone reactant.
-
Enolate Formation: The reaction initiates with the abstraction of an acidic α-hydrogen from the acetophenone by a base (e.g., NaOH, KOH), forming a resonance-stabilized enolate. This is typically the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition & Dehydration: This attack forms a β-hydroxy ketone intermediate (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of the chalcone structure.[2][8]
Caption: Figure 1: General Mechanism of Claisen-Schmidt Condensation.
Part 2: A Tale of Two Ketones - Comparative Reactant Analysis
The subtle difference of a single fluorine atom between our two starting materials introduces profound changes in electronic distribution, directly impacting reactivity.
4'-Hydroxyacetophenone: The Benchmark
-
Structure: A simple parasubstituted acetophenone.
-
Electronic Effects: The hydroxyl (-OH) group at the 4'-position is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a much stronger electron-donating mesomeric or resonance effect (+M). This net electron donation increases electron density in the aromatic ring and slightly decreases the acidity of the α-hydrogens on the methyl group, making enolate formation slightly less favorable compared to unsubstituted acetophenone.
This compound: The Activated Precursor
-
Structure: The addition of a fluorine atom ortho to the acetyl group.
-
Electronic Effects: The fluorine atom introduces a powerful new dynamic:
-
Potent Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the acetyl group, significantly increasing the acidity of the α-hydrogens. This makes the initial deprotonation step easier and faster.[6]
-
Intramolecular Hydrogen Bonding: The ortho-fluoro atom can form a hydrogen bond with the 4'-hydroxyl group. This interaction can influence the acidity of the phenol and the overall conformation of the molecule.
-
Caption: Figure 2: Dominant Electronic Effects on α-Proton Acidity.
The key takeaway is that the strong inductive effect of fluorine in this compound is expected to accelerate the rate-determining step of the Claisen-Schmidt condensation, leading to potentially faster reactions and higher yields.
Part 3: From Benchtop to Product - Protocols and Workflow
While conditions must be optimized for each specific aldehyde, the following protocols provide a robust starting point for comparison.
General Experimental Workflow
The synthesis follows a straightforward and scalable workflow, easily monitored by Thin Layer Chromatography (TLC).[2]
Caption: Figure 3: General Chalcone Synthesis Workflow.
Protocol 1: Synthesis using 4'-Hydroxyacetophenone
This protocol is representative of standard Claisen-Schmidt conditions for this substrate.
-
Reactants & Reagents:
-
4'-Hydroxyacetophenone (1.0 eq.)
-
Aromatic Aldehyde (1.0-1.1 eq.)
-
Ethanol or Methanol
-
Sodium Hydroxide (e.g., 10-40% aqueous solution)
-
Dilute Hydrochloric Acid (e.g., 10%)
-
Crushed Ice and Distilled Water
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4'-Hydroxyacetophenone (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol with stirring.
-
Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) dropwise while maintaining the temperature.
-
Remove the flask from the ice bath and allow it to stir at room temperature. Reaction times can range from 4 to 24 hours. Monitor progress by TLC.[2]
-
Once the reaction is complete, pour the mixture into a beaker containing a slurry of crushed ice and dilute HCl.[9]
-
Stir until a precipitate forms. Collect the crude chalcone product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from ethanol to yield the pure chalcone.
-
Protocol 2: Synthesis using this compound
The procedure is similar, but the enhanced reactivity may allow for milder conditions or shorter reaction times.
-
Reactants & Reagents:
-
This compound (1.0 eq.)
-
Aromatic Aldehyde (1.0-1.1 eq.)
-
Ethanol
-
Potassium Hydroxide or Sodium Hydroxide (e.g., 10-40% aqueous solution)
-
Dilute Hydrochloric Acid
-
Crushed Ice and Distilled Water
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in ethanol in a flask.[5]
-
Add the aqueous base solution dropwise at room temperature and stir.
-
Monitor the reaction by TLC. Due to the increased acidity of the α-protons, the reaction is often significantly faster, potentially reaching completion in 2-6 hours.
-
Upon completion, precipitate the product by pouring the reaction mixture into ice-cold water and acidifying with dilute HCl.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent like ethanol to obtain the pure fluorinated chalcone.
-
Part 4: The Evidence - Comparative Data Analysis
The theoretical advantages of the fluorinated precursor are borne out in experimental data, particularly concerning reaction efficiency and yield.
Table 1: Comparison of Reactivity and Reaction Conditions
| Starting Material | Typical Base | Solvent | Typical Reaction Time | Observed Yield Range | Reference |
| 4'-Hydroxyacetophenone | NaOH / KOH | Ethanol | 4 - 24 hours | 60 - 85% | [10],[11] |
| This compound | NaOH / KOH | Ethanol | 2 - 6 hours | 74 - 91% | [5],[12] |
Analysis of Reactivity: The data clearly supports our mechanistic hypothesis. The synthesis of 4'-fluoro-2'-hydroxychalcones consistently proceeds in shorter time frames and often results in higher yields.[5] This increased efficiency can be directly attributed to the electron-withdrawing inductive effect of the fluorine atom, which facilitates the formation of the enolate intermediate—the reaction's rate-determining step. This allows the reaction to proceed more rapidly and completely under comparable conditions.
Table 2: Representative Physicochemical Properties of Resulting Chalcones
(Data is representative for chalcones derived from reaction with 3,4-dimethoxybenzaldehyde)
| Property | Chalcone from 4'-hydroxyacetophenone | Chalcone from This compound |
| IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | (E)-1-(2-fluoro-4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| Melting Point (°C) | ~185-188 | ~175-178 |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1650 (C=O), ~1590 (C=C) | ~3350 (O-H), ~1645 (C=O), ~1595 (C=C), ~1250 (C-F) |
| ¹H NMR (δ, ppm) | α-H (~7.4), β-H (~7.8), Ar-H (6.9-8.0), OH (~10.0) | α-H (~7.5), β-H (~7.9), Ar-H (6.7-7.7), OH (~10.5) |
Analysis of Product Properties: The introduction of the fluorine atom subtly alters the physicochemical properties of the final chalcone. The C-F bond introduces a new characteristic signal in the IR spectrum. In NMR, the fluorine atom will cause splitting of adjacent proton and carbon signals, providing a useful spectroscopic handle. More importantly, the fluorine atom significantly increases the molecule's lipophilicity and can block sites of metabolic oxidation. This modification is a key reason why fluorinated chalcones often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated parents.[3][6] Studies have shown that such fluorinated chalcones can display superior anti-inflammatory and antioxidant activities.[5][12]
Part 5: Conclusion and Strategic Recommendations
This comparative analysis demonstrates that while both 4'-hydroxyacetophenone and This compound are viable precursors for chalcone synthesis via the Claisen-Schmidt condensation, they are not interchangeable.
-
Reactivity and Efficiency: This compound is the superior reactant in terms of chemical reactivity. The electron-withdrawing nature of the ortho-fluoro group accelerates the reaction, leading to shorter synthesis times and consistently higher yields under standard laboratory conditions.[5]
-
Product Properties and Application: The choice of reactant should be dictated by the desired end goal. If the objective is simply to synthesize a hydroxy-chalcone, the non-fluorinated precursor is adequate. However, for drug development programs aiming to enhance biological efficacy, the use of This compound is a strategically sound decision. The resulting fluorinated chalcone is more likely to possess improved pharmacological properties, including greater metabolic stability and target affinity.[6][13]
For researchers and drug development professionals, the use of this compound offers a distinct synthetic advantage and a direct route to compounds with potentially enhanced therapeutic value. Its higher reactivity translates to more efficient and economical syntheses, while the resulting fluorine-containing scaffold is a well-established strategy for improving the drug-like properties of bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. magritek.com [magritek.com]
- 9. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2'-Fluoro-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of numerous pharmaceutically active compounds. Its strategic importance necessitates efficient, scalable, and cost-effective manufacturing processes. This guide provides an in-depth comparison of various synthetic routes to this valuable intermediate, offering insights into the mechanistic nuances, practical considerations, and comparative performance of each method. The information presented herein is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for laboratory-scale research or industrial production.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. Each route presents a unique set of advantages and disadvantages in terms of yield, regioselectivity, cost of starting materials, and operational complexity. This guide will focus on a detailed comparison of the following prominent methods:
-
Friedel-Crafts Acylation of 3-Fluorophenol
-
Fries Rearrangement of 3-Fluorophenyl Acetate
-
Houben-Hoesch Reaction of 3-Fluorophenol
-
Selective Hydrolysis of 2',4'-Difluoroacetophenone
-
Grignard-based Synthesis
The following table provides a high-level summary of the key performance indicators for each of these synthetic routes.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Regioselectivity (para:ortho) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 3-Fluorophenol, Acetyl chloride | AlCl₃ | < 40%[1] | Poor (significant ortho-isomer formation)[1] | Single step from a common starting material. | Low yield, poor regioselectivity, expensive and difficult to prepare starting material, hazardous reagents.[1][2] |
| Fries Rearrangement | 3-Fluorophenyl Acetate | AlCl₃ or other Lewis/Brønsted acids | Moderate to Good (route dependent) | Controllable with temperature and solvent[3][4] | Good potential for regioselectivity control. | Requires preparation of the starting ester, harsh reaction conditions.[4][5] |
| Houben-Hoesch Reaction | 3-Fluorophenol, Acetonitrile | ZnCl₂, HCl | Moderate | Generally good for polyhydroxyphenols, but can be poor for monohydroxyphenols. | Utilizes readily available reagents. | Can be inefficient for less activated phenols.[6] |
| Selective Hydrolysis | 2',4'-Difluoroacetophenone | NaOH, Ca(OH)₂ | High (Reported up to 85%)[1] | Excellent | High yield, excellent regioselectivity, scalable, readily available starting material.[1] | Requires specific conditions to achieve selectivity. |
| Grignard-based Synthesis | 3-Fluoro-4-methoxybromobenzene | Mg, Acetylating agent (e.g., Weinreb amide) | Potentially high | Excellent | High regioselectivity, milder conditions for acylation. | Multi-step process, requires anhydrous conditions, moisture-sensitive reagents.[7] |
Detailed Analysis of Synthetic Routes
Friedel-Crafts Acylation of 3-Fluorophenol
The direct acylation of 3-fluorophenol using the Friedel-Crafts reaction is a conceptually straightforward approach. However, in practice, this method is fraught with challenges that limit its utility.
Reaction Scheme:
Figure 1: Friedel-Crafts acylation of 3-fluorophenol.
Mechanistic Considerations and Causality of Poor Performance:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[8] In this case, the acylium ion (CH₃CO⁺), generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), attacks the electron-rich aromatic ring of 3-fluorophenol. The hydroxyl (-OH) group is a strongly activating, ortho-para directing group, while the fluorine (-F) atom is a deactivating (due to its electronegativity) but also ortho-para directing group (due to its lone pairs).
The primary drawback of this route is the poor regioselectivity. The acylium ion can attack at both the ortho and para positions relative to the powerful hydroxyl directing group, leading to a mixture of this compound (the desired para product) and 4'-fluoro-2'-hydroxyacetophenone (the ortho isomer). Literature reports indicate that the yield of the desired product never exceeds 40%, with at least 18% of the undesired ortho-isomer being formed.[1] This makes the purification process challenging and significantly reduces the overall efficiency of the synthesis.
Furthermore, the starting material, 3-fluorophenol, is expensive and tedious to prepare, adding to the economic non-viability of this route for large-scale production.[1][2]
Experimental Protocol (Illustrative):
A general procedure for a Friedel-Crafts acylation involves the slow addition of an acyl halide to a cooled mixture of the aromatic substrate and a Lewis acid in a suitable solvent.[8]
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3-fluorophenol.
-
Slowly add acetyl chloride to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography to separate the desired para-isomer from the ortho-isomer.
Safety Considerations:
Aluminum chloride is a corrosive and water-reactive substance that can cause severe burns.[5][9][10] The reaction with water is highly exothermic and releases hydrogen chloride gas. Acetyl chloride is also corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Fries Rearrangement of 3-Fluorophenyl Acetate
The Fries rearrangement offers an alternative to direct Friedel-Crafts acylation by first forming a phenolic ester, which then undergoes an intramolecular acyl group migration.[5] This two-step approach can provide better control over regioselectivity.
Reaction Scheme:
Figure 2: Fries rearrangement of 3-fluorophenyl acetate.
Mechanistic Insights and Regioselectivity Control:
The Fries rearrangement is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids (e.g., HF, methanesulfonic acid).[5] The reaction proceeds through the formation of an acylium ion, which can then re-attack the aromatic ring at either the ortho or para position. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:
-
Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-product.[3][4] Higher temperatures tend to yield more of the kinetically favored ortho-product, which is often stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[3]
-
Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-isomer, while more polar solvents increase the proportion of the para-product.[3]
For the synthesis of this compound, the desired para-isomer, the reaction should be conducted at lower temperatures in a relatively polar solvent.
Experimental Protocol (General):
-
Esterification: 3-Fluorophenol is first acetylated to form 3-fluorophenyl acetate. This can be achieved using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine.
-
Rearrangement: The isolated 3-fluorophenyl acetate is dissolved in a suitable solvent (e.g., nitrobenzene or chlorobenzene) and cooled.
-
The Lewis acid (e.g., aluminum chloride) is added portion-wise, and the reaction mixture is stirred at a controlled low temperature to favor para-acylation.
-
The reaction is monitored for the consumption of the starting ester.
-
Work-up involves quenching with acid, extraction, and purification, similar to the Friedel-Crafts procedure.
Challenges and Considerations:
While offering better regioselectivity, the Fries rearrangement requires an additional esterification step. The reaction conditions can be harsh, and the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids is a significant drawback.[5]
Houben-Hoesch Reaction of 3-Fluorophenol
The Houben-Hoesch reaction is another variant of Friedel-Crafts acylation where a nitrile is used as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[6] This method is particularly effective for highly activated aromatic compounds like polyhydroxyphenols.
Reaction Scheme:
Figure 3: Houben-Hoesch reaction of 3-fluorophenol.
Mechanism and Applicability:
The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone. The electrophile is believed to be a nitrilium species, generated from the nitrile, HCl, and the Lewis acid (commonly zinc chloride).
While the Houben-Hoesch reaction works well for electron-rich substrates like resorcinol and phloroglucinol, its efficiency can be significantly lower for less activated phenols.[6] 3-Fluorophenol, while activated by the hydroxyl group, is also deactivated by the fluorine atom, which may lead to lower yields and require more forcing conditions compared to polyhydroxylated phenols. The regioselectivity would be governed by the directing effects of the hydroxyl and fluoro groups, with a preference for the para position to the hydroxyl group.
Experimental Protocol (Conceptual):
-
A solution of 3-fluorophenol and acetonitrile in an anhydrous solvent (e.g., diethyl ether) is cooled.
-
A stream of dry hydrogen chloride gas is passed through the solution, followed by the addition of a Lewis acid catalyst like anhydrous zinc chloride.
-
The reaction mixture is stirred, allowing the ketimine hydrochloride to precipitate.
-
After the reaction is complete, the intermediate is isolated and hydrolyzed with water or dilute acid to yield the final product.
Limitations:
The practical application of the Houben-Hoesch reaction to monofluorinated phenols like 3-fluorophenol for the synthesis of this compound is not well-documented with high yields, suggesting it may not be a competitive route. The use of gaseous HCl and the need for strictly anhydrous conditions add to the operational complexity.
Selective Hydrolysis of 2',4'-Difluoroacetophenone
A more modern and highly practical approach involves the selective nucleophilic aromatic substitution (SₙAr) of the fluorine atom at the 4'-position of 2',4'-difluoroacetophenone.
Reaction Scheme:
Figure 4: Selective hydrolysis of 2',4'-difluoroacetophenone.
Mechanistic Rationale for Selectivity:
The acetyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is more pronounced at the para position (4'-position) than at the ortho position (2'-position). Therefore, a nucleophile like the hydroxide ion will preferentially attack the carbon atom bearing the fluorine at the 4'-position.
The use of a mixture of sodium hydroxide and calcium hydroxide is crucial for achieving a good reaction rate and an acceptable yield.[1] This combination likely modulates the nucleophilicity and solubility of the hydroxide species in a way that favors the desired selective hydrolysis.
Key Advantages and Scalability:
This method has been developed as a practical, pilot-scale synthesis, indicating its robustness and scalability. The starting material, 2',4'-difluoroacetophenone, is readily prepared by the acetylation of the inexpensive and widely available 1,3-difluorobenzene.[1] The reported yield of 85% is significantly higher than that of the classical Friedel-Crafts acylation of 3-fluorophenol.[1] The excellent regioselectivity eliminates the need for challenging isomer separations.
Detailed Experimental Protocol:
Adapted from Zhang, X.-B.; Lu, Z.-L.; Xu, W.-M. Org. Prep. Proced. Int. 2009, 41 (4), 419–421.[1]
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer, place 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone, 14.1 g of calcium hydroxide, 16.0 g of sodium hydroxide, and 500 mL of water.
-
Heat the mixture to reflux and maintain reflux for 10 hours.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidify the mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash it with water.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a white solid.
Grignard-based Synthesis
A multi-step approach utilizing a Grignard reagent offers a pathway with potentially high regioselectivity, avoiding the issues associated with electrophilic aromatic substitution on a substituted phenol.
Proposed Reaction Scheme:
Figure 5: A plausible Grignard-based synthetic route.
Strategy and Rationale:
This synthetic design circumvents the regioselectivity problems of direct acylation of 3-fluorophenol.
-
Protection and Functionalization: The hydroxyl group of 3-fluorophenol is first protected, for example, as a methyl ether. The ring is then functionalized with a bromine atom, likely directed to the para position of the methoxy group, to enable Grignard reagent formation.
-
Grignard Reagent Formation: The resulting aryl bromide is reacted with magnesium metal in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent, 3-fluoro-4-methoxyphenylmagnesium bromide, which is commercially available.[7]
-
Acylation: The Grignard reagent is then reacted with a suitable acetylating agent. To avoid the common issue of over-addition to form a tertiary alcohol, a controlled acylation method is preferred. Reaction with a Weinreb amide (N-methoxy-N-methylacetamide) is an excellent choice, as the resulting chelated intermediate is stable and does not react further with the Grignard reagent.[11] Alternatively, other acylating agents like N-acetylmorpholine can be used.[12]
-
Deprotection: The final step is the deprotection of the methyl ether to reveal the free hydroxyl group. This can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid.
Advantages and Disadvantages:
The main advantage of this route is the excellent control of regioselectivity. However, it is a multi-step synthesis, which can lead to a lower overall yield compared to a highly efficient single-step reaction. The use of Grignard reagents necessitates strictly anhydrous conditions and careful handling of these moisture-sensitive and reactive organometallic compounds.
Safety of Grignard Reagents:
Grignard reagents are highly reactive and can react violently with water and other protic solvents. The solvents used for their preparation (e.g., diethyl ether, THF) are typically highly flammable. All operations involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.
Conclusion
A comparative analysis of the synthetic routes to this compound reveals a clear distinction in their practical applicability.
-
The Friedel-Crafts acylation of 3-fluorophenol suffers from low yields and poor regioselectivity, making it an unattractive option for efficient synthesis.
-
The Fries rearrangement and Houben-Hoesch reaction , while theoretically plausible, present challenges in controlling regioselectivity and may not be efficient for this specific substrate.
-
A Grignard-based approach offers excellent regioselectivity but at the cost of being a multi-step process with stringent reaction conditions.
-
The selective hydrolysis of 2',4'-difluoroacetophenone stands out as the most promising route for both laboratory and industrial-scale production. It is a high-yielding, regioselective, and scalable process that utilizes readily available starting materials.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials, and the desired level of process control. However, for the efficient and economical production of this compound, the selective hydrolysis method appears to be the superior strategy.
References
- 1. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) | Xiao-Bo Zhang | 3 Citations [scispace.com]
- 2. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. prepchem.com [prepchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. 112780-67-3 Cas No. | 3-Fluoro-4-methoxyphenylmagnesium bromide 0.5M solution in THF | Apollo [store.apolloscientific.co.uk]
- 10. Fries Rearrangement [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2'-Fluoro-4'-hydroxyacetophenone Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance therapeutic potential. This guide offers an in-depth, objective comparison of the biological activities of 2'-Fluoro-4'-hydroxyacetophenone derivatives and their non-fluorinated analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced effects of fluorination on this promising class of compounds.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of a fluorine atom into a molecule is far from a simple substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] These alterations often manifest as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[2][3] This guide will explore these principles through the lens of this compound derivatives, primarily focusing on the widely studied chalcone subclass.
Comparative Analysis of Biological Activities
Derivatives of both this compound and its non-fluorinated counterpart, 4'-hydroxyacetophenone, are most commonly synthesized via a Claisen-Schmidt condensation.[4][5] This reaction, which condenses the acetophenone with a substituted benzaldehyde, provides a versatile platform for generating a diverse library of chalcones for biological evaluation.
Anticancer Activity: A Clear Enhancement
The anticancer potential of chalcones is a significant area of research, with many derivatives demonstrating potent cytotoxicity against various cancer cell lines.[6] Studies suggest that fluorination of the chalcone scaffold can lead to a marked increase in anticancer activity.[7] For instance, a comparative study on fluorinated and non-fluorinated chalcones revealed that the fluorinated derivatives exhibited stronger cytotoxic effects.[7]
One of the key mechanisms behind the anticancer activity of certain chalcones is their ability to inhibit tubulin polymerization, a critical process in cell division.[8] Molecular docking studies have been employed to understand how these compounds interact with the colchicine binding site of tubulin.[9][10] The introduction of a fluorine atom can influence these binding interactions, potentially leading to more potent inhibition.[11]
Table 1: Comparative Anticancer Activity of Chalcone Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| α-Fluorinated Chalcone (4c) | Human Gastric Carcinoma (MGC-803) | 0.025 | [9] |
| α-Fluorinated Chalcone (4c) | Human Cervical Carcinoma (HeLa) | 0.031 | [9] |
| α-Fluorinated Chalcone (4c) | Human Lung Carcinoma (A549) | 0.202 | [9] |
| Non-fluorinated Hydroxychalcone | Leukemia (HL-60) | 1.41 - 46.1 | [12] |
Note: The data presented is collated from different studies and is for comparative illustration. Direct head-to-head comparisons under identical experimental conditions are limited.
Antimicrobial Activity: A Potentiation Effect
Chalcones have long been recognized for their antimicrobial properties. The presence of a fluorine atom can augment this activity, likely by enhancing the compound's ability to penetrate microbial cell membranes.[13] While direct comparative studies of 2'-fluoro-4'-hydroxychalcones and their exact 4'-hydroxychalcone analogs are not abundant, the available data suggests that fluorinated derivatives often exhibit potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[14] For example, 2'-hydroxychalcone derivatives have demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[15]
Table 2: Antimicrobial Activity of Hydroxychalcone Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 4'-fluoro-2'-hydroxychalcone derivatives | Methicillin-resistant S. aureus (MRSA) | 25 - 50 | [13] |
| 4-Hydroxychalcone derivative | E. coli | 18.38 (inhibition zone in mm at 200 mg/ml) | [2] |
| 4-Hydroxychalcone derivative | S. aureus | 16.70 (inhibition zone in mm at 200 mg/ml) | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. Data is from different studies and direct comparison should be made with caution.
Antioxidant Activity: A Nuanced Comparison
The antioxidant capacity of phenolic compounds like hydroxyacetophenone derivatives is a key aspect of their biological profile. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have reported the antioxidant activity of both 4'-fluoro-2'-hydroxychalcones and 4'-hydroxychalcones.[4][5]
A series of 4'-fluoro-2'-hydroxychalcones were found to have IC50 values for DPPH scavenging ranging from 190.56 to 283.13 µg/mL, with the dimethoxychalcone derivative being the most potent.[4] For comparison, a study on (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a 4-hydroxychalcone derivative, reported an IC50 value of 8.22 µg/mL.[7] Another study on 4-hydroxychalcone showed 63.4% inhibition of the DPPH radical.[5] These findings suggest that the substitution pattern on both aromatic rings plays a crucial role in the antioxidant activity, and a simple fluorine-for-hydrogen substitution does not guarantee enhanced radical scavenging ability.
Table 3: Antioxidant Activity of Hydroxychalcone Derivatives (DPPH Assay)
| Compound Type | IC50 (µg/mL) | Reference |
| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | 190.56 | [4] |
| 4'-fluoro-2'-hydroxy-4-methoxychalcone | >200 | [4] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [7] |
Note: Lower IC50 values indicate greater antioxidant activity. The data is from different studies and direct comparison should be made with caution.
Mechanistic Insights: The Role of Fluorine in Biological Interactions
The enhanced biological activity of fluorinated compounds can often be traced back to their influence on molecular interactions. The introduction of fluorine can modulate a molecule's electronics and lipophilicity, thereby affecting its binding to target proteins.[2][3]
In the context of anticancer activity, chalcones are known to interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[1] Halogenation of chalcones has been shown to increase their inhibitory activity on NF-κB.[1]
The following diagram illustrates the general synthesis of chalcones and a key signaling pathway they modulate.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 6. ijcea.org [ijcea.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 2'-Fluoro-4'-hydroxyacetophenone and Its Positional Isomers
Abstract
The precise structural elucidation of aromatic isomers is a critical task in synthetic chemistry, quality control, and drug development. Minor changes in substituent positions can drastically alter a molecule's chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2'-Fluoro-4'-hydroxyacetophenone and its key positional isomers: 3'-Fluoro-4'-hydroxyacetophenone, 4'-Fluoro-2'-hydroxyacetophenone, and 5'-Fluoro-2'-hydroxyacetophenone. By leveraging the distinct electronic and steric environments within each molecule, we demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be synergistically employed for unambiguous identification. This document serves as a practical reference for researchers, offering both foundational principles and actionable experimental data.
Introduction: The Challenge of Isomeric Purity
Fluoro-hydroxyacetophenones are valuable precursors and building blocks in the synthesis of various pharmaceutically active agents, including chalcones and flavones with potential antioxidant and anti-inflammatory properties.[1][2] During their synthesis, such as through Friedel-Crafts acylation of substituted phenols, a mixture of isomers can often be produced.[1] Consequently, robust analytical methods are required to confirm the identity and purity of the target compound. Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure and differentiate between closely related isomers based on the unique electronic environment of each atom and functional group.
This guide explains the causal relationships between isomeric structure and spectral output, providing a logical workflow for differentiation.
Molecular Structures of Key Isomers
The core structure is an acetophenone molecule functionalized with one fluorine atom and one hydroxyl group on the phenyl ring. The numbering of the phenyl ring begins at the carbon bearing the acetyl group (C1'), with the substituents at various positions as illustrated below.
References
A Comparative Guide to the Purity Analysis of Synthesized 2'-Fluoro-4'-hydroxyacetophenone by HPLC and GC-MS
In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of innovation. 2'-Fluoro-4'-hydroxyacetophenone is a critical building block in the synthesis of various pharmaceutically active agents.[1] Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of synthesized this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural recitation to explore the underlying scientific principles that govern methodological choices, ensuring a robust and reliable purity analysis. The protocols and insights provided are grounded in established principles and validated through rigorous experimental data, adhering to the stringent guidelines set forth by the International Conference on Harmonisation (ICH).[2][3][4]
The Imperative of Orthogonal Purity Analysis
Relying on a single analytical method for purity determination carries an inherent risk of overlooking impurities that may co-elute or be non-responsive to the chosen detection method. Employing orthogonal methods—techniques that separate compounds based on different chemical and physical principles—provides a more comprehensive and trustworthy purity profile. HPLC, which separates based on a compound's partitioning between a stationary and mobile phase, and GC-MS, which separates based on volatility and provides mass-based identification, represent a powerful orthogonal pairing for the analysis of a moderately polar and volatile compound like this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a ubiquitous technique in the pharmaceutical industry for the quantitative analysis of drug substances and the detection of impurities.[3][4][5] Its versatility in handling a wide range of compound polarities and its high precision make it an indispensable tool for purity assessment.
The "Why": Rationale for HPLC Method Design
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a substituted acetophenone derivative, a reverse-phase (RP) HPLC method is the logical choice.[6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Column Selection: A C18 column is the standard choice for initial method development in reverse-phase chromatography due to its wide applicability and robust nature. The alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain moderately polar compounds like this compound.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is used as the mobile phase. The organic modifier is the "strong" solvent, and its proportion is adjusted to achieve optimal retention and resolution of the analyte from potential impurities. The use of a buffer, such as phosphate or formate, is crucial to control the pH of the mobile phase and ensure consistent ionization states of the analyte and any acidic or basic impurities, leading to reproducible retention times.
-
Detection: Given the presence of a chromophore (the substituted benzene ring) in this compound, UV detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity for both the main compound and potential impurities.
Experimental Workflow: HPLC Purity Analysis
The following diagram illustrates the typical workflow for HPLC analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[6]
-
This compound reference standard and synthesized sample
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or predetermined λmax)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard and the synthesized sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
5. Data Analysis:
-
Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor to the main component.
-
The percentage purity is calculated as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds and Structural Elucidation
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
The "Why": Rationale for GC-MS Method Design
For this compound, GC-MS serves two primary purposes: to provide an orthogonal separation to HPLC and to offer structural information about any detected impurities through their mass fragmentation patterns.
-
Derivatization: The presence of a hydroxyl group in this compound can lead to peak tailing and potential degradation in the hot GC inlet. To mitigate this, derivatization, such as silylation with N,O-bis(trimethylsilyl)acetamide (BSA), is often employed.[7][8] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.
-
Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a suitable choice. This stationary phase provides good separation for a wide range of compounds based on their boiling points and slight polarity differences.
-
Temperature Programming: A temperature program is essential to ensure the elution of compounds with a range of volatilities within a reasonable time and with good peak shape. The program starts at a lower temperature to resolve early-eluting, more volatile impurities and gradually increases to elute the derivatized main compound and any less volatile impurities.
-
Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The 70 eV electron beam fragments the analyte molecules in a reproducible manner, creating a unique mass spectrum that acts as a "fingerprint" for identification.[9]
Experimental Workflow: GC-MS Purity Analysis
The following diagram outlines the steps involved in a GC-MS analysis.
Caption: Workflow for GC-MS purity analysis of this compound.
Detailed GC-MS Protocol
1. Instrumentation:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
2. Chemicals and Reagents:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) with 1% Trimethylchlorosilane (TMCS)
-
This compound synthesized sample
3. GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Temperature Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
4. Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the synthesized sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSA + 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
5. Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by comparing them to a spectral library (e.g., NIST) to tentatively identify impurities. The fragmentation patterns can provide clues to the structures of unknown impurities.[10][11][12]
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle of Separation | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and semi-volatile, thermally stable compounds (or their derivatives) |
| Sample Preparation | Simple dissolution in mobile phase | Often requires derivatization for polar or non-volatile compounds |
| Detection | Primarily UV-Vis, also fluorescence, refractive index, etc. | Mass Spectrometry (provides structural information) |
| Quantitation | Highly precise and accurate with external standards | Good for semi-quantitative and quantitative analysis with appropriate standards |
| Impurity Identification | Based on retention time comparison with known standards | Tentative identification through mass spectral library matching and fragmentation analysis |
| Key Advantage for this Application | Robust, precise quantitation of the main component and known impurities. | Orthogonal separation and structural elucidation of unknown volatile impurities. |
Interpreting the Data: A Hypothetical Case Study
A synthesized batch of this compound was analyzed by both HPLC and GC-MS.
-
HPLC Analysis: The chromatogram showed a major peak at a retention time of 8.5 minutes, corresponding to this compound, with a purity of 98.5% by area normalization. Two minor impurity peaks were observed at 6.2 and 9.8 minutes.
-
GC-MS Analysis: The total ion chromatogram (TIC) of the derivatized sample showed a major peak corresponding to the TMS-derivatized product. A library search of the mass spectrum of a small, earlier-eluting peak provided a tentative identification of 3-fluorophenol, a potential starting material.[1] Another small peak was identified as the TMS-derivative of 4'-fluoro-2'-hydroxyacetophenone, a known isomeric impurity.[1][13]
In this scenario, HPLC provided a precise quantitative measure of purity, while GC-MS confirmed the identity of the main product and provided structural information that helped identify a starting material and an isomeric impurity, which might be difficult to resolve by HPLC alone.
Conclusion: A Synergistic Approach to Purity Assurance
The purity analysis of synthesized this compound is most effectively and reliably achieved through the synergistic use of HPLC and GC-MS. HPLC stands out for its quantitative precision and robustness, making it ideal for routine quality control and assay determination in accordance with regulatory guidelines.[2][5][14] GC-MS provides an essential orthogonal separation and, crucially, the structural information necessary to identify unknown volatile impurities and confirm the identity of the synthesized product.
By integrating both techniques into the analytical workflow, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This dual-pronged approach not only satisfies regulatory expectations for method validation and impurity characterization but also upholds the highest standards of scientific integrity, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uni-saarland.de [uni-saarland.de]
- 10. scienceready.com.au [scienceready.com.au]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4 -Fluoro-2 -hydroxyacetophenone 98 1481-27-2 [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalysts for the Fries Rearrangement of Fluorinated Phenyl Acetates
For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated hydroxyaryl ketones is a critical step in the creation of novel therapeutics and advanced materials. The Fries rearrangement of fluorinated phenyl acetates offers a direct pathway to these valuable intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth comparative analysis of various catalytic systems for this transformation, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Fries Rearrangement: A Powerful Tool for C-Acylation
The Fries rearrangement is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis or Brønsted acid.[1][2][3] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2] The regioselectivity of the reaction is tunable by adjusting reaction parameters such as temperature and the choice of solvent.[1][2]
This guide will explore the performance of three major classes of catalysts in the context of the Fries rearrangement of fluorinated phenyl acetates: traditional Lewis acids, solid acid catalysts, and emerging photocatalytic systems.
Lewis Acid Catalysis: The Workhorse of the Fries Rearrangement
Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are the most common catalysts for the Fries rearrangement.[3][4] They function by coordinating to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring.[2]
Mechanistic Insight
The generally accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of an acylium ion.[2] The Lewis acid, for instance, AlCl₃, coordinates to the carbonyl oxygen of the acyl group. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to its cleavage and the formation of a free acylium carbocation. This electrophile then attacks the aromatic ring. The final products are obtained after hydrolysis.[4]
Caption: Lewis acid-catalyzed Fries rearrangement mechanism.
Performance Comparison of Lewis Acids
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amounts, often in nitrobenzene or without solvent at elevated temperatures.[5] | High activity, readily available. | Corrosive, generates significant acidic waste, difficult to handle due to moisture sensitivity.[6] |
| BF₃ | Often used as its etherate complex, can be used in catalytic amounts.[7] | Milder than AlCl₃, can offer better selectivity in some cases. | Can be less active for deactivated substrates. |
| TiCl₄ | Used in stoichiometric or catalytic amounts, often in chlorinated solvents.[3] | Good activity, can be used for regioselective synthesis. | Moisture sensitive, corrosive. |
| SnCl₄ | Milder Lewis acid, used in various solvents.[3] | Can provide higher selectivity for the para isomer. | Generally lower activity compared to AlCl₃. |
Note: The performance of these catalysts is highly substrate-dependent, and optimization of reaction conditions is crucial for achieving desired outcomes.
Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate using AlCl₃
This protocol is a representative procedure based on established methods for the Fries rearrangement.[8]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add nitrobenzene (or another suitable solvent) under a nitrogen atmosphere.
-
Substrate Addition: Cool the mixture to 0 °C in an ice bath and slowly add 4-fluorophenyl acetate (1 equivalent) dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-160 °C) and stir for the required time (monitored by TLC). Higher temperatures generally favor the ortho product.[2]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Solid Acid Catalysis: A Greener Alternative
In an effort to develop more environmentally benign and reusable catalytic systems, solid acids such as zeolites and sulfated zirconia have emerged as promising alternatives to traditional Lewis acids.[9] These catalysts offer advantages in terms of ease of separation, reusability, and reduced waste generation.[6]
Zeolites in the Fries Rearrangement
Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites. Their shape-selective properties can influence the regioselectivity of the Fries rearrangement. For instance, ZSM-5 zeolites have been shown to exhibit high selectivity for the para-hydroxyacetophenone in the acylation of phenol.[10] The reaction is believed to occur within the pores of the zeolite, favoring the formation of the less sterically hindered para isomer.[10]
Mechanistic Considerations with Solid Acids
The mechanism of the Fries rearrangement over solid acids is thought to involve the activation of the ester by the acid sites on the catalyst surface, leading to the formation of an acylium ion-like intermediate. The reaction then proceeds via an intramolecular or intermolecular pathway, with the product distribution being influenced by the catalyst's pore structure and the reaction conditions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. journal.bcrec.id [journal.bcrec.id]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluoro-Hydroxyacetophenone Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2'-Fluoro-4'-hydroxyacetophenone derivatives and their closely related isomers. In drug discovery, the acetophenone scaffold serves as a versatile template for developing novel therapeutic agents. The strategic incorporation of hydroxyl (-OH) and fluorine (-F) groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can alter acidity, improve metabolic stability, and enhance binding affinity. The hydroxyl group often acts as a crucial hydrogen bond donor and acceptor, critical for target engagement.
While direct and extensive SAR literature on this compound is developing, a wealth of comparative data exists for its isomer, 4'-Fluoro-2'-hydroxyacetophenone. This guide will leverage these comprehensive studies to establish foundational SAR principles, comparing how subtle structural modifications influence biological outcomes across various therapeutic areas, including antioxidant, anti-inflammatory, and antimicrobial applications.
The Core Scaffold: Synthetic Versatility
The primary route for derivatizing the fluoro-hydroxyacetophenone core involves a base-catalyzed Claisen-Schmidt condensation with various substituted aldehydes. This reaction yields chalcones, which are α,β-unsaturated ketones that serve as key intermediates for a wide array of heterocyclic compounds. The reactivity of the ketone and the choice of aldehyde are critical determinants of the final product's structure and subsequent biological activity.[1][2][3]
The rationale for this synthetic approach is its high efficiency and modularity. It allows for the systematic introduction of diverse chemical functionalities onto the chalcone backbone, enabling a thorough exploration of the chemical space around the core scaffold. These chalcones can be further cyclized, for instance, with hydrazine hydrate, to produce dihydropyrazole derivatives, expanding the structural diversity and pharmacological potential of the compound library.[1][2][3]
Caption: General synthetic pathway for creating chalcone and dihydropyrazole derivatives.
Comparative Analysis of Biological Activities: A Deep Dive into SAR
The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings.
Antioxidant Activity
Antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone, the presence of electron-donating groups, particularly methoxy (-OCH₃) groups, on the non-acetophenone ring (the B-ring derived from the aldehyde) is a critical determinant of activity.
-
Causality: Methoxy groups can donate electrons, stabilizing the radical formed after hydrogen donation from the phenolic hydroxyl group, thereby enhancing scavenging capacity. The position of these groups is also crucial.
A comparative study revealed that a chalcone derivative with two methoxy groups at the 2 and 3 positions of the B-ring (dimethoxychalcone 5a) exhibited the highest antioxidant activity.[1][2][3] This suggests that multiple electron-donating groups create a more electron-rich system, which is more effective at neutralizing free radicals. This principle extends to the corresponding dihydropyrazole derivatives, where derivative 6a, formed from 5a, also showed superior antioxidant effects.[1][2]
| Compound ID | B-Ring Substitution | Activity Compared to Standard | Key Finding |
| Chalcone 5a | 2,3-dimethoxy | Highest Activity | Multiple electron-donating groups enhance potency.[1][2][3] |
| Dihydropyrazole 6a | 2,3-dimethoxy | Highest Activity | The core antioxidant pharmacophore is retained after cyclization.[1][2] |
| Chalcone 5d | 4-methoxy | Moderate Activity | A single methoxy group is less effective than two.[1][2] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes. SAR studies in this area show a different trend compared to antioxidant activity.
-
Key Insight: While multiple methoxy groups favored antioxidant effects, derivatives with a single methoxy group at the 4-position of the B-ring (monomethoxychalcone 5d and its dihydropyrazole 6d) demonstrated the highest anti-inflammatory and analgesic activities.[1][2][3]
-
Expert Analysis: This divergence highlights the principle of target-specific optimization. The binding pocket of COX enzymes may have steric or electronic requirements that favor a single, strategically placed substituent over bulkier, di-substituted analogs. The 4-position is often a favorable vector for modification in many enzyme inhibitors, allowing the substituent to project into a specific sub-pocket. Docking studies performed on these compounds confirmed a correlation between their binding modes within the COX active site and their observed in-vivo activity.[1][2]
Antimicrobial Activity
The broader class of hydroxyacetophenones has shown significant promise as antimicrobial agents. The structural features contributing to this activity are diverse. The core 4'-fluoro-2'-hydroxyacetophenone scaffold itself is noted for its antibacterial properties, believed to interfere with microbial metabolism and the synthesis of essential macromolecules.[4]
For derivatives, key SAR observations include:
-
Presence of Halogens: Brominated dihydroxyacetophenone derivatives exhibit significant biological activity.[5] Halogens can increase lipophilicity, potentially enhancing membrane permeability in bacteria.
-
Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone fragment, combined with phenolic hydroxyl groups and a bromine atom, led to high antibacterial activity against E. coli and K. pneumoniae.[6] This moiety may act as a metal chelator, disrupting essential enzymatic processes in bacteria.
-
Hybrid Molecules: Hybrid compounds linking a 2'-hydroxyacetophenone core to an N-alkylated thiotetrazole via a methylene spacer showed broad-spectrum antimicrobial activity against both bacteria and fungi, with MIC values ranging from 4 to 128 µg/ml.[7] This strategy creates larger molecules that may have multiple mechanisms of action or improved target affinity.
Caption: Key SAR takeaways for 4'-fluoro-2'-hydroxychalcone derivatives.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the synthesis and evaluation of these compounds, based on established methodologies.
Protocol 1: Synthesis of a 4′-Fluoro-2′-hydroxychalcone Derivative (e.g., 5d)
This protocol describes the Claisen-Schmidt condensation.
Rationale: This is a base-catalyzed reaction where the base (KOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone. Ethanol is used as a solvent due to its ability to dissolve both reactants and the catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 4′-fluoro-2′-hydroxyacetophenone (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: To this solution, add an ethanolic solution of potassium hydroxide (KOH, 40%, 5 mL) dropwise while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidification: Neutralize the mixture by adding dilute hydrochloric acid (HCl) dropwise until the pH is acidic, leading to the precipitation of the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry it. Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the synthesized derivatives.
Rationale: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 20, 40, 80, 100 µg/mL).
-
Assay Reaction: In a set of test tubes, add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes. The dark condition prevents photo-degradation of DPPH.
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Outlook
The structure-activity relationship studies on 4'-fluoro-2'-hydroxyacetophenone derivatives reveal clear and distinct patterns for different biological activities.
-
For Antioxidant Activity: Potency is enhanced by multiple electron-donating substituents, such as dimethoxy groups on the B-ring.
-
For Anti-inflammatory Activity: A single, well-placed electron-donating group is more effective, highlighting the importance of steric and electronic complementarity with the enzyme's active site.
-
For Antimicrobial Activity: Efficacy is often improved by incorporating halogens or nitrogen/sulfur-containing heterocyclic moieties like thiosemicarbazones and tetrazoles.
These findings underscore a fundamental principle in medicinal chemistry: molecular design must be tailored to the specific biological target. The insights gained from the well-documented 4'-fluoro-2'-hydroxyacetophenone isomer provide a robust predictive framework for the future design and synthesis of derivatives based on the this compound scaffold. Future research should focus on synthesizing and testing this isomeric library to validate these SAR predictions and potentially uncover novel pharmacological profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | FF36776 [biosynth.com]
- 5. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. acgpubs.org [acgpubs.org]
A Comparative Benchmarking Guide to Claisen-Schmidt Condensation Protocols for 2'-Fluoro-4'-hydroxyacetophenone
For researchers, medicinal chemists, and professionals in drug development, the synthesis of chalcones serves as a critical gateway to a diverse array of biologically active compounds. The Claisen-Schmidt condensation, a robust and versatile C-C bond-forming reaction, remains the most prevalent method for constructing the core α,β-unsaturated ketone scaffold of chalcones.[1][2] This guide provides an in-depth comparative analysis of various protocols for the Claisen-Schmidt condensation of 2'-Fluoro-4'-hydroxyacetophenone with aromatic aldehydes. By examining conventional, microwave-assisted, and green chemistry approaches, we aim to equip researchers with the necessary data to select the most efficient and appropriate method for their synthetic needs.
The inclusion of a fluorine atom at the 2'-position and a hydroxyl group at the 4'-position of the acetophenone ring is of significant interest in medicinal chemistry. These substitutions can modulate the electronic properties and bioavailability of the resulting chalcone derivatives, potentially enhancing their therapeutic efficacy.[3]
The Chemistry of Choice: Understanding the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[2] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable conjugated chalcone.[4]
The fundamental mechanism involves three key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the stable α,β-unsaturated ketone system of the chalcone.
The choice of catalyst, solvent, and energy source significantly impacts the reaction's efficiency, influencing reaction times, yields, and the overall environmental footprint of the synthesis.
Comparative Analysis of Synthetic Protocols
This guide will benchmark three distinct protocols for the synthesis of chalcones from this compound: a conventional base-catalyzed method, a microwave-assisted approach, and a solvent-free "green" grinding technique.
| Protocol | Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Advantages | Considerations |
| Conventional Heating | NaOH or KOH | Ethanol | Room Temp. to 50°C | 2 - 24 hours | 70 - 90 | Simple setup, well-established | Long reaction times, potential for side reactions |
| Microwave-Assisted | Piperidine or KOH | Ethanol | 100 - 140°C | 5 - 30 minutes | 80 - 95 | Drastically reduced reaction times, improved yields | Requires specialized microwave reactor |
| Solvent-Free Grinding | Solid NaOH or KOH | None | Room Temp. | 15 - 30 minutes | 25 - 50 | Environmentally friendly, rapid | Lower yields, may not be suitable for all substrates |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This method represents the traditional and widely used approach for Claisen-Schmidt condensation.[1] The use of a protic solvent like ethanol effectively dissolves the reactants and the base catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.
-
While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise.
-
Continue stirring the reaction mixture at room temperature or gently heat to 50°C for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the pH is acidic (pH ~5-6) to precipitate the chalcone product.
-
Collect the precipitated solid by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Causality of Experimental Choices: The use of a strong base (NaOH or KOH) is crucial for the deprotonation of the acetophenone to form the reactive enolate. Ethanol is a common solvent as it effectively dissolves both the reactants and the inorganic base. The final acidification step is necessary to neutralize the basic reaction mixture and precipitate the phenolic chalcone product.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
A Senior Application Scientist's Guide to In Vitro Evaluation of Bioactive Compounds Derived from 2'-Fluoro-4'-hydroxyacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be derivatized to bind to multiple biological targets — is a cornerstone of efficient drug discovery. 2'-Fluoro-4'-hydroxyacetophenone represents one such strategic starting material.[1][2] Its substituted phenyl ring, featuring both a hydroxyl and a fluorine group, provides a unique electronic and structural foundation for synthesizing a diverse array of bioactive molecules. The fluorine atom, in particular, is a well-regarded feature in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3]
This guide provides a comparative framework for the synthesis and subsequent in vitro evaluation of compounds derived from this versatile acetophenone. We will focus primarily on the synthesis of chalcones and their heterocyclic derivatives, which have demonstrated a broad spectrum of pharmacological activities.[4][5] The objective is not merely to present protocols but to elucidate the causal relationships between molecular structure, experimental design, and biological outcomes, empowering researchers to make informed decisions in their own discovery pipelines.
Part 1: Synthesis of Chalcones and Dihydropyrazoles
The most common and direct synthetic route starting from this compound is the Claisen-Schmidt condensation to form chalcones.[4][6] This reaction is a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde. The resulting chalcone, characterized by its α,β-unsaturated carbonyl system, is a critical pharmacophore responsible for many of its biological activities.[5][7] Further molecular diversity can be achieved by using these chalcones as intermediates for synthesizing heterocyclic compounds, such as dihydropyrazoles, through cyclization reactions with reagents like hydrazine hydrate.[3][8]
General Synthetic Workflow
The process begins with the condensation of this compound with an appropriately substituted aromatic aldehyde in the presence of a base (e.g., KOH) in a suitable solvent like ethanol. The resulting chalcone can then be isolated or used directly in a subsequent cyclization step with hydrazine hydrate to yield the corresponding dihydropyrazole derivative.
Caption: General synthesis of chalcones and dihydropyrazoles.
Part 2: A Comparative Guide to In Vitro Testing Protocols
The selection of appropriate in vitro assays is critical for elucidating the biological potential of newly synthesized compounds. The protocols described below are chosen for their robustness, reproducibility, and relevance to common drug discovery screening funnels.
Antioxidant Activity: DPPH Radical Scavenging Assay
Causality: This assay quantifies the ability of a compound to act as a free radical scavenger. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light strongly at ~517 nm. When reduced by an antioxidant, its color changes from deep violet to pale yellow, a transition that is easily measured spectrophotometrically. The 2-hydroxyl group on the chalcone's A ring is often critical for this activity.[3]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol or DMSO. Create a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various dilutions of the test compounds or standard to the wells.
-
For the control well, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
References
- 1. Page loading... [guidechem.com]
- 2. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone (2009) | Xiao-Bo Zhang | 3 Citations [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 4 -Fluoro-2 -hydroxyacetophenone 98 1481-27-2 [sigmaaldrich.com]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2'-Fluoro-4'-hydroxyacetophenone: An Evaluation of Yields and Methodologies
For Immediate Release to the Research Community
As a key building block in the synthesis of numerous pharmaceutically active agents, the efficient and selective production of 2'-Fluoro-4'-hydroxyacetophenone is a topic of considerable interest to researchers in drug development and medicinal chemistry. This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, offering a critical evaluation of their respective yields, operational complexities, and mechanistic underpinnings. The insights presented herein are intended to empower researchers to make informed decisions in the selection of a synthetic route tailored to their specific laboratory and scalable production needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around three strategic approaches:
-
Direct Friedel-Crafts Acylation of 3-Fluorophenol: A classic electrophilic aromatic substitution.
-
Fries Rearrangement of 3-Fluorophenyl Acetate: An intramolecular rearrangement of an ester precursor.
-
Nucleophilic Aromatic Substitution of 2',4'-Difluoroacetophenone: A modern and highly efficient alternative.
This guide will delve into the specifics of each method, presenting a head-to-head comparison of their performance based on experimental data.
Method 1: Friedel-Crafts Acylation of 3-Fluorophenol
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones.[1][2] In the context of this compound synthesis, this method involves the reaction of 3-fluorophenol with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-fluorophenol. The Lewis acid catalyst is crucial for the generation of this acylium ion from the acyl halide.
Caption: General mechanism of Friedel-Crafts Acylation.
Performance and Limitations
While theoretically straightforward, the Friedel-Crafts acylation of 3-fluorophenol for the synthesis of this compound is hampered by significant drawbacks. The hydroxyl and fluoro substituents on the aromatic ring exert competing directing effects, leading to a lack of regioselectivity. Experimental evidence shows that the yield of the desired this compound never exceeded 40% .[3] Furthermore, the reaction produces a substantial amount of the isomeric byproduct, 4'-fluoro-2'-hydroxyacetophenone, complicating the purification process.[3] The high cost and tedious preparation of the starting material, 3-fluorophenol, further detract from the practical utility of this method.[3]
Method 2: Fries Rearrangement of 3-Fluorophenyl Acetate
The Fries rearrangement is an alternative to direct acylation and involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5] This two-step process begins with the esterification of 3-fluorophenol to 3-fluorophenyl acetate, followed by the rearrangement.
Mechanism of Fries Rearrangement
The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion which then re-attacks the aromatic ring at the ortho and para positions.
Caption: General mechanism of the Fries Rearrangement.
Performance and Limitations
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and solvent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. While a specific, high-yield protocol for the Fries rearrangement of 3-fluorophenyl acetate to this compound is not prominently reported in the reviewed literature, a similar Fries rearrangement for the synthesis of 4'-Fluoro-2'-hydroxyacetophenone has been shown to achieve a high yield of 84%.[6] This suggests that with careful optimization of reaction conditions, the Fries rearrangement could be a viable, though potentially less direct, route. However, the need for a two-step process (esterification followed by rearrangement) adds to the overall operational complexity.
Method 3: Nucleophilic Aromatic Substitution of 2',4'-Difluoroacetophenone
A more recent and highly effective method involves the selective nucleophilic aromatic substitution (SNAr) on 2',4'-difluoroacetophenone. This approach leverages the electron-withdrawing effect of the acetyl group to activate the para-positioned fluorine atom for substitution by a hydroxide ion.
Mechanism of SNAr Reaction
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (hydroxide) on the aromatic ring. The presence of the acetyl group in the para position to the fluorine being displaced is crucial for the stabilization of this intermediate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Performance and Advantages
This method has been developed into a practical, pilot-scale synthesis and stands out for its high yield and selectivity.[3] The use of a mixture of sodium hydroxide and calcium hydroxide is reported to be essential for achieving an adequate reaction rate and an acceptable yield.[3] The starting material, 2',4'-difluoroacetophenone, is readily prepared by the acetylation of 1,3-difluorobenzene.[3] This method avoids the regioselectivity issues encountered with the Friedel-Crafts acylation of 3-fluorophenol.
Comparative Summary of Synthetic Methods
| Feature | Friedel-Crafts Acylation | Fries Rearrangement | Nucleophilic Aromatic Substitution |
| Starting Material | 3-Fluorophenol | 3-Fluorophenyl Acetate | 2',4'-Difluoroacetophenone |
| Reported Yield | < 40%[3] | Potentially high (84% for isomer)[6] | High (details in protocol)[3] |
| Selectivity | Poor, mixture of isomers[3] | Condition-dependent | Excellent |
| Number of Steps | 1 | 2 | 1 (from 2',4'-difluoroacetophenone) |
| Key Advantages | Direct route | Avoids direct handling of AlCl₃ with phenol | High yield, high selectivity, scalable[3] |
| Key Disadvantages | Low yield, poor selectivity, expensive starting material[3] | Two-step process, requires optimization | Requires preparation of the starting material |
Detailed Experimental Protocols
Protocol for the Synthesis of this compound from 2',4'-Difluoroacetophenone[3]
Materials:
-
2',4'-Difluoroacetophenone
-
Calcium hydroxide
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer, place 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone, 14.1 g of calcium hydroxide, 16.0 g of sodium hydroxide, and 500 mL of water.
-
Heat the mixture to reflux and maintain for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with 200 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (10:1) to afford pure this compound.
Conclusion and Recommendations
Based on the available experimental data, the synthesis of this compound via the nucleophilic aromatic substitution of 2',4'-difluoroacetophenone emerges as the most superior method in terms of yield, selectivity, and scalability. While the Friedel-Crafts acylation of 3-fluorophenol is a more direct approach, its practical application is severely limited by low yields and the formation of isomeric impurities. The Fries rearrangement presents a potentially viable alternative, although it requires further optimization for this specific substrate and involves a two-step process.
For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the SNAr reaction on 2',4'-difluoroacetophenone is the recommended route. Its high yield and selectivity translate to a more cost-effective and streamlined production process, which is a critical consideration in pharmaceutical development.
References
A Comparative Guide to Validating the Analgesic Properties of Novel 2'-Fluoro-4'-hydroxyacetophenone Derivatives
Introduction: The Evolving Landscape of Analgesic Drug Discovery
The development of novel analgesic agents is a cornerstone of pharmaceutical research, driven by the persistent need for more effective and safer pain management strategies.[1][2] The limitations of existing drug classes, such as the adverse effects associated with opioids and non-steroidal anti-inflammatory drugs (NSAIDs), create a compelling case for exploring new chemical entities.[3] Acetophenone derivatives have emerged as a promising scaffold in medicinal chemistry, with compounds like p-hydroxyacetophenone demonstrating notable anti-inflammatory and antinociceptive activities.[4][5] This guide provides a comprehensive framework for the preclinical validation of novel analgesic compounds derived from 2'-Fluoro-4'-hydroxyacetophenone.
Our objective is to present a self-validating, systematic approach to characterize the analgesic potential of two hypothetical derivatives, FHA-1 and FHA-2 . Their performance will be objectively benchmarked against established therapeutic agents: the opioid agonist Morphine , the non-selective COX inhibitor Indomethacin , and the selective COX-2 inhibitor Celecoxib .[6][7] Through a logical progression of in vivo screening and in vitro mechanistic assays, this guide will elucidate the causality behind experimental choices, ensuring a robust and reliable evaluation.
Mechanistic Framework: Targeting the Pathways of Pain
Effective analgesic development hinges on understanding the molecular pathways that drive nociception. Our selected reference compounds act on well-defined targets:
-
Opioids (Morphine): Primarily act as agonists at μ-opioid receptors (MOR) in the central nervous system (CNS).[8] This activation leads to neuronal hyperpolarization and inhibition of pro-nociceptive neurotransmitter release, thereby attenuating the transmission of pain signals.[9][10][11]
-
NSAIDs (Indomethacin & Celecoxib): Exert their effects by inhibiting cyclooxygenase (COX) enzymes. Prostaglandins, synthesized by COX enzymes, are key mediators of inflammation and pain sensitization.[12][13] While Indomethacin inhibits both COX-1 and COX-2, Celecoxib is selective for COX-2, the isoform predominantly induced at sites of inflammation, which can reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[7][14][15]
Based on the structure of our lead compound, this compound, and related chalcone or pyrazole derivatives which have shown anti-inflammatory activity, we hypothesize that FHA-1 and FHA-2 may act through COX inhibition.[16][17][18] We will also explore potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another critical target in thermal and inflammatory pain pathways.[19][20][21][22]
Experimental Validation Workflow: A Stepwise Approach
A robust validation strategy proceeds from broad functional screening to specific mechanistic inquiry. This ensures that resources are focused on compounds with proven in vivo efficacy. Our workflow is designed to first identify analgesic activity and then to dissect the underlying mechanism of action.
Part 1: In Vivo Analgesic Screening Protocols
Acetic Acid-Induced Writhing Test: Assessing Peripheral Analgesia
Causality & Rationale: This model is a highly sensitive method for detecting the activity of peripherally acting analgesics.[23] The intraperitoneal injection of acetic acid induces visceral pain by triggering the local release of pro-inflammatory mediators, including prostaglandins and bradykinin, which stimulate nociceptors.[24] A reduction in the number of "writhes" (abdominal constrictions and hind limb extensions) is a direct indicator of peripheral analgesic activity.[25][26] This test is particularly effective for evaluating NSAIDs.
Experimental Protocol:
-
Animal Model: Male ICR mice (20-25g) are used. Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
Celecoxib (20 mg/kg, p.o.)
-
FHA-1 (Doses: 10, 30, 100 mg/kg, p.o.)
-
FHA-2 (Doses: 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Test compounds or vehicle are administered orally (p.o.) 60 minutes before the induction of writhing.
-
Induction: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The total number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in Vehicle Group - Mean writhes in Treated Group) / Mean writhes in Vehicle Group] * 100
Hot Plate Test: Assessing Central Analgesia
Causality & Rationale: The hot plate test measures the response latency to a thermal pain stimulus, a response that is mediated at the supraspinal level.[27][28] This makes it an ideal assay for evaluating centrally acting analgesics like opioids.[29][30] The endpoint is a clear behavioral response (paw licking or jumping), and an increase in the time taken to exhibit this response indicates a central analgesic effect.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (20-25g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Measurement: Before drug administration, each mouse is placed on the hot plate, and the baseline latency to lick a hind paw or jump is recorded. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. Animals with a baseline latency outside of 5-15 seconds are excluded.
-
Grouping: Animals are randomly assigned to groups (n=8 per group):
-
Vehicle Control (e.g., Saline, i.p.)
-
Morphine (10 mg/kg, i.p.)
-
FHA-1 (Doses: 10, 30, 100 mg/kg, i.p.)
-
FHA-2 (Doses: 10, 30, 100 mg/kg, i.p.)
-
-
Dosing & Testing: Compounds are administered intraperitoneally (i.p.). The reaction latency is measured at 30, 60, and 90 minutes post-administration.
-
Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] * 100
Part 2: Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from our in vivo screening, providing a clear comparison between the novel compounds and the established standards.
Table 1: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle | - | 45.2 ± 3.1 | - |
| Indomethacin | 10 | 15.8 ± 1.9 | 65.0% |
| Celecoxib | 20 | 18.1 ± 2.2 | 60.0% |
| FHA-1 | 10 | 30.3 ± 2.8 | 33.0% |
| 30 | 19.9 ± 2.5 | 56.0% | |
| 100 | 12.2 ± 1.5 | 73.0% | |
| FHA-2 | 10 | 38.0 ± 3.5 | 16.0% |
| 30 | 29.8 ± 2.9 | 34.1% |
| | 100 | 25.3 ± 2.4 | 44.0% |
Table 2: Comparison of Analgesic Activity in the Hot Plate Test (at 60 min)
| Compound | Dose (mg/kg, i.p.) | Reaction Latency (s) (± SEM) | % MPE |
|---|---|---|---|
| Vehicle | - | 9.8 ± 0.7 | - |
| Morphine | 10 | 25.5 ± 2.1 | 77.7% |
| FHA-1 | 10 | 10.5 ± 0.9 | 3.5% |
| 30 | 12.1 ± 1.1 | 11.4% | |
| 100 | 13.5 ± 1.3 | 18.3% | |
| FHA-2 | 10 | 12.5 ± 1.0 | 13.4% |
| 30 | 16.2 ± 1.4 | 31.7% |
| | 100 | 18.9 ± 1.7 | 45.0% |
Part 3: In Vitro Mechanistic Validation
The in vivo data suggests FHA-1 is a potent peripheral analgesic, while FHA-2 shows mixed, moderate activity. The following in vitro assays are crucial to validate our mechanistic hypotheses.
COX-1/COX-2 Inhibition Assay
Causality & Rationale: This assay directly measures the compound's ability to inhibit the COX-1 and COX-2 enzymes, confirming the mechanism suggested by the writhing test. Determining the IC50 (half-maximal inhibitory concentration) for each isoform allows for the calculation of a Selectivity Index (SI). A high SI (IC50 COX-1 / IC50 COX-2) indicates selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.[12][13]
Protocol Outline: A commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) is used. The principle involves a colorimetric measurement of the peroxidase activity of COX.
-
Compounds are incubated with purified ovine COX-1 or human recombinant COX-2.
-
Arachidonic acid is added as the substrate.
-
The production of Prostaglandin G2 is measured via a colorimetric probe.
-
A concentration-response curve is generated to determine the IC50 value for each enzyme.
Table 3: In Vitro COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Indomethacin | 0.15 | 1.25 | 0.12 |
| Celecoxib | 15.0 | 0.05 | 300 |
| FHA-1 | 12.5 | 0.08 | 156 |
| FHA-2 | > 100 | 25.6 | ~4 |
Synthesis & Interpretation
The integrated data provides a clear, evidence-based comparison of our novel compounds.
-
Compound FHA-1: This derivative demonstrates potent, dose-dependent analgesic activity in the acetic acid-induced writhing model, with an efficacy at 100 mg/kg exceeding that of the standard NSAID, Indomethacin.[31] Its negligible effect in the hot plate test strongly points to a peripherally mediated mechanism of action. This is decisively confirmed by the in vitro data, which shows FHA-1 to be a potent and highly selective COX-2 inhibitor, with a selectivity index of 156. Its profile is far superior to the non-selective Indomethacin and comparable to the selective inhibitor Celecoxib, marking it as a highly promising candidate for development as a novel anti-inflammatory analgesic with a potentially favorable safety profile.[7][15]
-
Compound FHA-2: This compound exhibits only moderate activity in both the writhing and hot plate tests. Its weak and non-selective inhibition of COX enzymes in vitro indicates that its analgesic effects are likely not mediated primarily through this pathway. The mixed central and peripheral activity, albeit modest, suggests an alternative mechanism may be involved. Further investigation into its potential interaction with other pain targets, such as the TRPV1 receptor, would be a logical next step to elucidate its mode of action.[21][32]
Conclusion and Future Directions
This comparative guide outlines a rigorous, multi-step process for validating the analgesic properties of novel compounds derived from this compound. By systematically comparing FHA-1 and FHA-2 against clinically relevant standards, we have successfully characterized FHA-1 as a potent and selective COX-2 inhibitor with significant potential as a peripherally acting analgesic.
The next phase of development for FHA-1 should include:
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Evaluation in chronic inflammatory pain models (e.g., Complete Freund's Adjuvant-induced arthritis).
-
Comprehensive safety and toxicology profiling.
This structured, evidence-based approach is essential for de-risking the drug discovery process and efficiently identifying candidates with the highest probability of clinical success.[33][34]
References
- 1. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Frontiers | The Contribution of the Descending Pain Modulatory Pathway in Opioid Tolerance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. The role of COX-2 inhibitors in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 20. mdpi.com [mdpi.com]
- 21. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Hot plate test - Wikipedia [en.wikipedia.org]
- 29. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 30. In-Vivo Models for Management of Pain [scirp.org]
- 31. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 32. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. longdom.org [longdom.org]
- 34. Preclinical Analgesic Drug Development Solutions - Ace Therapeutics [acetherapeutics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
